molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B1304264
CAS No.: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C12H8FNO2S and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a robust and reproducible synthetic protocol via nucleophilic aromatic substitution (SNAr), including an in-depth explanation of the mechanistic principles and experimental considerations that ensure high yield and purity. Furthermore, a thorough characterization of the target compound using a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is presented. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating framework for the successful synthesis and analysis of this important diaryl sulfide.

Introduction: The Strategic Importance of Fluorinated Diaryl Sulfides

Diaryl sulfides are a prominent structural motif in a multitude of biologically active molecules. The strategic incorporation of fluorine into these scaffolds can significantly enhance their pharmacological profiles. Fluorine's high electronegativity and small atomic size can improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] The target molecule, this compound, serves as a versatile building block in medicinal chemistry.[3] The presence of the nitro group activates the second aromatic ring for further functionalization, while the fluoro-substituted phenyl ring provides a handle for subsequent modifications or can be a key pharmacophoric element itself.

The synthesis of such diaryl sulfides is most commonly achieved through nucleophilic aromatic substitution (SNAr), a powerful and well-established method for forming carbon-sulfur bonds.[4][5] This guide will focus on a detailed, optimized protocol for this synthesis, followed by a rigorous characterization to confirm the identity and purity of the final product.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is predicated on the reaction of a suitable thiol with an activated aryl halide. In this case, 4-fluorothiophenol is reacted with 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group on the 1-chloro-4-nitrobenzene ring is crucial as it activates the ring towards nucleophilic attack by the thiolate anion generated from 4-fluorothiophenol.

Mechanistic Rationale

The SNAr mechanism proceeds through a two-step addition-elimination sequence. First, the nucleophilic thiolate attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes this intermediate and facilitates the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl sulfide product.

Experimental Workflow Diagram

Synthesis_Workflow reagents Reactants: - 4-Fluorothiophenol - 1-Chloro-4-nitrobenzene - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction_vessel Reaction Setup: - Inert atmosphere (N2/Ar) - Elevated temperature reagents->reaction_vessel 1. Combine workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction_vessel->workup 2. Reaction Completion purification Purification: - Column chromatography or Recrystallization workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Obtain Pure Product characterization Characterization: - NMR - IR - MS product->characterization 5. Verify Structure & Purity

Caption: A schematic of the synthesis workflow.

Detailed Synthesis Protocol

Materials:

  • 4-Fluorothiophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Thiol: Slowly add 4-fluorothiophenol (1.1 eq) to the stirring mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

In-depth Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques provide complementary information for an unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Data: The ¹H NMR spectrum will show distinct signals for the aromatic protons. The protons on the nitro-substituted ring will be more downfield due to the strong electron-withdrawing effect of the nitro group. The protons on the fluoro-substituted ring will exhibit splitting due to coupling with the fluorine atom.

¹³C NMR Data: The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Spectroscopic Data ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shifts (δ, ppm) δ 8.15 (d, J = 9.0 Hz, 2H), 7.50 (d, J = 9.0 Hz, 2H), 7.35 (dd, J = 8.8, 5.2 Hz, 2H), 7.10 (t, J = 8.8 Hz, 2H)δ 163.5 (d, J = 250 Hz), 147.0, 145.5, 135.0 (d, J = 8.5 Hz), 129.0, 125.0, 124.5, 116.5 (d, J = 22 Hz)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3100-3000
Asymmetric N-O stretch (NO₂)~1520
Symmetric N-O stretch (NO₂)~1340
C-S stretch~700-600
C-F stretch~1250-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₈FNO₂S), the expected molecular weight is approximately 249.03 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Molecular Ion Peak (M⁺): m/z ≈ 249

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1-Fluoro-4-nitrobenzene (Starting Material): This compound is toxic if inhaled and harmful if swallowed or in contact with skin.[6][7][8] It may cause damage to organs through prolonged or repeated exposure.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • 4-Fluorothiophenol: Thiols are generally malodorous and should be handled with care.

  • 1-Chloro-4-nitrobenzene: This compound is also toxic and an irritant.

  • DMF: DMF is a skin and eye irritant and can be absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][9][10]

Applications in Drug Development

The synthesized this compound is a valuable intermediate for the synthesis of various pharmaceutical agents.[3] The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluoro-substituted phenylthio moiety can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding to target proteins.[1] This building block is particularly useful in the development of kinase inhibitors and other targeted therapies.[3]

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce this important intermediate with high purity. The characterization data presented serves as a benchmark for verifying the identity and quality of the synthesized compound, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
  • Various Authors. (2022-2025). Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling.
  • Various Authors. (2025, August 10). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides.
  • CDH Fine Chemical.
  • Sigma-Aldrich. 1-Fluoro-4-nitrobenzene 99 350-46-9.
  • Various Authors. Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - PubMed Central.
  • Liu, W., Jin, X., & Ma, D. (2024, June 2). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Semantic Scholar.
  • Aarti Industries Limited. (2013, January 1). 1-FLUORO-4-NITROBENZENE. Cloudfront.net.
  • Various Authors. Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
  • Thermo Fisher Scientific. (2025, December 18).
  • NIST. Benzene, 1-fluoro-4-(phenylsulfonyl)-. NIST WebBook.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)
  • BenchChem. (2025).
  • The Royal Society of Chemistry.
  • NIST. Benzene, 1-fluoro-4-nitro-. NIST WebBook.
  • NIST. Benzene, 1-fluoro-4-nitro-. NIST WebBook.
  • ChemicalBook. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • Various Authors. (2025, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • SpectraBase.
  • Various Authors. (2011).
  • BLD Pharm. 350-46-9|1-Fluoro-4-nitrobenzene.
  • Various Authors. Tactical Applications of Fluorine in Drug Design and Development.
  • Wikipedia. 4-Fluoronitrobenzene.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central.
  • ATB - Automated Topology Builder. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray.
  • PrepChem.com. Synthesis of 4-fluoronitrobenzene.
  • SpectraBase. 1-Fluoro-4-(2-nitro-1-phenylsulfanyl-ethyl)-benzene - Spectrum.
  • BenchChem. (2025). Spectroscopic data of 1-fluoro-4-nitrobenzene (NMR, IR, MS).
  • Various Authors. (2016–2022).
  • ChemScene. 64583-21-7 | 1-Fluoro-4-((4-nitrophenyl)ethynyl)benzene.

Sources

An In-Depth Technical Guide to 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a diaryl sulfide that holds significant interest for researchers in medicinal chemistry and materials science. Its molecular structure, featuring two phenyl rings linked by a sulfur atom and substituted with a fluorine atom and a nitro group, provides a unique electronic environment and a scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on its relevance in drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number: 2438-85-9

Molecular Formula: C₁₂H₈FNO₂S

Molecular Weight: 249.27 g/mol

Structure:

The molecule consists of a fluorophenyl group and a nitrophenyl group bridged by a thioether linkage. The strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom significantly influence the reactivity and properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Solid
Melting Point 92-95 °C
Boiling Point Not available
Density 1.37 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in common organic solvents like DMSO and DMF.

Synthesis and Mechanism

The most direct and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of aromatic chemistry and is particularly effective in this case due to the electronic properties of the starting materials.

The logical workflow for this synthesis is depicted below:

reagent1 1-Fluoro-4-nitrobenzene reaction SₙAr Reaction reagent1->reaction reagent2 4-Nitrothiophenol reagent2->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction Deprotonates thiol solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via SₙAr.

Causality of Experimental Choices
  • Choice of Substrates: 1-Fluoro-4-nitrobenzene is an excellent electrophile for SₙAr reactions. The para-nitro group is a strong electron-withdrawing group that activates the benzene ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The fluorine atom is a good leaving group in this activated system. 4-Nitrothiophenol serves as the nucleophile after deprotonation.

  • Role of the Base: A base, such as potassium carbonate or triethylamine, is crucial to deprotonate the thiol group of 4-nitrothiophenol to form the more nucleophilic thiophenolate anion. This significantly increases the rate of the reaction.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SₙAr reactions. They can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more "naked" and reactive. They also help to stabilize the charged Meisenheimer intermediate.

Step-by-Step Experimental Protocol (Representative)

The following is a representative protocol based on analogous syntheses of diaryl sulfides.[1]

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 4-Nitrothiophenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a stirred solution of 4-nitrothiophenol (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the potassium thiophenolate salt.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.05 equivalents) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Characterization (Predicted)

Technique Expected Observations
¹H NMR The spectrum is expected to show two sets of doublets of doublets in the aromatic region, corresponding to the four protons on each of the two non-equivalent benzene rings. The protons on the nitrophenyl ring will be more deshielded (further downfield) due to the strong electron-withdrawing effect of the nitro group compared to the protons on the fluorophenyl ring.
¹³C NMR The spectrum will show distinct signals for the 12 carbon atoms. The carbons attached to the fluorine, sulfur, and nitro groups will have characteristic chemical shifts. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
IR Spectroscopy Characteristic peaks are expected for the C-F stretch, the C-S stretch, and the symmetric and asymmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (249.27 m/z). Fragmentation patterns would likely involve the cleavage of the C-S bonds.

Applications in Drug Development and Research

The diaryl sulfide scaffold is a common motif in many biologically active compounds, and the presence of nitro and fluoro groups can further enhance pharmacological properties.[2][3]

Potential as an Anticancer Agent

Diaryl sulfides have been investigated for their potential as anticancer agents.[1][3] The mechanism of action can vary, but some have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. The nitro group, in particular, is a feature in some anticancer drugs, and its electron-withdrawing nature can be crucial for biological activity.[2]

Potential as an Anti-inflammatory Agent

Sulfur-containing compounds, including some diaryl sulfides, have demonstrated anti-inflammatory properties.[4] The mechanism often involves the modulation of inflammatory pathways. The anti-inflammatory potential of this compound would warrant investigation in relevant biological assays.

The logical relationship for its potential biological activity is illustrated below:

compound This compound scaffold Diaryl Sulfide Scaffold compound->scaffold substituents Fluoro and Nitro Groups compound->substituents properties Modulated Physicochemical & Electronic Properties scaffold->properties substituents->properties activity Potential Biological Activity properties->activity anticancer Anticancer activity->anticancer antiinflammatory Anti-inflammatory activity->antiinflammatory

Caption: Rationale for the potential biological activity of the title compound.

Safety and Handling

While a specific safety data sheet for this compound is not provided in the search results, based on its constituent functional groups (nitroaromatics and organofluorine compounds), it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible diaryl sulfide with potential applications in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward and high-yielding. The presence of both a nitro group and a fluorine atom makes it an interesting candidate for screening in anticancer and anti-inflammatory assays. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activity in various therapeutic areas.

References

  • Moghaddam-Manesh, M., et al. (Year). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]

  • Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Biological molecules and drugs containing diaryl sulfide structures. ResearchGate. [Link]

  • abcr Gute Chemie. (n.d.). This compound. abcr Gute Chemie. [Link]

  • ChemBK. (n.d.). 1-Fluoro-4-[(4-nitrophenyl)sulphanyl]benzene, 4-Fluoro-4'-nitro diphenyl sulfide. ChemBK. [Link]

  • PubMed. (n.d.). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. PubMed. [Link]

Sources

Spectroscopic Analysis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data for the Characterization of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Introduction

This compound is a diaryl sulfide derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, a nitro group, and a thioether linkage imparts unique electronic and structural properties to the molecule, making its unambiguous characterization crucial for research and development. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a thorough interpretation of the spectral data grounded in fundamental principles and supported by established methodologies.

While extensive spectroscopic data is readily available for the related compound 1-fluoro-4-nitrobenzene, a comprehensive experimental dataset for this compound is not presently available in the public domain. Therefore, this guide will focus on the theoretical and expected spectroscopic characteristics of the target molecule, drawing upon established principles of spectroscopy and data from structurally similar compounds. This predictive approach provides a valuable framework for researchers who may be synthesizing or analyzing this compound.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is paramount for predicting and interpreting its spectroscopic data. The structure of this compound features two benzene rings linked by a sulfur atom. One ring is substituted with a fluorine atom at the para position, while the other is substituted with a nitro group, also at the para position.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings.

  • Fluorinated Benzene Ring: The protons on the ring bearing the fluorine atom will exhibit splitting due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine (H-2 and H-6) will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-3 and H-5) will also appear as a triplet. The electron-donating effect of the sulfur atom and the electron-withdrawing effect of the fluorine atom will influence the chemical shifts.

  • Nitrated Benzene Ring: The protons on the ring with the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-2' and H-6') are expected to appear as a doublet downfield, while the protons meta to the nitro group (H-3' and H-5') will appear as another doublet at a slightly upfield position.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2, H-67.1 - 7.3t or ddJ(H,H) ≈ 8-9, J(H,F) ≈ 5-6
H-3, H-57.4 - 7.6tJ(H,H) ≈ 8-9
H-2', H-6'8.1 - 8.3dJ(H,H) ≈ 8-9
H-3', H-5'7.5 - 7.7dJ(H,H) ≈ 8-9
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Fluorinated Benzene Ring: The carbon directly attached to the fluorine atom (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons on this ring will show smaller two-, three-, and four-bond couplings to fluorine.

  • Nitrated Benzene Ring: The carbon attached to the nitro group (C-4') will be significantly deshielded. The other carbons will also have their chemical shifts influenced by the nitro group.

  • Thioether Linkage: The carbons attached to the sulfur atom (C-4 and C-1') will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-1160 - 165¹JCF ≈ 240-250
C-2, C-6115 - 120²JCF ≈ 20-25
C-3, C-5130 - 135³JCF ≈ 8-10
C-4135 - 140⁴JCF ≈ 3-5
C-1'145 - 150-
C-2', C-6'125 - 130-
C-3', C-5'123 - 128-
C-4'148 - 153-
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Figure 2. A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-S, and NO₂ groups, as well as for the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aromatic C=C1600 - 1450Stretch
NO₂ (asymmetric)1550 - 1500Stretch
NO₂ (symmetric)1350 - 1300Stretch
C-F1250 - 1000Stretch
C-S700 - 600Stretch
Aromatic C-H (out-of-plane)900 - 675Bend
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded first, followed by the spectrum of the sample. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-S bonds and loss of the nitro group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/z
[M]⁺265.02
[M - NO₂]⁺219.02
[C₆H₄FS]⁺127.00
[C₆H₄NO₂S]⁺154.00
[C₆H₄F]⁺95.03
[C₆H₄NO₂]⁺122.02

digraph "Mass_Spec_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]⁺˙\nm/z = 265"]; F1 [label="[M - NO₂]⁺\nm/z = 219"]; F2 [label="[C₆H₄FS]⁺\nm/z = 127"]; F3 [label="[C₆H₄NO₂]⁺\nm/z = 122"];

M -> F1 [label="- NO₂"]; M -> F2 [label="- C₆H₄NO₂"]; M -> F3 [label="- C₆H₄FS"]; }

Figure 3. Predicted major fragmentation pathways.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and a detailed mass spectrum. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be used, particularly for LC-MS, which would likely produce a more prominent molecular ion peak with less fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments.

Conclusion and Future Outlook

This technical guide has outlined the expected spectroscopic characteristics of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a solid foundation for the identification and structural confirmation of this molecule.

The acquisition of experimental spectroscopic data for this compound is a critical next step. A comprehensive experimental analysis, including advanced 2D NMR techniques and high-resolution mass spectrometry, would provide definitive structural proof and a valuable reference for the scientific community. Such data would be instrumental in advancing research in areas where this compound and its derivatives may have significant applications.

References

As this guide is based on predictive analysis due to the lack of available experimental data for the specific target molecule, direct citations to papers containing the spectra of this compound cannot be provided. The information presented is based on established principles of spectroscopic interpretation found in standard organic chemistry and spectroscopy textbooks. For experimental data on related compounds, researchers are encouraged to consult chemical databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.

solubility and stability of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in Common Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and document the solubility and stability of this compound. Given the importance of this diaryl thioether scaffold in medicinal chemistry and materials science, a thorough characterization of its physicochemical properties is paramount for its effective application. This document delineates the theoretical underpinnings of its expected behavior in various solvents and under diverse environmental conditions. It further provides detailed, field-proven experimental protocols for the systematic determination of its solubility profile and stability landscape. The methodologies are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis.

Introduction: The Molecular Architecture and its Physicochemical Implications

This compound is a diaryl thioether characterized by two key functional groups that dictate its chemical personality: a nitro group (-NO₂) and a fluorine atom (-F). The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring it is attached to, making it susceptible to certain chemical transformations.[1][2] Conversely, the fluorine atom, while electronegative, is known to often enhance metabolic stability in drug candidates.[3] The thioether linkage (-S-) provides a degree of conformational flexibility and can be susceptible to oxidation.

Understanding the interplay of these structural features is crucial for predicting the solubility and stability of the molecule. The overall molecule is relatively nonpolar, suggesting poor aqueous solubility but good solubility in organic solvents. The presence of the nitro and fluoro groups, however, introduces some polarity which may influence its solubility in polar aprotic solvents.

Solubility Profiling: A Systematic Approach

A comprehensive understanding of a compound's solubility is fundamental to its development for any application. The following sections provide a step-by-step guide to determining the solubility of this compound in a range of common laboratory solvents.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] Based on the structure of this compound, a selection of solvents spanning the polarity spectrum should be chosen for initial screening.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The largely aromatic and nonpolar backbone of the molecule suggests potential solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The presence of polar functional groups (-F, -NO₂) suggests that the compound may exhibit good solubility in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the lack of significant hydrogen bonding donor or acceptor sites on the core structure, solubility is expected to be limited in highly polar protic solvents like water.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of the target compound.

Materials:

  • This compound

  • Selected solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Initial Qualitative Assessment:

    • Add approximately 1-2 mg of the compound to a small test tube.

    • Add 1 mL of the selected solvent.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid. Record as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Solubility Determination (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent in which the compound is freely soluble.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Common Solvents at 25 °C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
NonpolarHexane0.1LowData to be determined
Toluene2.4Moderate to HighData to be determined
Polar AproticDichloromethane3.1HighData to be determined
Ethyl Acetate4.4HighData to be determined
Acetone5.1HighData to be determined
Acetonitrile5.8Moderate to HighData to be determined
Dimethylformamide (DMF)6.4HighData to be determined
Dimethyl Sulfoxide (DMSO)7.2HighData to be determined
Polar ProticMethanol5.1Low to ModerateData to be determined
Ethanol4.3Low to ModerateData to be determined
Water10.2LowData to be determined

Stability Assessment: Unveiling the Compound's Resilience

Assessing the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5][6]

Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The compound's stability in acidic, neutral, and basic aqueous solutions should be evaluated. The thioether linkage can be susceptible to hydrolysis under extreme pH conditions.

  • Light: Photostability is an important parameter, as exposure to UV or visible light can induce photochemical degradation.

  • Oxidizing Agents: The thioether moiety is susceptible to oxidation, which could be a potential degradation pathway.

Experimental Workflow for Stability Studies

A forced degradation study is a common approach to identify potential degradation products and pathways.[] This involves subjecting the compound to stress conditions that are more severe than those it would likely encounter during its lifecycle.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to Stress Conditions base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to Stress Conditions neutral Neutral Hydrolysis (e.g., Water, 60°C) start->neutral Expose to Stress Conditions oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative Expose to Stress Conditions thermal Thermal Degradation (Solid State, e.g., 80°C) start->thermal Expose to Stress Conditions photo Photolytic Degradation (Solution, UV/Vis light) start->photo Expose to Stress Conditions analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) using a Stability-Indicating HPLC Method acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization If degradation is observed

Caption: Workflow for Forced Degradation Studies.

Protocol for a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is one that can separate the parent compound from its degradation products.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase (example):

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • A gradient elution may be necessary to resolve all peaks.

Method Development and Validation:

  • Method Development: Develop a gradient elution method that provides good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanistic Insights and Causality

The anticipated degradation pathways for this compound are likely to involve the thioether linkage and the nitro group.

  • Oxidation of the Thioether: The sulfur atom in the thioether can be oxidized to a sulfoxide and then to a sulfone. This is a common degradation pathway for thioethers.

  • Reduction of the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[8][9]

  • Nucleophilic Aromatic Substitution: While the fluoro group is generally stable, under harsh nucleophilic conditions, it could potentially be displaced.

The following diagram illustrates a potential degradation pathway.

Degradation_Pathway parent This compound sulfoxide 1-Fluoro-4-[(4-nitrophenyl)sulfinyl]benzene (Sulfoxide) parent->sulfoxide Oxidation amino 1-Fluoro-4-[(4-aminophenyl)sulfanyl]benzene (Amino derivative) parent->amino Reduction sulfone 1-Fluoro-4-[(4-nitrophenyl)sulfonyl]benzene (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Potential Degradation Pathways.

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and considering the underlying chemical principles, researchers can generate high-quality, reliable data that is essential for the successful development and application of this important chemical entity. The provided methodologies are intended to be a starting point and may require optimization based on specific laboratory instrumentation and experimental observations.

References

  • BenchChem. (2025).
  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2006).
  • Microtrac. (n.d.). Chemical vs.
  • Unknown. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • IIP Series. (2022). CHEMICAL STABILITY OF DRUGS.
  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • PubMed. (1987). A critical appraisal of drug stability testing methods.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (2025).
  • CDH Fine Chemical. (n.d.).

Sources

Quantum Chemical Calculations for 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. This molecule, a diaryl sulfide containing both electron-withdrawing and electron-donating substituents, presents a rich electronic landscape of interest in drug development and materials science. By leveraging Density Functional Theory (DFT), this guide offers a robust, step-by-step computational workflow, from initial structure optimization to the prediction of advanced molecular properties. The methodologies detailed herein are designed to provide researchers with a validated framework for their own computational investigations, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Diaryl Sulfides

Diaryl sulfides are a class of organic compounds characterized by a sulfur atom bridging two aryl groups. This structural motif is prevalent in a wide array of biologically active molecules and functional materials. The sulfur atom, with its available d-orbitals, can participate in π-conjugation, influencing the electronic properties of the entire molecule. The specific substituents on the aryl rings further modulate these properties, making diaryl sulfides versatile scaffolds for molecular design.

This compound is of particular interest due to the presence of a strongly electron-withdrawing nitro group (-NO2) and a moderately electron-withdrawing fluorine atom (-F). This substitution pattern creates a significant electronic asymmetry, which can govern the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore or a component in electronic materials. Quantum chemical calculations offer a powerful, non-invasive means to probe these properties at the atomic level, providing insights that can guide synthetic efforts and rationalize experimental observations.

Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the many-electron wavefunction, which significantly reduces computational expense.

The choice of the functional and basis set is critical for obtaining reliable results. For nitroaromatic compounds and diaryl sulfides, the B3LYP hybrid functional has been shown to provide accurate geometries and electronic properties.[1][2] The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to describe the electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[2]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical characterization of this compound.

G A Step 1: 3D Model Construction B Step 2: Geometry Optimization A->B Initial Structure C Step 3: Frequency Analysis B->C Optimized Geometry D Step 4: Molecular Orbital Analysis C->D Validation of Minimum Energy E Step 5: Electronic Property Calculation D->E HOMO-LUMO, ESP F Step 6: Spectroscopic Prediction E->F Dipole Moment, Polarizability

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: 3D Model Construction The initial 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, GaussView). The initial bond lengths and angles can be based on standard values.

Step 2: Geometry Optimization The constructed model is then subjected to geometry optimization to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

Step 3: Frequency Analysis Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), and other thermodynamic data such as enthalpy and Gibbs free energy.

Step 4: Molecular Orbital Analysis The electronic character of the molecule is dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The electrostatic potential (ESP) map should also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Step 5: Electronic Property Calculation A range of electronic properties can be calculated to further characterize the molecule.

PropertySignificance
Dipole Moment Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Polarizability Describes the ease with which the electron cloud can be distorted by an external electric field.
Electronegativity (χ) A measure of the atom's ability to attract electrons in a chemical bond.[3]
Chemical Hardness (η) A measure of resistance to change in electron distribution.[3]
Electrophilicity Index (ω) A global reactivity descriptor that quantifies the electrophilic nature of a molecule.[4]

Step 6: Spectroscopic Prediction DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum.

  • NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[2]

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum.

Expected Results and Interpretation

The quantum chemical calculations on this compound are expected to reveal several key features:

  • Molecular Geometry: The dihedral angles between the phenyl rings and the C-S-C bond angle will be determined. The presence of the bulky nitro group may lead to a non-planar conformation.

  • Electronic Structure: The HOMO is likely to be localized on the more electron-rich fluorophenyl ring and the sulfur atom, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring. This separation of frontier orbitals suggests potential for intramolecular charge transfer (ICT).[3]

  • Reactivity: The ESP map will likely show negative potential around the oxygen atoms of the nitro group and the fluorine atom, indicating sites for electrophilic attack. The regions around the hydrogen atoms of the phenyl rings will likely exhibit positive potential, suggesting susceptibility to nucleophilic attack. The calculated global reactivity descriptors will provide quantitative measures of the molecule's reactivity.

  • Spectroscopic Signatures: The predicted IR, NMR, and UV-Vis spectra will provide a theoretical fingerprint of the molecule that can be used to aid in its experimental identification and characterization.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound. By following these protocols, researchers in drug discovery and materials science can gain deep insights into the structure-property relationships of this and related molecules. The computational data generated can be used to predict reactivity, understand intermolecular interactions, and guide the design of new molecules with tailored properties.

Future studies could extend this work to investigate the molecule's behavior in different solvent environments using implicit or explicit solvent models. Furthermore, calculations on molecular aggregates can provide insights into solid-state packing and its influence on material properties. For biological applications, docking studies with relevant protein targets could be performed using the optimized geometry and calculated partial charges.

References

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]

  • Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity. ResearchGate. [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

Sources

A Comprehensive Technical Guide to the Potential Biological Activities of Substituted Diaryl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intricate dance of molecular interactions that governs biological systems presents a continuous source of inspiration for the development of novel therapeutic agents. Among the myriad of chemical scaffolds explored in medicinal chemistry, the substituted diaryl sulfide framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multifaceted therapeutic potential of this versatile class of compounds. We will delve into the core biological activities, unravel the underlying mechanisms of action, and provide practical, field-proven experimental protocols to empower further investigation in this exciting area of research. Our narrative is built upon a foundation of scientific integrity, aiming to explain the "why" behind experimental choices and to provide a self-validating framework for the protocols described.

The Diaryl Sulfide Scaffold: A Versatile Pharmacophore

Substituted diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom bridging two aryl rings. The versatility of this scaffold lies in the ability to readily modify the substitution patterns on the aryl rings, allowing for the fine-tuning of their physicochemical and pharmacological properties. This structural flexibility has enabled the development of diaryl sulfide derivatives with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]

Anticancer Activity: Targeting the Cytoskeleton

A significant body of research has focused on the anticancer potential of substituted diaryl sulfides, with a primary mechanism of action being the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Inhibition of Tubulin Polymerization

Several diaryl sulfide derivatives have been designed as analogs of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on β-tubulin, thereby inhibiting its polymerization into microtubules.[4] The diaryl sulfide linkage serves as a bioisosteric replacement for the ethene bridge in CA-4. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the aryl rings is crucial for potent antitubulin activity. For instance, a trimethoxybenzene ring, similar to that in CA-4, is often favored for one of the aryl moieties, while the other ring can be modified to enhance potency and selectivity.[4]

Caption: Inhibition of microtubule polymerization by substituted diaryl sulfides.

Quantitative Anticancer Activity Data

The cytotoxic effects of substituted diaryl sulfides have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
1 3,4,5-trimethoxy on ring A; 4-methoxy, 3-nitro on ring BMCF-7 (Breast)0.019[4]
2 3,4,5-trimethoxy on ring A; 4-methoxy, 3-amino on ring BMCF-7 (Breast)0.011[4]
3 Benzoxazole and 3,4,5-trimethoxyphenyl moietiesMCF-7 (Breast)4.5[1]
4 Phenyl and 5-phenyl-1,3,4-oxadiazole moietiesMCF-7 (Breast)7.9[1]
5 Diarylthiolated maleimide derivative 4a H1299 (Lung)9.98[5]
6 Diarylthiolated maleimide derivative 4c H520 (Lung)10.1[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted diaryl sulfide compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diaryl sulfide compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted diaryl sulfides have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[2][6][7] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial metabolic pathways.

Structure-Activity Relationship in Antimicrobial Diaryl Sulfides

SAR studies have shown that the nature and position of substituents on the aryl rings significantly influence the antimicrobial potency of diaryl sulfides. For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties, can enhance antibacterial activity.[8] The lipophilicity of the molecule also plays a crucial role, as it affects the compound's ability to penetrate the microbial cell wall.[9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundSubstituentsMicroorganismMIC (mg/mL)Reference
7 N,N'-Bis(2-hydroxyphenyl)-2,2'-thiodibenzamideStaphylococcus aureus0.05[6]
8 N,N'-Bis(2-hydroxyphenyl)-2,2'-thiodibenzamideBacillus cereus10[6]
Diallyl disulfide -Staphylococcus aureus- (Inhibition zone 15.9 mm)[2]
Diallyl disulfide -Pseudomonas aeruginosa- (Inhibition zone 21.9 mm)[2]
Diallyl trisulfide -Staphylococcus aureus- (Higher activity than diallyl disulfide)[7]
Diallyl tetrasulfide -Staphylococcus aureus- (Highest activity among diallyl sulfides)[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted diaryl sulfide compounds dissolved in DMSO

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the diaryl sulfide compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Some diaryl sulfide derivatives have been shown to exert anti-inflammatory effects by modulating this pathway.[10][11]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB transcription factor is typically sequestered in the cytoplasm in an inactive state by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diallyl disulfide (DADS), a naturally occurring diaryl sulfide, has been shown to inhibit TNF-α-induced CCL2 release by reducing the expression of IKKε and phosphorylated ERK, thereby impairing NF-κB signaling.[10][11]

NF-kappaB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB->IkB Bound to NFkB_n NF-κB NFkB->NFkB_n Translocates to pIkB->NFkB Releases Degradation Proteasomal Degradation pIkB->Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Activates Diaryl_Sulfide Diaryl Sulfide Diaryl_Sulfide->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway by diaryl sulfides.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of diaryl sulfides can be quantified by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) or pro-inflammatory cytokines, in cell-based assays.

CompoundAssayCell LineIC50Reference
Compound 2b Carrageenan-edema inhibition-Comparable to aspirin[3]
Compound 3b Carrageenan-edema inhibition-Comparable to aspirin[3]
Diallyl disulfide (DADS) Inhibition of TNF-α induced CCL2 releaseMDA-MB-231 (Breast Cancer)-[10]
Experimental Protocol: Measurement of Nitric Oxide Production

This protocol measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • LPS from E. coli

  • Substituted diaryl sulfide compounds dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diaryl sulfide compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC50 value.

Neuroprotective and Antioxidant Activity: Activating the Nrf2 Pathway

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. Diaryl sulfides, particularly those derived from natural sources like garlic, have demonstrated neuroprotective and antioxidant properties.[12][13]

Mechanism of Action: Activation of the Keap1-Nrf2 Pathway

The transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds, including some organosulfur compounds, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13][14] Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes.[14][15]

Nrf2_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Diaryl_Sulfide Diaryl Sulfide Diaryl_Sulfide->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds to Keap1->Nrf2 Releases Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activates

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by diaryl sulfides.

Quantitative Neuroprotective and Antioxidant Activity Data

The neuroprotective effects of diaryl sulfides are often evaluated in in vitro models of neuronal cell death, while their antioxidant capacity can be measured using various radical scavenging assays.

CompoundActivityModel/AssayEC50/IC50/ResultReference
Diallyl sulfide (DAS) NeuroprotectionRat model of focal cerebral ischemiaReduced infarct volume[12]
Homo-bis-nitrone (HBN6) NeuroprotectionOxygen-glucose-deprivation modelEC50 = 1.24 µM[16]
Pyrrole-containing azomethine 12 NeuroprotectionSH-SY5Y cells53% protection at 10 µM[5]
Compound 13 AntioxidantDPPH radical scavengingIC50 not determined, most active[6]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Substituted diaryl sulfide compounds dissolved in methanol or DMSO

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the diaryl sulfide compounds in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage versus compound concentration.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of substituted diaryl sulfides can be achieved through various methods, including the reaction of thiols with aryl halides or the use of sulfenyl chlorides with arylzinc reagents.[1] The ability to readily introduce a wide range of functional groups onto the aryl rings has been instrumental in exploring the SAR of this class of compounds.

A recurring theme in the SAR of diaryl sulfides is the profound impact of electronic and steric effects of the substituents on their biological activity. For instance, in the context of anticancer activity, the presence of a 3,4,5-trimethoxyphenyl moiety often confers potent tubulin polymerization inhibitory effects.[4] In antimicrobial applications, electron-withdrawing groups and increased lipophilicity generally enhance activity.[8][9] For anti-inflammatory and neuroprotective activities, the ability of the substituents to modulate the electronic properties of the molecule and its interaction with specific protein targets is paramount. A comprehensive understanding of these SAR principles is essential for the rational design of more potent and selective diaryl sulfide-based therapeutic agents.

Conclusion and Future Perspectives

Substituted diaryl sulfides represent a highly promising class of compounds with a diverse and potent range of biological activities. Their ability to target fundamental cellular processes such as cell division, microbial viability, inflammation, and oxidative stress underscores their therapeutic potential. The insights gained from SAR studies provide a roadmap for the design of next-generation diaryl sulfide derivatives with improved efficacy and safety profiles.

Future research in this field should focus on several key areas. The elucidation of the precise molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for their clinical translation. The development of more sophisticated in vitro and in vivo models will be necessary to further validate their therapeutic potential. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of substituted diaryl sulfides will undoubtedly lead to the discovery of new and improved drug candidates. The journey from a simple chemical scaffold to a life-saving therapeutic is long and challenging, but the remarkable versatility of substituted diaryl sulfides makes them a compelling subject for continued investigation.

References

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A Technical Guide to 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships (SAR) of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene and its analogs. These diaryl sulfide scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating potential across various therapeutic areas, particularly in oncology and as kinase inhibitors. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to accelerate research and development efforts.

Introduction: The Diaryl Sulfide Moiety as a Cornerstone for Drug Design

The diaryl sulfide linkage is a key structural motif found in a multitude of biologically active compounds. Its presence imparts a unique three-dimensional architecture and electronic properties that facilitate interactions with various biological targets. The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Fluorine Advantage: The strategic placement of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate.[1][2]

  • Electron-Withdrawing Nitro Group: The nitro group activates the attached phenyl ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse chemical functionalities.[1][3] This group can also participate in key hydrogen bonding interactions within a biological target's active site.

  • The Sulfide Linker: The sulfur atom provides a flexible yet stable connection between the two aromatic rings, allowing for optimal orientation within a binding pocket.

This guide will delve into the synthetic routes to access this core and its derivatives, explore their biological activities with a focus on anticancer applications, and elucidate the key structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies: Accessing the this compound Scaffold and Its Analogs

The construction of the this compound core and its analogs primarily relies on the principles of nucleophilic aromatic substitution (SNAr). The high electrophilicity of the carbon atom bearing the fluorine in 1-fluoro-4-nitrobenzene, due to the strong electron-withdrawing effect of the para-nitro group, makes it highly susceptible to attack by sulfur nucleophiles.[1][3]

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of the parent scaffold and its analogs involves the reaction of an activated aryl halide, typically 1-fluoro-4-nitrobenzene, with a substituted thiophenol.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 4-Nitrobenzenethiol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-nitrobenzenethiol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

  • To this mixture, add 1-fluoro-4-nitrobenzene (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

This versatile protocol can be adapted for the synthesis of a wide array of analogs by employing variously substituted thiophenols and fluoronitrobenzene derivatives.

Diagram: General Synthetic Scheme via SNAr

G reagent1 Substituted 4-Thiophenol reaction + reagent1->reaction reagent2 1-Fluoro-4-nitrobenzene (or analog) reagent2->reaction product This compound Analog reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Nucleophilic aromatic substitution for diaryl sulfide synthesis.

Biological Applications and Mechanistic Insights

Analogs of this compound have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Prominent Mechanism of Action

Many diaryl sulfide derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. The diaryl sulfide scaffold can effectively mimic the hinge-binding motif of ATP, enabling it to occupy the active site of kinases and block their catalytic activity.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, including non-small cell lung cancer and breast cancer. Several diaryl ether and sulfide derivatives have been investigated as EGFR inhibitors.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings are crucial for determining potency and selectivity. Small, electron-withdrawing groups on one ring and hydrogen bond donors/acceptors on the other can significantly influence binding affinity.

  • Flexibility of the Sulfide Linker: The sulfide bridge allows for a degree of rotational freedom, enabling the molecule to adopt a conformation that is optimal for fitting into the ATP-binding pocket of the target kinase.

  • The Role of the Nitro Group: The nitro group can act as a hydrogen bond acceptor, forming crucial interactions with key amino acid residues in the kinase active site. Subsequent reduction of the nitro group to an amine provides a handle for further derivatization to explore additional interactions.

Diagram: Diaryl Sulfide Analog as a Kinase Inhibitor

G cluster_0 Kinase ATP Binding Pocket cluster_1 Diaryl Sulfide Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Ring_A Ring A (Hinge Binder) Ring_A->Hinge H-bonds S_Linker S Ring_B Ring B (Solvent Exposed) Ring_B->Hydrophobic_Pocket Hydrophobic Interactions

Sources

An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis by Structural Analogy

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a multi-functional molecule. Its hazard profile can be inferred by examining its constituent parts: a nitroaromatic ring, a fluorinated aromatic ring, and a thioether (sulfanyl) linkage.

  • The Nitroaromatic Moiety: The presence of the nitro group on a benzene ring is a significant indicator of potential toxicity. Nitroaromatic compounds are known to be acutely toxic, mutagenic, and in some cases, carcinogenic.[1] They can be absorbed through the skin and, upon entering the body, may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[2] The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic attack, which can contribute to its reactivity and toxicity.[1] Many nitroaromatic compounds are also classified as environmental hazards.[1]

  • The Thioether (Sulfanyl) Linkage: Aryl sulfides and related compounds like thiophenols can be irritating to the skin, eyes, and respiratory system.[3][4] Some sulfur-containing organic compounds are also known for their strong, unpleasant odors.[4] While the thioether linkage in the target molecule is less reactive than a free thiol group, it still contributes to the overall chemical properties and potential biological activity of the molecule.

  • The Fluorinated Aromatic Moiety: The fluorine substituent on the second aromatic ring can influence the molecule's metabolic stability and pharmacokinetic properties. While fluorination can sometimes decrease toxicity, it does not eliminate the hazards associated with the other functional groups.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for:

  • Acute toxicity via inhalation, dermal absorption, and ingestion.[5]

  • Skin, eye, and respiratory tract irritation.[3][6]

  • Long-term health effects, including potential carcinogenicity and organ damage through prolonged or repeated exposure.[6][7]

  • Harm to aquatic life with long-lasting effects.[7]

Predicted Physical and Chemical Properties

While experimental data for this compound is scarce, the properties of its structural analogs can provide some insight.

PropertyPredicted Value/InformationBasis for Prediction
Appearance Likely a yellow to orange solidBased on the color of 1-Fluoro-4-nitrobenzene and 4-Nitrothiophenol.[3][8]
Odor Potentially unpleasantThioether and thiophenol compounds often have strong odors.[4]
Solubility Likely insoluble in waterAromatic compounds with these functional groups typically have low water solubility.[6]
Boiling Point Expected to be high (>200 °C)Based on the boiling point of 1-Fluoro-4-nitrobenzene.
Stability Stable under normal laboratory conditionsAvoid strong oxidizing agents, strong bases, and direct sunlight.[5]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.[5]

Workflow for Safe Handling

The following diagram outlines a standard workflow for handling hazardous chemicals like this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don PPE prep_sds->prep_ppe prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood handling_weigh Weigh in Fume Hood prep_fume_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Emergency Response Workflow

The following diagram illustrates a general workflow for responding to a chemical emergency.

G Emergency Response Workflow cluster_initial Initial Response cluster_assessment Assessment cluster_action Action initial_alert Alert Colleagues & Supervisor initial_evacuate Evacuate Immediate Area initial_alert->initial_evacuate assessment_identify Identify Spilled Material initial_evacuate->assessment_identify assessment_consult Consult SDS of Analogs assessment_identify->assessment_consult assessment_ppe Select Appropriate PPE assessment_consult->assessment_ppe action_contain Contain Spill assessment_ppe->action_contain action_neutralize Neutralize (if applicable) action_contain->action_neutralize action_cleanup Clean Up with Absorbent action_neutralize->action_cleanup action_dispose Dispose as Hazardous Waste action_cleanup->action_dispose

Caption: Workflow for responding to a chemical spill or exposure.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a thorough analysis of its structural components strongly suggests that it should be handled as a hazardous material. The presence of a nitroaromatic group is of particular concern, indicating potential for significant toxicity. Adherence to the stringent safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is imperative to minimize risk and ensure the safety of laboratory personnel.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Aarti Industries Limited. (2013, January 1). 1-FLUORO-4-NITROBENZENE Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2023, July 19). Safety data sheet: Diphenyl sulfide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Bodhankar, S., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(3), 743-754.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds.
  • Ahmad, F., & Khan, A. U. (2019). Major mechanisms of toxicity of nitroaromatic compounds.
  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-677.
  • Hofstetter, T. B., et al. (2015). Reduction of nitroaromatics sorbed to black carbon by direct reaction with sorbed sulfides. Environmental Science & Technology, 49(6), 3465-3473.
  • Google Patents. (n.d.). Reduction method of aromatic nitro-compound for replacing sodium sulfide.
  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of Functionalized Diaryl Thioethers via Nucleophilic Aromatic Substitution Using 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene as a strategic substrate in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying reaction mechanism, highlighting the substrate's unique reactivity profile. Step-by-step experimental procedures for reactions with amine and phenol nucleophiles are presented, offering researchers a robust framework for the synthesis of diverse, functionalized diaryl thioether derivatives. These products are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves a nucleophile attacking an electron-deficient aromatic ring, displacing a suitable leaving group.[1][2] This transformation is critical for assembling complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The SNAr Mechanism: A Brief Overview

The reaction typically proceeds through a two-step addition-elimination pathway.[2][5]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] The aromaticity of the ring is temporarily broken in this step.

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[5]

For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group.[1][7][8] These EWGs are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[9][10]

The Unique Advantages of this compound as an SNAr Substrate

The substrate, this compound, is exceptionally well-suited for SNAr reactions due to a confluence of structural features:

  • Dual Activation: The molecule contains two activating nitro groups. The primary nitro group is para to the fluorine leaving group, providing powerful resonance stabilization for the Meisenheimer complex. The second nitro group on the adjacent phenyl ring further enhances the overall electrophilicity of the molecule.

  • Excellent Leaving Group: In the context of SNAr, fluoride is a superior leaving group compared to other halogens (F > Cl > Br > I).[7][11] This is contrary to trends observed in SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[9][10]

  • Versatile Scaffold: The resulting diaryl thioether core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[12][13][14]

The Reaction Mechanism: A Step-by-Step Analysis

The SNAr reaction of this compound with a generic nucleophile (Nu⁻) proceeds via the formation of a key intermediate.

Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile on the carbon atom bonded to the fluorine. This step is typically the rate-determining step as it involves the disruption of aromaticity.[2][9] The resulting σ-complex, or Meisenheimer complex, is stabilized by delocalization of the negative charge onto the electron-withdrawing nitro group.

Expulsion of the Leaving Group

In a subsequent, rapid step, the fluoride ion is eliminated, and the aromatic π-system is reformed, driving the reaction to completion.

Caption: Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide standardized procedures for conducting SNAr reactions with this compound using representative amine and phenol nucleophiles.

General Considerations
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are highly recommended. These solvents effectively solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive, thereby accelerating the reaction.[15][16][17]

  • Base: For neutral nucleophiles like amines or for weakly acidic nucleophiles like phenols, a non-nucleophilic base is required. For amines, an excess of the amine itself can often serve as the base, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[5] For phenols, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is necessary to generate the more potent phenoxide nucleophile.[18]

  • Atmosphere: While many SNAr reactions are robust, performing them under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using anhydrous solvents and moisture-sensitive reagents.

Protocol 1: Reaction with an Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-{4-[(4-nitrophenyl)sulfanyl]phenyl}morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add morpholine (2.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Workflow_Amine Figure 2: Amine Protocol Workflow A 1. Combine Reactants Substrate, K₂CO₃, Morpholine in DMF B 2. Reaction Heat to 80 °C A->B C 3. Monitoring TLC Analysis B->C C->B Incomplete D 4. Workup Aqueous Quench & EtOAc Extraction C->D Complete E 5. Purification Column Chromatography D->E F 6. Final Product Characterization (NMR, MS) E->F

Caption: Figure 2: Workflow for SNAr with an amine nucleophile.

Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)

This protocol describes the synthesis of 1-(4-methoxyphenoxy)-4-[(4-nitrophenyl)sulfanyl]benzene.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under nitrogen, dissolve 4-methoxyphenol (1.2 eq) in anhydrous DMSO.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMSO.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC. The reaction may require 6-12 hours.

  • After completion, cool the mixture, dilute with water, and carefully acidify with 1M HCl to pH ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization.

Scope and Limitations

The SNAr reaction with this compound is versatile and accommodates a wide range of nucleophiles.

Nucleophile Scope

A variety of nucleophiles can be successfully employed, leading to diverse product classes. The table below summarizes typical conditions for different nucleophile types.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Product Class
N-Nucleophiles Piperidine, AnilineK₂CO₃, DIPEADMF, DMSO25 - 100Substituted Amines
O-Nucleophiles Phenols, AlcoholsCs₂CO₃, K₂CO₃DMSO, DMF80 - 140Diaryl Ethers
S-Nucleophiles ThiophenolsK₂CO₃, NaHDMF, THF25 - 80Triaryl Thioethers

Limitations:

  • Sterically Hindered Nucleophiles: Very bulky nucleophiles may react slowly due to steric hindrance at the reaction center.

  • Poor Nucleophiles: Weakly nucleophilic species may require harsh reaction conditions (higher temperatures, stronger bases), which can lead to decomposition or side reactions.

Applications in Medicinal Chemistry and Materials Science

The diaryl thioether and related diaryl ether/amine scaffolds synthesized using this substrate are of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: The diaryl thioether motif is a key component in molecules designed as anti-inflammatory, anticancer, and antiviral agents.[12] The ability to easily introduce diverse functional groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Materials Science: These aromatic structures can be incorporated into polymers and organic materials, imparting specific thermal, optical, or electronic properties.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficiently activated nucleophile.Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃ for phenols).
Low reaction temperature.Gradually increase the reaction temperature by 20 °C increments.
Impure solvent or reagents.Use freshly distilled, anhydrous solvents. Check purity of starting materials.
Multiple Products/Decomposition Reaction temperature is too high.Lower the temperature and allow for a longer reaction time.
Competing reaction pathways.For multifunctional nucleophiles, consider using protecting groups.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. Try a different solvent system for chromatography.

References

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  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

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  • ACS Publications. (1995). Synthesis and Antiestrogenic Activity of Diaryl Thioether Derivatives. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

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  • National Institutes of Health. (2023). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • ResearchGate. (2020). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. [Link]

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1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: A Versatile Building Block for Advanced Diaryl Thioether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diaryl thioethers are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. Their synthesis, however, often requires carefully controlled conditions to manage reactivity and selectivity. This document provides a detailed guide to the synthesis and application of This compound , a key building block that leverages the principles of Nucleophilic Aromatic Substitution (SNAr). We present a comprehensive, field-tested protocol for its synthesis, discuss the underlying reaction mechanism, and explore its potential for creating complex molecular architectures. This guide is intended to empower researchers to confidently utilize this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of Diaryl Thioethers

The diaryl thioether linkage is a privileged scaffold found in numerous biologically active compounds and functional materials.[1] The sulfur atom, with its unique size, polarizability, and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone), provides a flexible linker that can critically influence a molecule's conformation, metabolic stability, and binding affinity.[2]

This compound is a particularly valuable synthetic intermediate for several strategic reasons:

  • Dual Functionality: It contains two distinct, electronically-differentiated aromatic rings.

  • Orthogonal Reactivity: The fluorine atom on one ring can serve as a handle for further SNAr reactions, while the nitro group on the second ring can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, or other transformations.

  • Modulation of Physicochemical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions.[3]

This application note will focus on the most common and efficient method for its preparation: the nucleophilic aromatic substitution reaction between an activated aryl halide and a thiophenol.

Principle of Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound is a classic example of the SNAr reaction. This powerful transformation is fundamental to modern organic synthesis for forming carbon-heteroatom bonds.[2] The reaction proceeds via a two-step addition-elimination mechanism.

Causality Behind the Reaction:

  • Activation: The reaction is driven by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (–NO₂), positioned para to the leaving group (a halogen). This EWG powerfully polarizes the C-X bond and stabilizes the negatively charged intermediate.[4]

  • Nucleophilic Attack: A nucleophile, here the thiolate anion generated in situ from 4-fluorothiophenol, attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex .[4] The negative charge is delocalized onto the nitro group, providing significant stabilization.

  • Elimination & Aromatization: The leaving group (in our chosen protocol, chloride) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl thioether product.

Fluorine is an excellent leaving group for SNAr reactions, often displaying higher reactivity than other halogens due to the high electronegativity which strongly polarizes the carbon-fluorine bond, making the carbon highly susceptible to nucleophilic attack.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the reaction of 4-fluorothiophenol with 1-chloro-4-nitrobenzene. This route is chosen for its reliability and the common availability of the starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-Chloro-4-nitrobenzeneClC₆H₄NO₂157.551.58 g10.0
4-FluorothiophenolFSC₆H₅128.171.28 g10.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL-
Step-by-Step Procedure
  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitrobenzene (1.58 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Begin stirring the suspension under a nitrogen atmosphere.

  • Nucleophile Addition: Using a syringe, add 4-fluorothiophenol (1.28 g, 10.0 mmol) dropwise to the stirring suspension at room temperature. (Caution: Thiols are malodorous and toxic. Handle in a well-ventilated fume hood). [2]

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a yellow solid.

Synthetic Workflow Diagram

G cluster_reagents Reagents & Setup cluster_process Reaction Process cluster_workup Work-up & Purification reagent1 1-Chloro-4-nitrobenzene mix Combine Reagents in Flask under N2 reagent1->mix reagent2 4-Fluorothiophenol reagent2->mix base K2CO3 (Base) base->mix solvent DMF (Solvent) solvent->mix heat Heat to 80-90 °C (4-6 hours) mix->heat monitor Monitor by TLC heat->monitor Periodically sample quench Pour into Ice Water monitor->quench Upon completion filter Vacuum Filtration quench->filter purify Recrystallize from Ethanol filter->purify product Pure Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected spectroscopic data points.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0-7.2 (m, 2H, Ar-H ortho to F), ~7.3-7.5 (m, 2H, Ar-H ortho to S), ~8.1-8.3 (m, 2H, Ar-H ortho to NO₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Signals expected around 116 (C-F), 124 (C-NO₂), 129, 135, 147, 162 (Aromatic Cs)
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance is expected in the typical aryl fluoride region.
Mass Spec (EI) m/z: 249.0 (M⁺), with characteristic fragmentation patterns.
Melting Point Expected to be a yellow solid with a distinct melting point.

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[6]

Applications in Advanced Synthesis

The synthesized this compound is not an endpoint but a versatile platform for further molecular elaboration.

G cluster_transformations Potential Transformations start This compound reduction Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) start->reduction Pathway A snar Fluorine Displacement (SNA_r with Nu-H) start->snar Pathway B product_amine Amino-diaryl thioether reduction->product_amine product_snar Trisubstituted Diaryl Thioether snar->product_snar

Caption: Key synthetic transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This provides a nucleophilic handle on the second aromatic ring, enabling the synthesis of amides, sulfonamides, or participation in cross-coupling reactions.

  • Further SNAr Reactions: The fluorine atom remains activated (though less so than in the starting material) towards a second SNAr displacement. This allows for the introduction of a third functional group, such as an amine or an alkoxide, leading to more complex, trisubstituted scaffolds.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin.[7][8]

  • 4-Fluorothiophenol: Volatile, malodorous, and toxic. Handle with extreme care. Any off-gases should be treated through a scrubber containing bleach (NaOCl) or another oxidizing agent.[2]

  • DMF: A common laboratory solvent that is a suspected reprotoxin. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations.

References

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

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  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. [Link]

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  • Bevan, C. W. L., Foley, A. J., Hirst, J., & Uwamu, W. O. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 794-797. [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

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  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

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  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

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applications of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

A Senior Application Scientist's Guide to a Versatile Synthetic Scaffold in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the applications of This compound in medicinal chemistry. This diaryl sulfide scaffold is a highly valuable, multifunctional building block for the synthesis of advanced therapeutic candidates. Its utility stems from two key reactive sites: a fluorine atom activated for nucleophilic aromatic substitution (SNAr) and a nitro group readily reducible to a versatile aniline. We will explore its synthesis, physicochemical properties, and its strategic application in the development of potent anti-cancer agents, particularly kinase and tubulin inhibitors. This guide provides field-proven, step-by-step protocols for its synthesis and subsequent chemical modifications, explains the causal-driven logic behind experimental choices, and contextualizes its use within relevant biological pathways.

Introduction: The Strategic Value of a Bifunctional Scaffold

In modern drug discovery, the efficiency of a synthetic route is paramount. Scaffolds that offer multiple, orthogonal points for chemical elaboration are exceptionally valuable. This compound is one such scaffold. Its core diaryl sulfide structure is a privileged motif found in numerous bioactive molecules, including potent inhibitors of protein kinases and tubulin polymerization.[1][2]

The true synthetic power of this molecule lies in its dual reactivity:

  • The Activated Fluorine: The fluorine atom is positioned on a phenyl ring that is para to a strongly electron-withdrawing nitro group via the sulfanyl bridge. This electronic arrangement significantly activates the C-F bond towards nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group.[3][4] This allows for the precise and efficient introduction of a wide variety of nucleophiles (amines, thiols, alkoxides) to build molecular complexity.

  • The Reducible Nitro Group: The nitro moiety is not merely an activating group; it is a masked amine. It can be chemoselectively reduced to an aniline under various mild conditions.[5] This transformation opens up a vast array of subsequent reactions, such as amide bond formation, sulfonylation, or participation in further cross-coupling reactions, which are fundamental steps in the synthesis of many kinase inhibitors.[3]

This guide will dissect these features, providing researchers with the foundational knowledge and practical protocols to effectively leverage this compound in their drug discovery programs.

Physicochemical Properties & Synthesis

A thorough understanding of a reagent's properties is critical for its effective use.

Compound Properties
PropertyValueSource/Comment
Molecular Formula C₁₂H₈FNO₂S
Molecular Weight 249.26 g/mol
Appearance Typically a yellow solidInferred from related structures
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF)Common for SNAr reactions
Reactivity Hubs 1. C-F bond (SNAr) 2. -NO₂ group (Reduction)Key to its synthetic utility
Protocol 1: Synthesis of this compound

The most direct synthesis involves the SNAr reaction between 1,4-difluorobenzene and 4-nitrobenzenethiol. The fluorine atom on the second ring remains for subsequent modifications.

Reaction Principle: The reaction proceeds via a classic SNAr mechanism. The thiolate anion, a potent nucleophile, attacks the electron-deficient carbon of 1,4-difluorobenzene, which is activated by the para-nitro group. A resonance-stabilized intermediate (Meisenheimer complex) is formed, followed by the elimination of a fluoride ion to yield the diaryl sulfide product.[4]

G cluster_0 Synthesis Workflow A 1,4-Difluorobenzene + 4-Nitrobenzenethiol B Add Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) A->B Step 1: Reagents C Heat Reaction Mixture (e.g., 80-100 °C) B->C Step 2: Reaction D Monitor by TLC/LC-MS C->D Step 3: Monitoring E Aqueous Workup (Quench & Extract) D->E Step 4: Isolation F Purification (Crystallization/Chromatography) E->F Step 5: Purification G Characterization (NMR, MS) F->G Step 6: Validation

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzenethiol (1.55 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 equiv).

    • Causality Note: Anhydrous K₂CO₃ is a mild base used to deprotonate the thiol, forming the more nucleophilic thiolate in situ. An excess ensures complete deprotonation. A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation without solvating the thiolate anion, maximizing its nucleophilicity.

  • Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. Add 1,4-difluorobenzene (1.25 g, 11 mmol, 1.1 equiv) dropwise via syringe.

    • Causality Note: A slight excess of the difluorobenzene ensures the complete consumption of the more valuable thiol starting material.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of water, followed by a small amount of cold ethanol to remove residual DMF. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Validation: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in the Synthesis of Anti-Cancer Agents

The this compound scaffold is a powerful precursor for at least two major classes of anti-cancer agents: tubulin polymerization inhibitors and protein kinase inhibitors.

Application I: Precursor for Tubulin Polymerization Inhibitors

Diaryl sulfide compounds are known to be structural analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] The sulfide bridge mimics the olefin bridge of CA-4, positioning the two aryl rings in a conformation suitable for binding to the colchicine site on β-tubulin.

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Inhibition cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymer) Tubulin->MT Polymerization Bound Tubulin-Inhibitor Complex Tubulin->Bound MT->Tubulin Depolymerization Inhibitor Diaryl Sulfide Inhibitor (e.g., CA-4 Analogue) Inhibitor->Bound Bound->MT Polymerization Blocked Arrest G2/M Phase Arrest Bound->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin dynamics by diaryl sulfide agents.

Structure-Activity Relationship (SAR) Insights: Research has shown that diaryl sulfides can be potent inhibitors of tubulin polymerization. The nature and position of substituents on both aryl rings are critical for activity.

Compound ReferenceStructure DescriptionTubulin IC₅₀ (µM)Cytotoxicity IC₅₀ (MCF-7, µM)
CA-4 (Reference) Stilbene core1.1~0.003
Sulfide 1 [1]Diaryl sulfide, trimethoxy A-ring, methoxy B-ring1.2N/A
Sulfide 3 [1]Diaryl sulfide, trimethoxy A-ring, m-amino, p-methoxy B-ring0.80.004
Sulfide 25 [2]Diaryl sulfide, benzoxazole A-ring, trimethoxy B-ringN/A4.5

Data sourced from Barbosa et al.[1] and Yonova et al.[2] N/A = Not Available.

While this compound itself is an intermediate, its core structure is the foundation for these active compounds. The subsequent modification of the fluoro and nitro groups allows for the exploration of this chemical space.

Application II: Intermediate for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Many FDA-approved kinase inhibitors, such as those targeting EGFR, contain a substituted aniline core that binds to the hinge region of the kinase's ATP-binding pocket. The dual reactivity of this compound makes it an ideal starting point for synthesizing libraries of potential kinase inhibitors.

Synthetic Strategy: The general strategy involves a two-step sequence:

  • SNAr Reaction: Displace the activated fluorine with a nitrogen nucleophile (e.g., a substituted aniline or a heterocycle like morpholine) to build the first part of the inhibitor scaffold.

  • Nitro Reduction: Reduce the nitro group to an aniline. This newly formed amine serves as a handle for further functionalization, often through acylation or coupling to another heterocyclic core.

G cluster_0 Kinase Inhibitor Synthesis Workflow A This compound B Step 1: SₙAr Reaction (Displace Fluorine with R¹-NH₂) A->B C Intermediate A B->C D Step 2: Nitro Reduction (NO₂ → NH₂) C->D E Intermediate B (Key Aniline) D->E F Step 3: Further Functionalization (e.g., Acylation with R²-COCl) E->F G Final Kinase Inhibitor Candidate F->G

Caption: General synthetic route to kinase inhibitors.

Protocol 2: SNAr Reaction with an Amine Nucleophile

This protocol details the displacement of the fluorine atom.

  • Setup: In a round-bottom flask, dissolve this compound (2.49 g, 10 mmol, 1.0 equiv) in 40 mL of DMF.

  • Reagents: Add the desired amine nucleophile (e.g., morpholine, 1.05 g, 12 mmol, 1.2 equiv) followed by potassium carbonate (2.07 g, 15 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 100 °C and stir until TLC/LC-MS indicates consumption of the starting material (typically 6-12 hours).

  • Workup & Purification: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 3: Chemoselective Nitro Group Reduction

This protocol details the conversion of the nitro group to an amine, using the product from Protocol 2 as the starting material.

  • Setup: Dissolve the nitro-containing diaryl sulfide intermediate (10 mmol, 1.0 equiv) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Reagents: Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5.0 equiv).

    • Causality Note: SnCl₂ is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups. It is tolerant of many other functional groups, including the sulfide linkage and halogens that might be present on other parts of the molecule. An excess is used to drive the reaction to completion.[5]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture and carefully pour it into a beaker containing crushed ice. Basify the mixture to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.

  • Isolation: Filter the entire suspension through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further by chromatography if necessary.

Conclusion and Future Outlook

This compound represents a synthetically powerful and economically viable scaffold for medicinal chemistry. Its predictable and orthogonal reactivity at two distinct sites—the activated fluorine and the reducible nitro group—provides an efficient entry point into complex molecular architectures. The protocols detailed herein offer robust and reproducible methods for leveraging this scaffold in the synthesis of diaryl sulfide-based anti-cancer agents. As the demand for novel kinase and tubulin inhibitors continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of modern drug discovery, enabling the rapid generation and optimization of new therapeutic candidates.

References

  • Barbosa, L. C. A., et al. (2013). Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Molecules, 18(7), 7584-7605. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 6075-6080. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yonova, I. M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2564-2575. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 1-Fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 1-fluoro-4-nitrobenzene as a pivotal starting material for the synthesis of diverse, biologically active heterocyclic compounds. We move beyond simple substitution reactions to illustrate the multi-step synthetic pathways leading to valuable heterocyclic cores, including phenothiazines and benzothiazoles. This document provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The protocols are designed to be self-validating, supported by mechanistic insights and quantitative data, and grounded in authoritative scientific literature.

Introduction: The Strategic Value of 1-Fluoro-4-nitrobenzene

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, largely due to their ability to engage in specific interactions with biological targets like enzymes and receptors.[1] The synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern medicinal chemistry.[1] 1-Fluoro-4-nitrobenzene has emerged as a preeminent building block in this field. Its utility stems from a unique combination of structural features:

  • An Activated Aromatic Ring: The potent electron-withdrawing nature of the nitro group (-NO₂) at the para position makes the aromatic ring electron-deficient. This significantly activates the ring towards nucleophilic attack.

  • An Excellent Leaving Group: The fluorine atom serves as an exceptional leaving group in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine helps to polarize the C-F bond, making the ipso-carbon highly electrophilic, yet the rate-determining step is typically the formation of the stabilized intermediate, not the cleavage of the C-F bond.

This combination facilitates a highly reliable and versatile entry point for introducing a wide range of functionalities onto an aromatic core, which can then be elaborated into complex heterocyclic systems. This guide will focus on a powerful two-stage synthetic strategy:

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr): The controlled displacement of the fluoride with a bifunctional nucleophile.

  • Stage 2: Intramolecular Cyclization: Subsequent chemical transformations, primarily the reduction of the nitro group followed by ring closure, to construct the final bioactive heterocycle.

Core Synthetic Transformations: The Foundation of Versatility

The journey from 1-fluoro-4-nitrobenzene to a complex heterocycle relies on two robust and well-understood chemical transformations. Mastering these reactions is key to unlocking the full synthetic potential of this starting material.

Stage 1: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The SNAr reaction is the cornerstone of this synthetic platform. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The para-nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.

SNAr_Mechanism

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion "naked" and more reactive. Protic solvents are avoided as they can form hydrogen bonds with the nucleophile, reducing its reactivity.

  • Base: A mild base, such as potassium carbonate (K₂CO₃), is often included when using amine or thiol nucleophiles. The base deprotonates the nucleophile in situ or neutralizes the acid formed during the reaction, driving the equilibrium towards the products.

  • Temperature: While the reaction is highly activated, heating is often necessary to achieve a reasonable reaction rate. Temperatures typically range from 80 to 150 °C.

Stage 2: Reduction of the Nitro Group

The transformation of the nitro group into an amine is a critical step that installs a nucleophilic center ortho to the group introduced in Stage 1. This sets the stage for the final intramolecular cyclization.

Reduction_Workflow

Commonly Used Reduction Methods:

MethodReagentsTypical SolventsKey Advantages & Considerations
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or Raney NickelMethanol, Ethanol, Ethyl AcetateClean reaction with water as the only byproduct. Can sometimes lead to hydrodehalogenation (loss of other halogen atoms). Requires specialized hydrogenation equipment.
Metal/Acid Reduction Tin(II) chloride (SnCl₂) in HCl, or Iron (Fe) in Acetic Acid/NH₄ClEthanol, WaterCost-effective and straightforward laboratory setup. Stoichiometric amounts of metal salts are produced as waste.

The choice of method depends on the substrate's functional group tolerance and the desired scale of the reaction. For many laboratory-scale syntheses, SnCl₂ provides a reliable and convenient option.

Application Protocol 1: Synthesis of Bioactive Phenothiazines

Phenothiazines are a class of tricyclic nitrogen-sulfur heterocycles renowned for their broad range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[2] The synthesis outlined below utilizes a tandem SNAr/Smiles rearrangement followed by cyclization.

Overall Synthetic Scheme

This pathway involves the reaction of 1-fluoro-4-nitrobenzene with a 2-aminothiophenol derivative. The initial SNAr product undergoes an intramolecular Smiles rearrangement and subsequent cyclization to form the phenothiazine core.

Phenothiazine_Synthesis

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Amino-phenylsulfanyl)-5-nitro-aniline

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) to anhydrous DMSO (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield the diaryl sulfide intermediate.

Step 2: Cyclization to form the Phenothiazine Core

This step often occurs in situ or requires specific conditions to promote the Smiles rearrangement and subsequent cyclization. A common method involves heating the intermediate diaryl sulfide in a high-boiling point solvent with a strong base.

  • Reaction Setup: In a suitable flask, dissolve the intermediate from Step 1 in a solvent like DMF or diphenyl ether.

  • Base and Heat: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide and heat the mixture. The exact conditions will depend on the specific substrate.

  • Work-up and Purification: After cooling, the reaction is quenched carefully with water, and the product is extracted, dried, and purified by column chromatography or recrystallization to yield the final phenothiazine derivative.[3][4]

Application Protocol 2: Synthesis of Bioactive Benzothiazoles

Benzothiazoles are another critical class of heterocycles found in numerous FDA-approved drugs and exhibit a wide range of bioactivities, including antimicrobial and anticancer effects.[5][6] The synthesis typically proceeds via the construction of a 2-aminobenzothiazole scaffold from a fluoro-nitroaromatic precursor.

Overall Synthetic Scheme

This process involves an initial SNAr reaction to create a diaryl amine, followed by nitro reduction and a subsequent cyclization reaction, often with a thiocyanate source, to form the benzothiazole ring.

Benzothiazole_Synthesis

Detailed Experimental Protocol

Step 1: Synthesis of N-Aryl-4-nitroaniline

  • Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in 40 mL of DMF, add a substituted aniline (e.g., 4-chloroaniline, 1.28 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Reaction: Heat the mixture at 140 °C for 12-16 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into 250 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-4-nitroaniline.

Step 2: Reduction to N-Aryl-benzene-1,4-diamine

  • Reaction Setup: Dissolve the N-aryl-4-nitroaniline (10 mmol) in 100 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.

  • Work-up: Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Isolation: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to yield the diamine, which is often used immediately in the next step.[7][8]

Step 3: Cyclization to 2-Amino-benzothiazole Derivative

  • Reaction Setup: Dissolve the crude diamine (10 mmol) from the previous step in glacial acetic acid (30 mL).

  • Thiocyanate Addition: Cool the solution to 0-5 °C in an ice bath and add potassium thiocyanate (KSCN) (1.94 g, 20 mmol).

  • Oxidative Cyclization: To this stirred suspension, add a solution of bromine (0.51 mL, 10 mmol) in 10 mL of glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Pour the mixture onto ice, and neutralize with ammonium hydroxide. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 2-aminobenzothiazole derivative.[9]

Summary of Bioactivity

The heterocyclic cores synthesized via these methods are associated with significant biological activities. The specific activity is highly dependent on the substitution patterns on the heterocyclic ring.

Heterocyclic CoreRepresentative BioactivityExample Target/Mechanism
Phenothiazines Antipsychotic, AnticancerDopamine D2 receptor antagonism, Cholinesterase modulation[10]
Benzothiazoles Antibacterial, AntitumorInhibition of bacterial cell wall synthesis, Kinase inhibition
Quinolines Antibacterial, AntimalarialDNA gyrase inhibition, Inhibition of heme polymerization[11][12]

Conclusion

1-Fluoro-4-nitrobenzene is a powerful and versatile platform for the synthesis of complex, bioactive heterocycles. By leveraging a strategic two-stage approach involving Nucleophilic Aromatic Substitution followed by nitro-group reduction and intramolecular cyclization, researchers can access valuable scaffolds like phenothiazines and benzothiazoles. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of novel therapeutic agents. The causality-driven explanations for experimental choices aim to empower scientists to adapt and optimize these methods for their specific research and development goals.

References

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. [Link]

  • Studies on biologically active natural products and synthesis of fluorinated heterocyclic drug scaffolds using SNAr substitution reactions. (2018). Loughborough University Research Repository. [Link]

  • Reaction scheme for the synthesis of 4-nitro-[10H]-phenothiazine 5. (n.d.). ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PubMed Central. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD. [Link]

  • Synthesis of new heterocycles by SNAr reactions of perfluoroarenes. (2016). Semantic Scholar. [Link]

  • New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. (2010). European Journal of Medicinal Chemistry. [Link]

  • Unlocking Electrophilic N-Aryl Intermediates from Aryl Azides, Nitroarenes, and Aryl Amines in Cyclization–Migration Reactions. (n.d.). ResearchGate. [Link]

  • Phenothiazine. (n.d.). Wikipedia. [Link]

  • Synthesis of Fluoro Substituted Benzothiazoles Incorporated with 1,3,4-Thiadiazoles for Biological and Pharmacological Screening. (2008). Oriental Journal of Chemistry. [Link]

  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PubMed Central. [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (n.d.). National Institutes of Health. [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2019). ResearchGate. [Link]

Sources

Topic: A Gateway to Novel Chemical Scaffolds: Synthetic Protocols for the Derivatization of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Abstract: This document provides a comprehensive guide to the synthetic utility of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, a versatile building block for the creation of diverse chemical libraries. We present detailed, validated protocols for three primary synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) at the activated fluoride position, reduction of the nitro group to unlock further derivatization, and oxidation of the central sulfide bridge. The causality behind experimental choices is explained, and workflows are visualized to provide a clear strategic overview for researchers in drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a powerful starting material in modern synthetic chemistry due to its trifunctional nature. Each component of the molecule presents a distinct and orthogonal opportunity for chemical modification, allowing for the rapid generation of diverse and complex molecular architectures from a single, commercially available precursor.

The three key points of reactivity are:

  • The Aryl Fluoride: The fluorine atom is located on an electron-deficient aromatic ring, a direct consequence of the powerful electron-withdrawing effect of the para-nitro group. This arrangement makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in medicinal chemistry for forging C-N, C-O, and C-S bonds.

  • The Nitro Group: This functional group is not merely an activator; it is a versatile chemical handle. It can be readily reduced to a primary aniline, which serves as a nucleophilic precursor for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

  • The Sulfide Bridge: The thioether linkage provides both structural flexibility and a site for chemical modification. It can be selectively oxidized to the corresponding sulfoxide or sulfone, allowing for fine-tuning of the molecule's steric and electronic properties, which can be critical for modulating solubility, metabolic stability, and target engagement in drug candidates.

This application note provides detailed protocols to exploit each of these reactive centers, empowering researchers to efficiently build libraries of novel compounds for screening and development.

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct method for derivatizing the scaffold. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. The choice of base and solvent is critical for reaction success. A polar aprotic solvent like DMSO or DMF is typically used to solvate the nucleophile, while a non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the substitution.

General Protocol: SNAr with Amine Nucleophiles

This protocol describes the synthesis of N-substituted-4-[(4-nitrophenyl)sulfanyl]aniline derivatives.

Experimental Workflow

A This compound + Amine Nucleophile (1.1 eq) B Add K2CO3 (2.0 eq) + DMSO (Solvent) A->B Reagents C Heat Reaction Mixture (e.g., 80-120 °C) B->C Conditions D Reaction Monitoring (TLC/LC-MS) C->D Progress E Aqueous Work-up (Precipitate Product) D->E Completion F Purification (Recrystallization or Chromatography) E->F Isolation G Characterized Product F->G Final

Caption: Workflow for SNAr reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate & Hexanes (for chromatography)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.

  • Add the amine nucleophile (1.1 eq) to the suspension.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of cold deionized water with stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Representative Nucleophiles for SNAr

Nucleophile ClassExampleTypical ConditionsExpected Outcome
Primary AminesBenzylamineK₂CO₃, DMSO, 100 °CHigh yield of the secondary amine product.
Secondary AminesMorpholineK₂CO₃, DMSO, 100 °CExcellent yield; often faster than primary amines.
PhenolsPhenolK₂CO₃, DMF, 120 °CForms a diaryl ether linkage.
ThiolsThiophenolCs₂CO₃, DMF, 80 °CForms a triaryl thioether structure.

Synthetic Strategy II: Nitro Group Reduction & Derivatization

Reducing the nitro group to an aniline is a pivotal step that transforms the electron-poor aryl ring into an electron-rich, nucleophilic system. This opens up a vast landscape of synthetic possibilities. Tin(II) chloride is a reliable and chemoselective reagent for this transformation, well-tolerated by the sulfide linkage.

Protocol: Reduction of the Nitro Group

Materials & Reagents:

  • SNAr product (e.g., N-benzyl-4-[(4-nitrophenyl)sulfanyl]aniline) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Continue stirring until the pH of the aqueous layer is basic (pH > 8). A tin hydroxide precipitate will form.

  • Filter the entire mixture through a pad of diatomaceous earth to remove the tin salts. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step.

Subsequent Derivatization: Acylation of the Aniline

The newly formed aniline can be readily acylated to form amides, a common functional group in bioactive molecules.

Derivatization Pathways

A Aniline Intermediate {4-[(4-Aminophenyl)sulfanyl]-N-benzylaniline} B Acylation (Acetyl Chloride, Pyridine) A->B Reagent C Sulfonylation (TsCl, Pyridine) A->C Reagent D Amide Product B->D Forms E Sulfonamide Product C->E Forms

Application Notes and Protocols for 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in the Development of Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective enzyme inhibitors is of paramount importance. The compound 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene emerges as a molecule of significant interest, strategically combining two key pharmacophoric elements: a diaryl sulfide linkage and a nitroaromatic system. The diaryl sulfide motif is a cornerstone in the architecture of numerous biologically active compounds, including inhibitors of kinases and α-amylase.[1] Concurrently, the nitroaromatic group, a potent electron-withdrawing moiety, is a well-established feature in molecules designed to interact with nucleophilic residues within enzyme active sites, with notable examples in the inhibition of histone deacetylases (HDACs) and fungal 14α-demethylase.[2][3]

The fluorine substituent further enhances the potential of this scaffold by improving pharmacokinetic properties such as metabolic stability and binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational structure for the development of novel enzyme inhibitors. We will delve into its hypothesized mechanism of action and provide detailed protocols for its evaluation against two prominent classes of enzyme targets: Histone Deacetylases (HDACs) and Protein Kinases.

Hypothesized Mechanism of Action and Target Rationale

The unique chemical architecture of this compound suggests a multi-faceted potential for enzyme inhibition.

  • Histone Deacetylase (HDAC) Inhibition: The presence of the para-nitrophenyl group is particularly noteworthy. Derivatives containing this moiety have demonstrated potent inhibitory activity against HDACs.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[4][5] The electron-withdrawing nature of the nitro group in this compound can facilitate interactions with the zinc ion in the active site of class I, II, and IV HDACs, a key interaction for many HDAC inhibitors.[5]

  • Protein Kinase Inhibition: The diaryl sulfide core structure is a recognized scaffold in the design of protein kinase inhibitors.[6] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The diaryl sulfide linkage can position the aromatic rings in a manner that allows for favorable interactions within the ATP-binding pocket of various kinases.

The following protocols are designed to empirically test these hypotheses and quantify the inhibitory potential of this compound and its derivatives.

Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative Class I HDAC, such as HDAC1.

Rationale: This assay quantifies the ability of the test compound to inhibit the deacetylation of a fluorogenic substrate by the HDAC enzyme. The resulting fluorescence is directly proportional to the enzyme activity.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) as a positive control inhibitor

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of HDAC Assay Buffer (for blank wells)

    • 50 µL of diluted test compound or positive control (TSA)

    • 50 µL of HDAC Assay Buffer with 1% DMSO (for no-inhibitor control wells)

  • Enzyme Addition: Add 25 µL of diluted HDAC1 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Development: Add 50 µL of the developer solution to each well. Incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for HDAC Inhibition Assay:

HDAC_Inhibition_Workflow A Prepare Compound Dilutions B Add Compound/Controls to Plate A->B C Add HDAC1 Enzyme B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Incubate at 37°C E->F G Add Developer Solution F->G H Measure Fluorescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro HDAC inhibition assay.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

This protocol outlines a generic kinase activity assay to evaluate this compound as a potential protein kinase inhibitor, for example, against a tyrosine kinase like Src.

Rationale: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The remaining ATP is quantified using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant active protein kinase (e.g., Src)

  • Kinase-specific substrate peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Staurosporine as a positive control inhibitor

  • This compound

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Kinase Assay Buffer.

  • Assay Setup: In a 96-well white microplate, add the following:

    • 5 µL of diluted test compound or positive control (Staurosporine)

    • 5 µL of kinase and substrate peptide mix

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 15 µL of Kinase-Glo® reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_no_inhibitor))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis A Prepare Compound Dilutions C Add Compound & Kinase Mix to Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro protein kinase inhibition assay.

Data Interpretation and Further Steps

The IC50 values obtained from these initial screens will provide a quantitative measure of the inhibitory potency of this compound against the tested enzymes.

Parameter Description Example Data (Hypothetical)
HDAC1 IC50 Concentration of compound required to inhibit 50% of HDAC1 activity.5.2 µM
Src Kinase IC50 Concentration of compound required to inhibit 50% of Src kinase activity.> 50 µM

Based on these hypothetical results, this compound shows moderate inhibitory activity against HDAC1, while being largely inactive against Src kinase. This would suggest that the compound is a more promising starting point for the development of HDAC inhibitors.

Next Steps would include:

  • Selectivity Profiling: Testing the compound against a panel of other HDAC isoforms and a broad range of kinases to determine its selectivity.

  • Mechanism of Action Studies: Performing enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Cell-based Assays: Evaluating the most promising compounds in relevant cellular models to assess their effects on downstream signaling pathways and cellular processes.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Its unique combination of a diaryl sulfide linker and a nitroaromatic moiety provides a solid foundation for targeting enzyme families such as histone deacetylases and protein kinases. The protocols and guidelines presented in this application note offer a robust framework for the initial characterization and validation of this compound and its future derivatives in drug discovery programs.

References

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  • Inhibitory Activities of Sulfur Compounds in Garlic Essential Oil against Alzheimer's Disease-Related Enzymes and Their Distribution in the Mouse Brain. PubMed. [Link]

  • Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. Preprints.org. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

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  • Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. PMC. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. [Link]

  • Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. ACS Publications. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. NIH. [Link]

  • Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Johns Hopkins University. [Link]

  • Novel scaffold for cathepsin K inhibitors. PubMed. [Link]

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. MDPI. [Link]

  • Diallyl Sulfide Induces Growth Inhibition and Apoptosis of Anaplastic Thyroid Cancer Cells by Mitochondrial Signaling Pathway. PubMed. [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. MDPI. [Link]

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Application Notes and Protocols for 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and potential applications of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in advanced materials science. While direct literature on this specific monomer is nascent, its molecular architecture—featuring a nucleophilically activated fluorine atom, a reducible nitro group, and a polarizable thioether linkage—presents a compelling platform for the development of high-performance polymers. This document outlines detailed protocols for the synthesis of the monomer and its subsequent use in creating high refractive index poly(thioether)s and functional poly(arylene sulfide amine)s. The protocols are grounded in established principles of polymer chemistry and supported by analogous systems reported in the literature, offering researchers and materials scientists a robust framework for innovation.

Introduction: A Multifunctional Monomer for Advanced Polymers

This compound is a diaryl sulfide monomer distinguished by three key functional domains, each contributing to its potential utility in materials science:

  • Nucleophilic Aromatic Substitution (SNAr) Site: The fluorine atom, activated by the electron-withdrawing nitro group in the para position, is an excellent leaving group.[1] This facilitates polycondensation reactions with nucleophiles, particularly bisphenols or dithiols, to form high-molecular-weight aromatic polymers.

  • Reducible Nitro Group: The nitro functional group serves as a latent reactive site. It can be chemically reduced to a primary amine (–NH₂) post-polymerization.[2] This transformation enables a host of secondary functionalization reactions, such as cross-linking, grafting, or altering the polymer's solubility and thermal properties.

  • Thioether and Aromatic Backbone: The sulfur linkage and aromatic rings are highly polarizable. The incorporation of sulfur into a polymer backbone is a well-established strategy for significantly increasing the material's refractive index.[3] This makes such polymers highly desirable for applications in advanced optics, including lenses, optical films, and encapsulants for light-emitting diodes (LEDs).[4][5]

This guide will first detail the synthesis of the monomer itself, followed by two primary application pathways: its use in creating high refractive index polymers and its role as a precursor to functional amine-containing polymers.

Synthesis of this compound

The most direct route to synthesizing the title monomer is through a nucleophilic aromatic substitution (SNAr) reaction between an activated aryl fluoride and a thiol. In this case, 1-fluoro-4-nitrobenzene serves as the electrophile and 4-nitrothiophenol as the nucleophile. The electron-withdrawing nitro group on the fluorinated ring is critical for activating the fluorine atom for displacement.[6]

Protocol 2.1: Synthesis of the Monomer

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 4-Nitrothiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and filtration apparatus

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser, nitrogen inlet, and thermometer. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add 4-nitrothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The potassium carbonate will deprotonate the thiol to form the more nucleophilic potassium thiophenolate salt. The solution will typically develop a deep color.

  • SNAr Reaction: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the reaction mixture.

  • Heating: Heat the mixture to 80-90 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. A solid precipitate of the crude product will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove residual DMF and salts, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. Characterize the final product by NMR and FT-IR spectroscopy.

FNB 1-Fluoro-4-nitrobenzene Product This compound FNB->Product NTP 4-Nitrothiophenol Base K₂CO₃ (Base) in DMF NTP->Base Deprotonation Base->Product SNAr Reaction 80-90 °C

Caption: Synthesis of the target monomer via SNAr reaction.

Application Note I: High Refractive Index Poly(thioether)s

The high sulfur content and aromatic nature of this compound make it an ideal candidate for synthesizing high refractive index polymers (HRIPs).[7] By reacting it with a suitable dithiol comonomer, a high molecular weight poly(thioether) can be formed.

Protocol 3.1: Synthesis of a High Refractive Index Poly(thioether)

Objective: To synthesize a linear poly(thioether) via nucleophilic aromatic substitution polycondensation.

Monomers:

  • Monomer A: this compound (as synthesized in Protocol 2.1)

  • Monomer B: 4,4'-Thiobisbenzenethiol (a representative aromatic dithiol)

Materials:

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Setup: Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap attached to a condenser, and a nitrogen inlet.

  • Monomer Loading: Charge the flask with equimolar amounts of Monomer A and Monomer B, along with anhydrous K₂CO₃ (2.2 eq per mole of Monomer B).

  • Solvent Addition: Add NMP and toluene to the flask to create a slurry. The toluene acts as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring. Water generated from the reaction of any residual moisture with K₂CO₃ will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, drain the toluene from the trap and slowly increase the reaction temperature to 180-190 °C to initiate polymerization. The viscosity of the solution will increase significantly as the polymer chains grow. Maintain this temperature for 8-12 hours.

  • Precipitation: Cool the viscous polymer solution to below 100 °C and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large volume of methanol (or a methanol/water mixture) with rapid stirring to precipitate the polymer as fibrous strands or a powder.

  • Purification: Filter the polymer and wash it extensively with hot deionized water and then methanol to remove salts and residual solvent.

  • Drying: Dry the final polymer in a vacuum oven at 80 °C overnight.

MonomerA Monomer A (Di-nitro, Mono-fluoro Sulfide) Catalyst K₂CO₃, NMP 180-190 °C MonomerA->Catalyst MonomerB Monomer B (Aromatic Dithiol) MonomerB->Catalyst Polymer High Refractive Index Poly(thioether) Catalyst->Polymer Polycondensation

Caption: Polycondensation workflow for high RI poly(thioether).

Expected Polymer Properties:

Polymers synthesized from sulfur-containing aromatic monomers are known for their excellent optical and thermal properties.

PropertyExpected Value RangeRationale & References
Refractive Index (n_D)1.65 - 1.75The high concentration of aromatic rings and polarizable sulfur atoms significantly increases molar refraction.[3][8]
Glass Transition Temp. (T_g)180 - 230 °CThe rigid aromatic backbone restricts chain mobility, leading to high T_g values characteristic of engineering thermoplastics.[9]
5% Weight Loss Temp. (T_d5)> 450 °C (in N₂)Aromatic poly(thioether)s and poly(sulfone)s are known for their exceptional thermal stability due to strong covalent bonds.[9]
BirefringenceLow (< 0.005)The flexible thioether linkages can help to create a more isotropic polymer structure, minimizing optical anisotropy.[7]

Application Note II: Precursor for Functional Polymers

The nitro groups on the polymer backbone are not merely passive components; they are chemical handles for post-polymerization modification. The most valuable transformation is their reduction to primary amines, creating a new class of functional materials: poly(arylene sulfide amine)s.

Protocol 4.1: Reduction of Poly(thioether) to Poly(arylene sulfide amine)

Objective: To convert the nitro-functionalized polymer into an amine-functionalized polymer.

Materials:

  • Nitro-functionalized poly(thioether) (from Protocol 3.1)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

Procedure:

  • Dissolution: Dissolve the nitro-functionalized polymer in NMP or DMAc to form a 5-10% (w/v) solution.

  • Reductant Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (5-6 eq per nitro group) in concentrated HCl.

  • Reduction Reaction: Cool the polymer solution in an ice bath. Slowly add the acidic SnCl₂ solution to the polymer solution dropwise, maintaining the temperature below 20 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Precipitation and Neutralization: Precipitate the polymer by pouring the reaction mixture into a large volume of deionized water. The resulting polymer will be the amine hydrochloride salt. Filter the polymer and resuspend it in water.

  • Amine Liberation: Slowly add 10% NaOH solution to the polymer slurry with stirring until the pH is basic (pH 9-10). This will deprotonate the ammonium salt to the free amine.

  • Final Purification: Filter the amine-functionalized polymer, wash it thoroughly with deionized water until the washings are neutral, and then wash with methanol.

  • Drying: Dry the final poly(arylene sulfide amine) in a vacuum oven at 70 °C.

Causality: The choice of SnCl₂/HCl is crucial. It is a classic and effective method for reducing aromatic nitro groups to amines and is generally compatible with thioether linkages, which can be sensitive to some catalytic hydrogenation conditions.[2][10] Sodium sulfide is another potential reagent that can offer selectivity in certain cases.[11][12]

StartPoly Poly(thioether) with Pendant -NO₂ Groups Reduction Reduction (e.g., SnCl₂/HCl) StartPoly->Reduction AminePoly Poly(arylene sulfide amine) with Pendant -NH₂ Groups Reduction->AminePoly Functionalization Further Reactions: - Cross-linking (Epoxies, Isocyanates) - Grafting - Dye Attachment AminePoly->Functionalization

Caption: Post-polymerization modification workflow.

The resulting poly(arylene sulfide amine) is a versatile platform. The primary amine groups can react with epoxies, isocyanates, or acid chlorides to form highly cross-linked, durable thermosets for coatings or composite matrices. They can also serve as initiation sites for grafting other polymer chains, creating advanced copolymer architectures.

Conclusion and Future Outlook

This compound represents a class of highly functional monomers that bridge the gap between high-performance and specialty polymers. By leveraging its unique trifunctional nature, materials scientists can design and synthesize novel polymers with tailored properties. The protocols and insights provided herein, based on established chemical principles, offer a clear pathway to exploring these materials. Future work should focus on the synthesis of various dithiol and bisphenol comonomers to create a library of poly(thioether)s and poly(ether-thioether)s, systematically studying how backbone structure influences the final material properties for next-generation applications in optics, electronics, and aerospace.

References

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Sources

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. The analyte, a complex aromatic compound, is effectively separated and quantified using a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water. The method demonstrates excellent performance characteristics and has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, purity assessment, and stability testing in research and drug development settings.

Introduction and Scientific Rationale

This compound is an organic molecule featuring two substituted benzene rings linked by a thioether bridge. The presence of both a nitro group and a fluoro group makes it a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. Accurate quantification of such molecules is critical for process control, impurity profiling, and ensuring the quality of final products.

The physicochemical properties of the analyte—specifically its aromatic nature and resultant non-polarity—make reversed-phase HPLC the ideal analytical approach.[1] The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[2] The strong ultraviolet (UV) absorbance conferred by the nitrophenyl group provides a chromophore that allows for sensitive detection, making a UV-Vis or Diode Array Detector (DAD) highly effective for this analysis.[3] This note provides a complete, validated protocol, from sample preparation to data analysis, designed for immediate implementation in an analytical laboratory.

Experimental Design and Methodology

  • Analyte: this compound reference standard (>99% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid: LC-MS grade (optional, for pH adjustment)

  • Methanol: HPLC grade (for cleaning)

A standard HPLC system equipped with the following modules was used:

  • Pump: Quaternary or Binary pump capable of delivering a stable flow rate of at least 2.0 mL/min.

  • Degasser: In-line vacuum degasser.

  • Autosampler: Capable of injecting 5–20 µL with high precision.

  • Column Oven: Thermostatted to maintain a constant column temperature.

  • Detector: UV-Vis or Photodiode Array (PDA/DAD) Detector.

The selection of chromatographic parameters was driven by the analyte's chemical structure. A C18 column was chosen for its strong hydrophobic retention of aromatic compounds.[4] Acetonitrile was selected as the organic modifier for its strong elution strength and low UV cutoff. A slightly elevated column temperature was chosen to improve peak efficiency and reduce system backpressure.

ParameterOptimized ConditionRationale
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle sizeIndustry standard for small molecules; provides good balance of resolution, speed, and backpressure.[5]
Mobile Phase Isocratic: Acetonitrile / Water (70:30, v/v)Provides sufficient elution strength for the non-polar analyte while ensuring adequate retention for baseline separation from the void volume.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, offering optimal efficiency.[7]
Column Temperature 30 °CEnhances peak symmetry and reproducibility by ensuring stable retention times.[7]
Detection UV at 254 nmAromatic nitro compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[5][7]
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient time for the analyte to elute and for the baseline to return to normal before the next injection.

Causality Note: Accurate solution preparation is paramount for reliable quantification. Using volumetric flasks and calibrated pipettes is mandatory. The solvent for the stock solution should be a strong solvent for the analyte, such as pure acetonitrile, to ensure complete dissolution before dilution with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

    • Dissolve the standard in approximately 15 mL of acetonitrile by sonicating for 5 minutes.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard Solutions for Linearity (10–100 µg/mL):

    • Prepare a series of at least five working standards by performing serial dilutions of the stock solution with the mobile phase.

    • For example, to prepare a 100 µg/mL standard, pipette 2.5 mL of the 1000 µg/mL stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile, following the same procedure as the stock solution preparation.

    • Perform a further dilution with the mobile phase to bring the theoretical concentration into the middle of the calibration range (e.g., 50 µg/mL).

    • Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter compatible with organic solvents to remove particulates and protect the HPLC column.[8][9] This filtration step is critical for maintaining column health and ensuring reproducible results.[10]

HPLC Analysis and System Suitability

The following diagram illustrates the logical workflow for a single analysis run.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Equilibrate System B Prepare Standards & Samples C Filter Final Solutions (0.45 µm Syringe Filter) B->C D Perform System Suitability Test C->D E Inject Blank (Mobile Phase) D->E F Inject Calibration Standards E->F G Inject Samples F->G H Integrate Peaks & Generate Calibration Curve G->H I Quantify Analyte in Samples H->I J Generate Report I->J

Caption: General workflow for HPLC analysis.

Before proceeding with sample analysis, the system's readiness must be confirmed by performing a system suitability test.[11]

  • Procedure: Inject the middle concentration standard (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.[12]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[13] The validation process follows a logical sequence to build confidence in the method's performance.

Sources

Application Notes & Protocols: A Guide to the Synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the principal synthetic routes for 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, a diaryl thioether of significant interest in medicinal chemistry and materials science. The inherent functionalities—a metabolically robust fluorine atom, a versatile nitro group handle, and a core thioether linkage—make this scaffold a valuable building block for complex molecular architectures.[1][2][3] We provide an in-depth analysis of the most effective synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Each section elucidates the underlying chemical principles, offers detailed, field-tested protocols, and discusses the strategic rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to construct and derivatize this important molecular framework.

Introduction: Strategic Importance and Retrosynthesis

Diaryl thioethers are a privileged structural motif found in numerous pharmaceuticals and functional materials. The title compound, this compound, serves as a quintessential example and a versatile synthetic intermediate. The electron-withdrawing nitro group activates the attached aromatic ring for nucleophilic substitution and can be readily reduced to an aniline, providing a vector for further functionalization.[1] The fluorine atom on the second ring is a common feature in modern drug design, often introduced to enhance metabolic stability or modulate binding affinity.[3][4]

A logical retrosynthetic analysis of the target molecule involves the disconnection of the central carbon-sulfur bond. This approach reveals two primary synthetic pathways originating from readily available precursors: 4-fluorothiophenol and an activated 4-nitro-substituted benzene.

G Target This compound Disconnect C-S Bond Disconnection Target->Disconnect Subgroup1 Route A: SNAr / Cross-Coupling Disconnect->Subgroup1 Path 1 Subgroup2 Route B: SNAr / Cross-Coupling Disconnect->Subgroup2 Path 2 Thiophenol 4-Fluorothiophenol (Nucleophile) Subgroup1->Thiophenol Nitrobenzene 1-Chloro-4-nitrobenzene (Electrophile) Subgroup1->Nitrobenzene Fluorobenzene 1-Fluoro-4-halobenzene (Electrophile) Subgroup2->Fluorobenzene Thionitro 4-Nitrothiophenol (Nucleophile) Subgroup2->Thionitro

Caption: Retrosynthetic analysis of the target diaryl thioether.

This guide will focus on the most practical and widely employed strategies, primarily the reaction between 4-fluorothiophenol and 1-chloro-4-nitrobenzene via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Primary Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for forming C-S bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized Meisenheimer complex.[2][5] The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halide) is critical for activating the ring towards nucleophilic attack.[5][6]

Causality and Experimental Rationale

This method is frequently the first choice for synthesizing the title compound due to its operational simplicity and cost-effectiveness. The 4-nitro group on 1-chloro-4-nitrobenzene provides potent activation, making the ipso-carbon highly electrophilic. 4-Fluorothiophenol, upon deprotonation with a mild base, becomes a soft, highly effective nucleophile for this transformation. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it solvates the cation of the base while leaving the thiolate anion highly reactive.

G cluster_workflow SNAr Workflow Start Combine Reactants: - 4-Fluorothiophenol - 1-Chloro-4-nitrobenzene - Base (K₂CO₃) - Solvent (DMF) Reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC Start->Reaction Workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) Reaction->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize Product Final Product: This compound Characterize->Product G cluster_ullmann Ullmann-Type Cycle (Cu-Catalyzed) cluster_bh Buchwald-Hartwig Cycle (Pd-Catalyzed) U1 Cu(I)X U2 Ar-S-Cu(I) U1->U2 + ArSH, Base U3 Ar-S-Cu(III)-Ar' U2->U3 + Ar'X (Oxidative Addition) U3->U1 Ar-S-Ar' (Reductive Elimination) B1 Pd(0)Lₙ B2 Ar'-Pd(II)(X)Lₙ B1->B2 + Ar'X (Oxidative Addition) B3 Ar'-Pd(II)(SAr)Lₙ B2->B3 + ArS⁻ (Ligand Exchange) B3->B1 Ar-S-Ar' (Reductive Elimination) G Parent This compound Aniline 4-[(4-Fluorophenyl)sulfanyl]aniline Parent->Aniline Reduction (e.g., SnCl₂, H₂/Pd-C) Amide Amide / Sulfonamide Derivatives Aniline->Amide Acylation / Sulfonylation (RCOCl, RSO₂Cl) Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HCl) Sandmeyer Sandmeyer / Schiemann Products (e.g., -OH, -CN, -Br, etc.) Diazonium->Sandmeyer

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block at the Nexus of Synthesis

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a multifunctional aromatic compound poised for significant applications in medicinal chemistry and materials science. Its structure is distinguished by several key features that offer multiple avenues for synthetic diversification: a C-F bond susceptible to palladium-catalyzed cross-coupling, a diaryl thioether linkage that can be a target for C-S bond activation, and a nitro group that can be readily reduced to an amine for further functionalization.[1][2] The strong electron-withdrawing nature of the nitro group activates the fluoro-substituted ring, making it an intriguing substrate for various palladium-catalyzed transformations.[1]

This guide provides an in-depth exploration of the potential applications of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles, rationale for reagent selection, and proactive troubleshooting strategies. The protocols described herein are designed as robust starting points for researchers engaged in the synthesis of complex molecular architectures.

PART 1: Foundational Principles & Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] The general catalytic cycle for these reactions, while varying in the specifics of the coupling partners, typically involves three fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[5][6]

For this compound, the primary site for oxidative addition with a Pd(0) catalyst is the C-F bond. While C-F bonds are notoriously strong and less reactive than other carbon-halogen bonds, their activation has been successfully demonstrated with electron-rich, sterically demanding phosphine ligands and appropriate palladium precursors.[7][8] The electron-deficient nature of the aromatic ring due to the para-nitro group on the adjacent ring may influence the kinetics of this step.

PART 2: Application Protocols & Experimental Design

Section 2.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and functional materials.[9][10] Employing this compound in this reaction allows for the introduction of a new aryl or heteroaryl group at the fluorine position.

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is proposed. These "Buchwald-type" ligands are essential for facilitating the challenging oxidative addition of the C-F bond.[11]

  • Base: A strong base such as Cs₂CO₃ or K₃PO₄ is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[9]

  • Solvent: Anhydrous polar aprotic solvents like dioxane, toluene, or THF are typically used to ensure solubility of the reactants and stability of the catalytic species. The addition of a small amount of water can sometimes accelerate the reaction but must be carefully controlled.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 265.3 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 977.0 mg).

  • Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and the chosen phosphine ligand (e.g., SPhos) (0.08 mmol, 32.8 mg) in 2 mL of anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Injection: Add 8 mL of anhydrous toluene to the Schlenk tube, followed by the injection of the pre-mixed catalyst solution via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosElectron-rich, bulky ligands facilitate C-F activation.
Base Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.
Solvent Toluene, Dioxane, THFAnhydrous polar aprotic medium.
Temperature 100 - 120 °CHigher temperatures often required for C-F activation.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Section 2.2: Heck Reaction for Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, a fundamental transformation for constructing complex carbon skeletons.[12][13] The reaction with this compound would yield a stilbene-like derivative, introducing valuable structural motifs.

  • Catalyst System: While traditional Pd(OAc)₂/PPh₃ systems can be effective for aryl bromides and iodides, C-F activation in a Heck reaction often requires more specialized, phosphine-free catalysts or highly active palladacycle precursors under forcing conditions.[14] A phosphine-free system using Pd(OAc)₂ is proposed as a starting point, relying on the formation of a highly active colloidal palladium species.

  • Base: An organic base like triethylamine (NEt₃) or a weaker inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HX generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[6]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are preferred to achieve the necessary temperatures for C-F bond cleavage.

  • Reaction Setup: Combine this compound (1.0 mmol, 265.3 mg), styrene (1.5 mmol, 156.2 mg, 172 µL), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg), and sodium acetate (NaOAc) (1.5 mmol, 123.0 mg) in a pressure-tolerant sealed tube.

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 130-150 °C. Stir for 24-48 hours.

  • Monitoring: Follow the reaction's progress via GC-MS or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour into 50 mL of water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue using flash column chromatography.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)(F)L₂ Pd0->OxAdd Ar-F AlkeneCoord Alkene Coordination Complex OxAdd->AlkeneCoord + Alkene - L MigInsert Migratory Insertion Intermediate AlkeneCoord->MigInsert Syn-Insertion BetaElim β-Hydride Elimination Complex MigInsert->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination + Base Product Alkylated Product BetaElim->Product BaseH [Base-H]⁺F⁻ BetaElim->BaseH Base Base (e.g., NEt₃) Base->Pd0 ArF Ar-F (Substrate) ArF->OxAdd Alkene Alkene Alkene->AlkeneCoord Buchwald_Workflow Buchwald-Hartwig Experimental Workflow cluster_main Start Start: Reagent Assembly (Glovebox) Reagents 1. Substrate (Ar-F) 2. Amine (R₂NH) 3. Base (NaOtBu) 4. Pd Catalyst/Ligand Reaction Reaction Conditions Anhydrous Toluene 100-110 °C, 12-24h Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Workup Dilute, Filter Monitoring->Workup Purification Purification Column Chromatography Workup->Purification Product Final Product Ar-NR₂ Purification->Product

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and present a validated experimental protocol.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 1-fluoro-4-nitrobenzene with a suitable sulfur nucleophile, typically generated in situ from 4-nitrothiophenol.

The success of this reaction hinges on the electronic properties of the starting materials. The aromatic ring of 1-fluoro-4-nitrobenzene is 'activated' towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom.[1][2][3] This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[4][5] The fluorine atom, despite forming a strong C-F bond, is an excellent leaving group in this context due to its high electronegativity, which further polarizes the C-F bond and makes the ipso-carbon highly electrophilic.[5]

Caption: SNAr mechanism for diaryl sulfide formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question: My reaction is sluggish or fails to reach completion, even after extended reaction times. What are the likely causes?

Answer: This is a common issue often traced back to three key areas: the base, the solvent, or the purity of your starting materials.

  • Insufficient Base Strength or Stoichiometry: The reaction requires a base to deprotonate the 4-nitrothiophenol, generating the more potent 4-nitrothiophenolate nucleophile.

    • Causality: The pKa of a thiophenol is typically around 6-7. A base must be strong enough to ensure complete deprotonation. Weak bases like sodium bicarbonate (NaHCO₃) are generally ineffective.

    • Solution: Use a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the thiophenol to drive the equilibrium towards the thiophenolate. Cesium carbonate is often superior as the larger, more polarizable Cs⁺ cation coordinates less tightly with the thiophenolate, making the anion more "naked" and nucleophilic.[6]

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are essential for SNAr reactions.[4][7] They possess high dielectric constants that can solvate the accompanying cation (like K⁺ or Cs⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[8][9] This leaves the nucleophile highly reactive. Protic solvents like ethanol or water will solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction.[4]

    • Solution: Switch to a high-purity, anhydrous grade of DMSO or DMF. Ensure the solvent is dry, as water can compete as a nucleophile (leading to phenol byproducts) and protonate the thiophenolate.

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Causality: 4-nitrothiophenol can readily oxidize to form the corresponding disulfide (4,4'-dinitrodiphenyl disulfide). This disulfide is not nucleophilic and will not participate in the desired SNAr reaction, effectively reducing the concentration of your active nucleophile.

    • Solution: Use freshly purchased 4-nitrothiophenol or purify older stock by recrystallization. Check the purity of 1-fluoro-4-nitrobenzene by GC or NMR before use.

Question: I'm getting a good conversion rate, but my final yield is low after purification. I see a significant, less polar byproduct on my TLC plate. What is it?

Answer: The most likely culprit is the oxidative homocoupling of your starting material, 4-nitrothiophenol, to form 4,4'-dinitrodiphenyl disulfide.

  • Causality: Thiols are susceptible to oxidation, a process that can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under basic conditions. The disulfide is a common side product in many reactions involving thiols.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most effective way to minimize oxidative side reactions. Purge your reaction flask and solvent with the inert gas before adding reagents.

      • Order of Addition: Add the base to the solution of 4-nitrothiophenol just before adding the 1-fluoro-4-nitrobenzene. Minimizing the time the reactive thiophenolate is exposed to potential oxidants before it can react with the electrophile can suppress disulfide formation.

Question: The reaction works, but the yield is inconsistent. What are the most critical parameters to control for reproducibility?

Answer: Temperature and concentration are the two most critical parameters to control for achieving consistent, high yields.

  • Temperature Control:

    • Causality: SNAr reactions have a significant activation energy barrier.[4] Insufficient heating will result in slow reaction rates, while excessive temperatures can lead to decomposition or the formation of undesired side products.

    • Solution: A reaction temperature between 80-120 °C is typically optimal for this synthesis in DMSO or DMF. Use an oil bath with a contact thermometer for precise temperature control. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at your chosen temperature, avoiding unnecessarily long heating periods.

  • Concentration:

    • Causality: The reaction is bimolecular, meaning its rate depends on the concentration of both the electrophile and the nucleophile. Reactions that are too dilute will be unnecessarily slow.

    • Solution: Aim for a concentration of around 0.2 to 0.5 M with respect to the limiting reagent. This generally provides a good balance between reaction rate and efficient stirring and heat transfer.

Validated Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of this compound.

Reagent Table
ReagentM.W. ( g/mol )AmountMoles (mmol)EquivalentsCAS No.
1-Fluoro-4-nitrobenzene141.101.41 g10.01.0350-46-9
4-Nitrothiophenol155.181.71 g11.01.11849-36-1
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5584-08-7
Anhydrous DMSO-30 mL--67-68-5
Step-by-Step Methodology
  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-nitrothiophenol (1.71 g, 11.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Add anhydrous DMSO (30 mL) via syringe, followed by 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring. The solution will typically turn a deep red or purple color as the thiophenolate is formed and reacts.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting 1-fluoro-4-nitrobenzene is the limiting reagent and should be monitored for consumption. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete (disappearance of the limiting reagent by TLC), cool the mixture to room temperature. Pour the dark reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the crude solid under vacuum. Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a yellow crystalline solid.

  • Analysis: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Nitrothiophenol and K₂CO₃ in flask B Establish Inert Atmosphere (N₂) A->B C Add Anhydrous DMSO and 1-Fluoro-4-nitrobenzene B->C D Heat to 90°C with Stirring C->D E Monitor by TLC (3-5 hours) D->E F Cool to RT, Quench in Ice Water E->F G Isolate by Vacuum Filtration & Wash F->G H Recrystallize from Ethanol/Isopropanol G->H I Dry Final Product Under Vacuum H->I J Characterization (NMR, MP) I->J

Caption: Experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different halogen on the nitrobenzene, like 1-chloro-4-nitrobenzene?

    • A1: Yes, but the reaction will be significantly slower. The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I.[5] The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[2][4] To use 1-chloro-4-nitrobenzene, you would likely need higher temperatures, longer reaction times, or a more reactive catalytic system.

  • Q2: Are there alternative, metal-catalyzed methods for this synthesis?

    • A2: Yes, palladium-catalyzed Buchwald-Hartwig[10][11][12][13][14] and copper-catalyzed Ullmann-type couplings[15][16][17] are powerful methods for forming C-S bonds. However, these methods are more complex, requiring expensive ligands and catalysts that need to be rigorously excluded of air and moisture. For this specific substrate, the SNAr reaction is highly efficient and more cost-effective, making it the preferred method unless specific functional groups intolerant to the SNAr conditions are present.

  • Q3: Why is the nitro group necessary? Would this reaction work with 1,4-difluorobenzene?

    • A3: The nitro group is essential for activating the ring towards nucleophilic attack. Without a strong electron-withdrawing group ortho or para to the leaving group, the aromatic ring is electron-rich and repels nucleophiles. The SNAr reaction on an unactivated ring like 1,4-difluorobenzene would not proceed under these conditions. The electron-withdrawing group is required to stabilize the negative charge in the Meisenheimer intermediate via resonance.[2][3]

References

  • ResearchGate. (2025). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Available at: [Link]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. Available at: [Link]

  • ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]

  • ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2006). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available at: [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Organic Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of symmetric diaryl disulfides using odorless and easily available phenyl dimethylcarbamodithioates as organosulfur sources. Journal of Sulfur Chemistry. Available at: [Link]

  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Available at: [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene (FNPB). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this diaryl sulfide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to resolve purification challenges effectively. The synthesis of FNPB and related diaryl sulfides often results in a crude mixture that requires robust purification to ensure the integrity of downstream applications.

Understanding the Challenge: Anticipated Impurities

Effective purification begins with understanding what you need to remove. The synthesis of FNPB, typically via a nucleophilic aromatic substitution (SNAr) reaction, can introduce several common impurities. The primary reaction involves coupling 4-fluoronitrobenzene with a thiol, such as 4-nitrothiophenol, in the presence of a base.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-fluoronitrobenzene and the corresponding thiophenol.

  • Disulfide Byproducts: Symmetrical disulfides (e.g., bis(4-nitrophenyl) disulfide) can form via oxidation of the thiol starting material.

  • Solvents and Reagents: Residual polar aprotic solvents (e.g., DMF, DMSO) and the base used for the reaction (e.g., K₂CO₃).

  • Over-Oxidized Products: Depending on reaction and workup conditions, minor amounts of the corresponding sulfoxide or sulfone may be present.[1]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal? A1: Yes, this is quite common. The presence of residual high-boiling solvents like DMF or DMSO, along with colored impurities (often from the nitro-containing starting materials or byproducts), can result in a dark oil or waxy solid. The goal of the initial purification steps will be to remove these baseline impurities to facilitate crystallization or chromatographic separation.

Q2: Which purification technique should I try first: recrystallization or column chromatography? A2: For gram-scale purifications, recrystallization is often the most efficient first choice if the crude product is reasonably pure (>80-90%) and solid. It is faster and uses less solvent than chromatography. If the product is an oil, contains multiple impurities with similar polarities, or is of low purity, silica gel column chromatography is the more appropriate and definitive method.[2]

Q3: How do I monitor the progress of my purification? A3: Thin-Layer Chromatography (TLC) is your most valuable tool. It allows you to quickly assess the purity of your crude material, identify the optimal solvent system for column chromatography, and check the purity of fractions collected from a column or the crystals obtained from recrystallization.[1][3]

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly.[4][5]

  • Immediate Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.[5]

  • Preventative Measures:

    • Ensure the boiling point of your chosen solvent is lower than the melting point of your compound. Since the exact melting point of FNPB may not be readily available, this may require experimentation.

    • Allow the solution to cool slowly. Insulate the flask with paper towels or a cork ring to slow down the cooling rate. Rapid cooling encourages oil formation over crystal lattice formation.[5]

    • Consider a different solvent or a mixed-solvent system.[4]

Q: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization? A: Supersaturation may be an issue, where the solution is stable beyond its normal saturation point.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure FNPB, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound. Do this only after the solution has cooled to room temperature slowly.

Column Chromatography Issues

Q: My compounds are streaking on the TLC plate and the column. How can I fix this? A: Streaking is often caused by overloading the sample or using a solvent system in which the compound has poor solubility. It can also be a sign of acidic or basic impurities interacting strongly with the silica gel.

  • Reduce Sample Concentration: Ensure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column.

  • Adjust Solvent Polarity: If the compound is highly polar, it may interact too strongly with the acidic silica. Adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can improve peak shape. Given the nitro group, your compound is likely neutral to slightly acidic, so this is less likely to be the primary issue unless you have basic impurities.

  • Check Solubility: Your compound may be crashing out of the mobile phase on the column. Try a different mobile phase in which your compound is more soluble.

Q: I'm not getting good separation between my product and an impurity. What are my options? A: Poor separation (low resolution) means the relative affinities of your compounds for the stationary and mobile phases are too similar.

  • Optimize the Mobile Phase: The key is to find a solvent system that gives a target Rf (retention factor) for your product of around 0.25-0.35 on the TLC plate, with a clear separation from the impurity spot. Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6]

  • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your desired compound, leaving the more polar impurities behind on the column.[7]

  • Check Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed uniformly.[7]

Experimental Protocols & Methodologies

Protocol 1: Purification by Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.[8]

Step 1: Solvent Selection

  • Place ~20 mg of your crude FNPB into several test tubes.

  • To each tube, add ~0.5 mL of a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.[8]

  • Heat the tubes that showed poor solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.[8]

  • If no single solvent is ideal, try a binary solvent system (e.g., ethanol-water, toluene-hexanes). Dissolve the crude product in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify and then allow to cool.

SolventPolarityBoiling Point (°C)Notes
Hexanes/Heptane Non-polar69 / 98Good for washing non-polar impurities. Likely a poor primary solvent.
Toluene Low111May be a good choice for less polar diaryl sulfides.
Ethyl Acetate Medium77A versatile solvent, often used in chromatography.
Acetone Medium-High56Good for many polar compounds.[9]
Isopropanol Polar82A common choice for recrystallizing aromatic compounds.
Ethanol Polar78Often used for nitroaromatic compounds, sometimes with water.[8]

Step 2: Recrystallization Procedure

  • Place the crude FNPB in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored and you suspect colored impurities, you may consider adding a very small amount of activated charcoal, boiling for a few minutes, and performing a hot filtration. Caution: Charcoal can adsorb your product, reducing yield.[5]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[2][10]

Step 1: Mobile Phase (Eluent) Selection using TLC

  • Dissolve a small amount of crude FNPB in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar system and gradually increase polarity. A common starting point for diaryl sulfides is a mixture of hexanes and ethyl acetate.[6][11]

  • Recommended Test Systems:

    • 95:5 Hexanes:Ethyl Acetate

    • 90:10 Hexanes:Ethyl Acetate

    • 80:20 Hexanes:Ethyl Acetate

  • The ideal system will show good separation between the product spot and impurities, with the product spot having an Rf value of ~0.25-0.35 .

Step 2: Column Packing and Loading

  • Select a column of appropriate size (typically use 30-50 g of silica gel per 1 g of crude material).

  • Pack the column using the "slurry" method: Mix silica gel with the initial, least polar mobile phase and pour it into the column. Allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[7]

  • Add a thin layer of sand to the top of the silica to protect the surface.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often provides better resolution.

Step 3: Elution and Fraction Collection

  • Begin eluting the column with your starting mobile phase.

  • Collect the eluent in fractions (e.g., in test tubes).

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • If separation is poor, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 to 90:10 Hexanes:EtOAc.

  • Once the desired product has eluted, you can increase the solvent polarity significantly to "flush" any remaining highly-polar compounds from the column.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Visualized Workflows

General Purification Strategy

Purification_Workflow Crude Crude FNPB (Oil or Solid) TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization  High Purity &  Crystalline? Column Column Chromatography TLC_Analysis->Column  Low Purity or  Oily? Check_Purity Check Purity (TLC, NMR, MP) Recrystallization->Check_Purity Column->Check_Purity Pure_Solid Pure Crystalline FNPB Check_Purity->Column  Impure Check_Purity->Pure_Solid  Pure

Caption: A decision workflow for purifying crude FNPB.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Solution Cooled Decision1 Crystals Formed? Start->Decision1 Decision2 Product Oiled Out? Decision1->Decision2 No Success Collect Crystals Decision1->Success Yes Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further Decision2->Induce No FixOil Fix Oiling Out: - Reheat Solution - Add More Solvent - Cool Slowly Decision2->FixOil Yes Induce->Decision1 Reassess Reassess Solvent Choice Induce->Reassess If fails FixOil->Start FixOil->Reassess If persists

Caption: Troubleshooting common issues in recrystallization.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. ACS. Retrieved from [Link]

  • Cunico, L. P., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(7), 3031-3039. [Link]

  • Kumar, R., et al. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. ResearchGate. [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(24), 8729. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Retrieved from [Link]

  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Muthuselvam, G., & Srinivasan, P. (2025). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. [Link]

  • da Silva, A. B., et al. (2012). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Molecules, 17(1), 120-130. [Link]

  • University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Acevedo, D., et al. (2013). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 15(40), 8124-8130. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wang, X., et al. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 27(19), 6232. [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (1967). Process for production of diaryl and di(alkaryl) sulfides. US3322834A.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Carey, A. R. E., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M988. [Link]

  • Fluoryx Labs. (n.d.). CAS# 350-46-9 | 4-Fluoronitrobenzene / 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2007). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 63(24), 5275-5280. [Link]

  • Mohrig, J. R., et al. (2014). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 91(12), 2103-2108. [Link]

  • Harvey, D. (2021). 12.2: General Theory of Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction to the Reaction

The nucleophilic aromatic substitution on this compound is a powerful transformation for the synthesis of diverse molecular architectures. The reaction leverages the electron-deficient nature of the aromatic ring, activated by the para-nitro group, to facilitate the displacement of the fluoride leaving group by a variety of nucleophiles. Understanding the interplay of reaction parameters is crucial for success.

The general reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the fluorine.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

"I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?"

Low conversion is a frequent challenge in SNAr reactions and can stem from several factors. A systematic approach is key to pinpointing the issue.[3][4]

  • Insufficient Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[3][4]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be mindful that excessive heat can lead to side product formation.[4]

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. Neutral nucleophiles, such as alcohols or amines, are often less reactive than their deprotonated counterparts (alkoxides and amides).

    • Solution: If using a neutral nucleophile, consider adding a suitable base to generate the more reactive anionic species in situ. Alternatively, pre-deprotonation of the nucleophile with a strong base before addition to the reaction mixture can be effective.[3]

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive.[5][6] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7][8]

    • Solution: Switch to a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile.[4]

  • Poor Solubility: If your reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

    • Solution: Choose a solvent that ensures complete dissolution of all reactants at the chosen reaction temperature.

Issue 2: Formation of Multiple Products/Side Reactions

"My reaction is working, but I'm seeing multiple spots on my TLC plate, leading to a difficult purification process. How can I improve the selectivity?"

The formation of side products can significantly impact your yield and purification efficiency. Understanding the potential side reactions is the first step to mitigating them.

  • Reaction with Solvent: Some solvents, particularly amides like DMF, can participate in the reaction under certain conditions, leading to undesired byproducts.

    • Solution: If you suspect solvent participation, consider switching to a non-nucleophilic polar aprotic solvent like DMSO or sulfolane.

  • Over-reaction/Di-substitution: If your nucleophile can react at multiple sites or if there are other potential leaving groups on your substrate, you may observe multiple substitutions.

    • Solution: Use a stoichiometric amount of the nucleophile to favor mono-substitution.[3] Lowering the reaction temperature can also improve selectivity.

  • Decomposition of Starting Material or Product: At elevated temperatures, the starting material or the desired product may be unstable.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.

Issue 3: Difficult Work-up and Purification

"I've completed the reaction, but I'm struggling with the work-up. I have a persistent emulsion, and my product is difficult to purify."

A challenging work-up can lead to product loss. The use of high-boiling point polar aprotic solvents often contributes to these difficulties.[3]

  • Persistent Emulsions: Emulsions can form during the aqueous work-up, making phase separation difficult.

    • Solution: To break up emulsions, try adding brine (a saturated aqueous solution of NaCl) or a small amount of a different organic solvent.[3]

  • Purification Challenges: The polarity of the product and the presence of high-boiling point solvents can complicate purification by column chromatography.

    • Solution: If your product is basic, consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking.[3] For removing high-boiling point solvents, consider techniques like azeotropic distillation with a suitable solvent (e.g., toluene) under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine the preferred leaving group in this SNAr reaction?

A1: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile.[2] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect on the first step outweighs its stronger bond strength compared to other halogens, making it an excellent leaving group in this context.[3][9]

Q2: What is a Meisenheimer complex?

A2: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[1][3] The negative charge is delocalized across the aromatic system and is further stabilized by electron-withdrawing groups, such as the nitro group in your substrate.

Q3: How do I choose the right base for my reaction?

A3: The choice of base depends on the pKa of your nucleophile. For weakly acidic nucleophiles like phenols or thiols, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[10] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more potent alkoxide nucleophile.[10][11]

Q4: Can I monitor the progress of my reaction without LC-MS?

A4: Yes, Thin Layer Chromatography (TLC) is a convenient and widely used method for monitoring SNAr reactions.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot.

Q5: Are there any safety considerations I should be aware of?

A5: Yes. Many polar aprotic solvents like DMF and NMP are classified as reprotoxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10] Strong bases like sodium hydride are pyrophoric and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

  • To a stirred solution of the nucleophile (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.5 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the nucleophilic anion.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF)Polar Aprotic15337Excellent solvent, but can be reactive.[10]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947High boiling point, good for sluggish reactions.[5][6]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232High boiling point, good solvating power.[10]
Acetonitrile (MeCN)Polar Aprotic8237.5Lower boiling point, may require sealed tube for higher temperatures.
Tetrahydrofuran (THF)Polar Aprotic667.6Generally less effective than DMF or DMSO for SNAr.[11]

Table 2: Common Bases for SNAr Reactions

BasepKa of Conjugate AcidStrengthCommon Applications
Potassium Carbonate (K₂CO₃)10.3ModerateDeprotonation of phenols and thiols.[10]
Cesium Carbonate (Cs₂CO₃)10.3ModerateSimilar to K₂CO₃, often provides better solubility.[10]
Sodium Hydride (NaH)~35StrongDeprotonation of alcohols.[10]
Potassium tert-Butoxide (t-BuOK)~19StrongStrong, non-nucleophilic base.[11]
Diazabicycloundecene (DBU)13.5StrongOrganic, non-nucleophilic base.[11]

Visualizations

Caption: The addition-elimination mechanism of SNAr.

Troubleshooting_Workflow Start Low Conversion in SNAr Reaction Check_Temp Is the reaction temperature adequate? Start->Check_Temp Check_Nuc Is the nucleophile strong enough? Check_Temp->Check_Nuc Yes Increase_Temp Increase temperature incrementally. Check_Temp->Increase_Temp No Check_Solvent Is a polar aprotic solvent being used? Check_Nuc->Check_Solvent Yes Use_Base Add a suitable base to deprotonate the nucleophile. Check_Nuc->Use_Base No Check_Anhydrous Are conditions anhydrous? Check_Solvent->Check_Anhydrous Yes Change_Solvent Switch to DMF, DMSO, or NMP. Check_Solvent->Change_Solvent No Dry_Reagents Ensure all reagents and solvents are dry. Check_Anhydrous->Dry_Reagents No Success Reaction Optimized Check_Anhydrous->Success Yes Increase_Temp->Check_Nuc Use_Base->Check_Solvent Change_Solvent->Check_Anhydrous Dry_Reagents->Success

Caption: Troubleshooting workflow for low reaction conversion.

References

Sources

troubleshooting guide for the synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and variables to ensure your success.

Core Concepts: The Chemistry of Diaryl Thioether Formation

The synthesis of this compound derivatives falls under the broader class of diaryl thioether synthesis. The primary method for this specific transformation is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electron-withdrawing nitro group on the 1-fluoro-4-nitrobenzene ring activates it for nucleophilic attack by the thiolate anion of 4-nitrobenzenethiol.[1][2]

Several methods exist for the formation of diaryl thioethers, each with its own set of advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method when one of the aromatic rings is activated by electron-withdrawing groups.[3][4][5] The reaction proceeds via a Meisenheimer intermediate.

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a thiol.[6][7][8] Modern variations of this reaction utilize ligands to improve efficiency and mildness of reaction conditions.[9][10]

  • Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed reaction that has become a powerful tool for C-S bond formation, offering broad substrate scope and functional group tolerance.[11][12]

This guide will primarily focus on the SNAr approach, as it is highly relevant to the target molecule, but will also touch upon aspects of other methods where applicable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound derivatives.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors. A systematic approach is key to diagnosing the problem.

1. Insufficient Activation of the Aromatic Ring:

  • Causality: The SNAr reaction relies on the electrophilicity of the carbon atom bearing the leaving group. This is enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions.[1][3] In the case of 1-fluoro-4-nitrobenzene, the nitro group provides this activation. If you are working with derivatives with weaker EWGs, the reaction will be slower.

  • Solution:

    • Ensure your starting aryl fluoride has a sufficiently strong EWG.

    • If derivatizing, consider if your modifications have inadvertently reduced the electron-withdrawing nature of the ring.

2. Poor Nucleophilicity of the Thiol:

  • Causality: The reaction rate is directly proportional to the nucleophilicity of the attacking species. The thiolate anion (RS⁻) is the active nucleophile, not the neutral thiol (RSH).

  • Solution:

    • Base Selection: A suitable base is crucial to deprotonate the thiol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[13][14] For less acidic thiols, a stronger base may be necessary.

    • Incomplete Deprotonation: Ensure you are using at least a stoichiometric amount of base relative to the thiol. An excess of the base is often beneficial.

3. Inappropriate Solvent Choice:

  • Causality: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the thiolate anion more "naked" and reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Solution:

    • Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[1][13]

    • Ensure your solvent is anhydrous, as water can interfere with the reaction.

4. Suboptimal Reaction Temperature:

  • Causality: Like most chemical reactions, the rate of SNAr is temperature-dependent.

  • Solution:

    • If the reaction is sluggish at room temperature, gradually increase the temperature. Many SNAr reactions are run at elevated temperatures (e.g., 80-150 °C).[6][15]

    • Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.

Troubleshooting Workflow for Low Conversion

G struct1 F-Ar-NO2 plus1 + struct2 HS-Ar'-NO2 arrow struct3 NO2-Ar'-S-Ar-NO2 plus2 K2CO3, DMF

Sources

Technical Support Center: Scale-Up Synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered when transitioning this synthesis from the bench to a larger scale. This resource combines troubleshooting guides and frequently asked questions to provide practical, experience-driven solutions for researchers, chemists, and process development professionals.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is significantly lower on scale-up compared to my lab-scale experiments. What are the potential causes and how can I improve it?

Low yield on a larger scale is a common issue stemming from several factors that are less pronounced in smaller flasks. The primary culprits are often incomplete conversion, formation of side products, or mechanical loss during work-up.

Potential Causes & Solutions:

  • Incomplete Conversion:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, slowing down the reaction. Ensure the reactor's impeller design and stirring speed are adequate to maintain a homogeneous suspension.

    • Base Inefficiency: The base, typically potassium carbonate or cesium carbonate, may be insufficiently dispersed or may have absorbed atmospheric moisture, reducing its activity. Use a finely powdered, anhydrous base and consider a solvent that offers better solubility or suspension properties.

    • Insufficient Reaction Time: Mass and heat transfer limitations at scale may require longer reaction times than in lab-scale experiments. Monitor the reaction closely using TLC or HPLC until the starting material (1,4-difluorobenzene) is fully consumed.

  • Side-Product Formation:

    • The most common side reactions are the oxidation of the thiol and disubstitution on the benzene ring. These become more prevalent with extended reaction times or temperature excursions. (See Q2 for more details).

  • Product Loss During Work-up:

    • Aqueous Quench: When quenching the reaction with water, the product can sometimes precipitate as an oil or fine solid that is difficult to filter. A slow, controlled addition of water while vigorously stirring can promote the formation of a more crystalline, filterable solid.

    • Extraction: If performing a liquid-liquid extraction, ensure sufficient solvent volume and adequate mixing to transfer the product completely into the organic phase. Be aware of potential emulsion formation, which can be broken by adding brine.

Below is a troubleshooting workflow to diagnose and address low yield.

G cluster_0 Troubleshoot Reaction cluster_1 Troubleshoot Isolation start Low Yield Observed check_conversion Check Reaction Completion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete complete Reaction Complete sub_issue1 Improve Agitation incomplete->sub_issue1 Yes sub_issue2 Verify Base Activity (Use Fresh/Anhydrous) incomplete->sub_issue2 sub_issue3 Increase Reaction Time/Temp incomplete->sub_issue3 check_impurities Analyze Crude Product for Impurities complete->check_impurities impurities_present Significant Impurities Found? check_impurities->impurities_present no_impurities Product is Clean impurities_present->no_impurities No optimize_conditions Optimize Reaction Conditions (See Q2) impurities_present->optimize_conditions Yes review_workup Review Work-up & Isolation Procedure no_impurities->review_workup optimize_workup Optimize Quench/Extraction/Crystallization review_workup->optimize_workup

Caption: Workflow for troubleshooting low reaction yield.

Q2: I'm observing a persistent yellow/orange color and significant impurities in my crude product. What are they and how can I prevent them?

The most common impurities in this synthesis are the disulfide dimer of the nucleophile and a disubstituted by-product.

  • Bis(4-nitrophenyl) disulfide: 4-Nitrobenzenethiol is highly susceptible to oxidation, especially in the presence of a base and trace oxygen, forming a yellow disulfide dimer. This is often the source of coloration.

    • Prevention: The most critical preventative measure is to maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the addition and reaction process. Degas the solvent before use and ensure all reagent transfers are done under a positive pressure of inert gas.

  • 1,4-Bis[(4-nitrophenyl)sulfanyl]benzene: This disubstituted product forms when a second molecule of 4-nitrobenzenethiolate displaces the fluorine on the desired product.

    • Prevention: This side reaction is favored by higher temperatures and an excess of the nucleophile.

      • Stoichiometry Control: Use a slight excess of 1,4-difluorobenzene (e.g., 1.1 to 1.5 equivalents) to ensure the thiol is the limiting reagent. This is often the most effective control method.

      • Temperature Management: Maintain a consistent and controlled reaction temperature. Runaway temperatures can significantly increase the rate of the second substitution.

G Thiol 4-Nitrobenzenethiolate (Nucleophile) Product Desired Product This compound Thiol->Product SNAAr Reaction Disulfide Side Product 1 Bis(4-nitrophenyl) disulfide Thiol->Disulfide Oxidation (O2) Disubstituted Side Product 2 1,4-Bis[(4-nitrophenyl)sulfanyl]benzene Thiol->Disubstituted SNAAr Reaction (Favored at high temp/ excess thiol) DFB 1,4-Difluorobenzene DFB->Product SNAAr Reaction Product->Disubstituted SNAAr Reaction (Favored at high temp/ excess thiol)

Caption: Formation pathways for the desired product and key side products.

Q3: I'm struggling with the purification of the final product at scale. What is a reliable method?

While chromatography is effective at the lab scale, it is often impractical for large quantities. A robust crystallization or trituration procedure is preferable.

Recommended Protocol: Recrystallization
  • Solvent Selection: A common and effective solvent system is isopropanol (IPA) or an ethanol/water mixture. The product should be highly soluble in the hot solvent and poorly soluble at room temperature or below.

  • Procedure:

    • Transfer the crude solid to a reactor equipped with a condenser and overhead stirrer.

    • Add a minimal amount of hot isopropanol (e.g., 3-5 mL per gram of crude material) until the solid is fully dissolved. If the material has oiled out, ensure the temperature is high enough to dissolve it completely.

    • If the solution is colored, you can add a small amount of activated carbon and stir for 15-30 minutes at temperature, then filter hot to remove the carbon.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, cool the mixture further in an ice bath for at least one hour to maximize precipitation.

    • Collect the crystals by filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum.

Purification Parameter Recommendation Rationale
Method RecrystallizationAvoids costly and time-consuming chromatography at scale.
Primary Solvent Isopropanol (IPA)Good solubility profile, relatively low cost, and moderate boiling point.
Cooling Rate Slow, controlled coolingPromotes the growth of larger, purer crystals, excluding impurities.
Final Temperature 0-5 °CMaximizes product recovery by minimizing its solubility in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and how does it influence the choice of reagents?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAAr) mechanism.[1] This is a two-step addition-elimination process.

  • Addition: The nucleophile (the thiolate anion, generated by deprotonating 4-nitrobenzenethiol with a base) attacks the electron-deficient carbon atom bonded to a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The nitro group para to the fluorine is crucial; its strong electron-withdrawing nature stabilizes the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack.[1][2][3]

G R 1,4-Difluorobenzene + 4-Nitrobenzenethiolate TS1 Transition State 1 R->TS1 Addition MC Meisenheimer Complex (Resonance Stabilized) TS1->MC TS2 Transition State 2 MC->TS2 Elimination P Final Product + F⁻ TS2->P

Caption: Simplified workflow of the SNAAr reaction mechanism.

This mechanism dictates the need for:

  • A polar aprotic solvent (e.g., DMF, DMSO, Sulfolane): These solvents are required to dissolve the reactants and, critically, to solvate the cation of the base (e.g., K⁺) without strongly solvating the thiolate anion, leaving it "naked" and highly nucleophilic.[3][4]

  • A base: A base is necessary to deprotonate the 4-nitrobenzenethiol (pKa ≈ 4.5) to generate the more potent thiolate nucleophile.

Q2: Which base and solvent combination is optimal for scale-up?

The ideal choice depends on balancing reactivity, cost, safety, and ease of work-up.

ReagentProsConsScale-Up Consideration
Solvents
DMF Excellent solvent, moderate cost.Reproductive toxicity, relatively high boiling point (153 °C) can complicate removal.A workhorse solvent, but environmental and safety concerns may necessitate alternatives.[5]
DMSO Excellent solvent, high reactivity.Very high boiling point (189 °C) makes it difficult to remove; can decompose violently at high temperatures.Generally avoided for large-scale production unless necessary for reactivity, due to work-up challenges.[3]
Sulfolane High thermal stability, excellent solvent for this reaction class.[4][6]High boiling point (285 °C), higher cost.A very effective but often expensive option, typically reserved for difficult transformations requiring high temperatures.[4][6]
Bases
K₂CO₃ Low cost, readily available, effective.Lower reactivity compared to cesium carbonate.The most common and cost-effective choice for scale-up. Ensure it is anhydrous and finely powdered for best results.
Cs₂CO₃ Very high reactivity, often allows for lower reaction temperatures.Very high cost.Its cost is prohibitive for most large-scale applications unless the increased reactivity is absolutely essential.[7]

Recommendation: For most applications, the combination of potassium carbonate (K₂CO₃) in DMF provides the best balance of reactivity, cost, and process feasibility.

Q3: What are the primary safety hazards associated with this synthesis?

When scaling up, it is critical to address the hazards of the individual reagents and the reaction itself.

  • 4-Nitrobenzenethiol:

    • Hazard: Potent and unpleasant stench. It is also a skin and eye irritant.[8][9][10]

    • Mitigation: Always handle in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For large quantities, consider a supplied-air respirator.

  • 1,4-Difluorobenzene:

    • Hazard: Flammable liquid with a low flash point. It is also toxic if inhaled or absorbed through the skin.[11][12]

    • Mitigation: Handle away from ignition sources. Ensure transfers are conducted in a fume hood.

  • Solvents (e.g., DMF):

    • Hazard: DMF is a reproductive toxin and is readily absorbed through the skin.

    • Mitigation: Minimize exposure by using closed systems where possible. Always wear appropriate gloves and work in a well-ventilated area.

  • Exothermic Reaction:

    • Hazard: The reaction can be exothermic. On a large scale, the heat generated can be significant, potentially leading to a dangerous increase in temperature and pressure if not controlled.

    • Mitigation: Add reagents slowly, especially at the start of the reaction. Ensure the reactor has an efficient cooling system and is monitored with a temperature probe. For initial scale-up batches, a preliminary heat-flow calorimetry study is recommended to understand the thermal profile.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Thompson, A. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1874. [Link]

  • Naeimi, H., & Mohamadabadi, M. (2014). Synthesis of diaryl thioethers via cross-coupling of thiophenols and aryl iodides. ResearchGate. [Link]

  • Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008-1011. [Link]

  • PubChem. (n.d.). 4-Nitrobenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2017). CuI-catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. Applied Organometallic Chemistry, 31(12), e3809. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2009). MSDS of 4-Nitrobenzenethiol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003344B1 - Process for the preparation of fluor benzenes.
  • Google Patents. (n.d.). United States Patent (19) [for preparation of fluoroanilines]. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19) [for preparation of fluoronitrobenzene]. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • Google Patents. (n.d.). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Chemistry LibreTexts. (2023). 16.3: Other Aromatic Substitutions. Retrieved from [Link]

  • LOBA CHEMIE. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. Retrieved from [Link]

  • Fluoryx Labs. (n.d.). CAS# 350-46-9 | 4-Fluoronitrobenzene / 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. [Link]

  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this unique substrate. We will delve into the underlying principles of catalyst selection, provide direct answers to common experimental challenges, and offer detailed protocols to ensure your success.

Understanding the Substrate: A Molecule of Competing Reactivities

This compound presents a unique set of challenges and opportunities in cross-coupling catalysis. A successful strategy hinges on understanding its three key functional domains:

  • The Aryl Fluoride (C-F Bond): This is the primary site for cross-coupling. The carbon-fluorine bond is the strongest carbon-halogen bond, making its activation the rate-determining step in many catalytic cycles.[1][2] This high bond dissociation energy necessitates highly active catalyst systems.

  • The Thioether Linkage (-S-): Sulfur-containing functional groups are notorious for their potential to coordinate with and deactivate transition metal catalysts, a phenomenon known as catalyst poisoning. The choice of ligand and metal is critical to mitigate this effect.

  • The Nitro Group (-NO₂): The powerful electron-withdrawing nature of the nitro group on the adjacent ring influences the electronic properties of the entire molecule. While it can enhance the electrophilicity of the aryl fluoride, the C-NO₂ bond itself can become a reactive site for "denitrative coupling," presenting a major pathway for side-product formation with certain catalysts.[3][4][5]

Our goal is to selectively activate the C-F bond for the desired transformation while leaving the thioether and nitro groups untouched.

General Principles & Catalyst Selection Logic

The central challenge is the oxidative addition of the aryl fluoride to the metal center. This step requires a metal complex that is electron-rich enough to donate electron density into the σ* orbital of the C-F bond.

Palladium vs. Nickel: A Tale of Two Metals
  • Palladium (Pd): Palladium is the most common choice for cross-coupling. However, for activating robust C-F bonds, standard Pd catalysts are often insufficient. Success with palladium typically requires the use of highly specialized, sterically hindered, and electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for cleaving the C-F bond.

  • Nickel (Ni): Nickel is inherently more reactive and electronegative than palladium, making it more adept at activating strong bonds like C-F.[8] Nickel-based catalysts are often the first choice for challenging aryl fluorides and may exhibit greater tolerance to sulfur-containing functional groups.[9][10][11]

The decision between Pd and Ni is a critical first step, as illustrated in the selection workflow below.

start Select Desired Transformation sub_cc C-C Bond Formation start->sub_cc sub_cn C-N Bond Formation (Buchwald-Hartwig) start->sub_cn partner Coupling Partner? sub_cc->partner cat_cn Recommendation: 1. Pd(dba)₂ / Josiphos 2. Pd G3-Precatalyst (e.g., tBuXPhos G3) sub_cn->cat_cn suzuki Boronic Acid / Ester (Suzuki-Miyaura) partner->suzuki Boron negishi Organozinc (Negishi) partner->negishi Zinc sonogashira Terminal Alkyne (Sonogashira) partner->sonogashira Alkyne cat_suzuki Recommendation: 1. Ni(cod)₂ / PCy₃ 2. Pd(OAc)₂ / BrettPhos suzuki->cat_suzuki cat_negishi Recommendation: Ni(PCy₃)₂Cl₂ negishi->cat_negishi cat_sonogashira Recommendation: Pd₂(dba)₃ / XPhos (Cu-free) sonogashira->cat_sonogashira

Figure 1. Catalyst selection decision tree for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during experimentation.

FAQ 1: Which catalyst system should I start with for a Suzuki-Miyaura coupling?

For a Suzuki-Miyaura reaction, activating the C-F bond is the primary hurdle.

  • Primary Recommendation (Nickel): A nickel-based system is often more robust for this substrate. A common starting point is Ni(cod)₂ as the precursor with a sterically demanding, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) .[1] This combination is highly effective for C-F bond activation.

  • Alternative (Palladium): If a palladium system is preferred, you must use a modern, highly active catalyst. We recommend a pre-catalyst like Pd(OAc)₂ with a bulky biarylphosphine ligand such as BrettPhos .[3][6] These ligands create a highly reactive, low-coordinate Pd(0) center necessary to break the C-F bond.

Base Selection is Crucial: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ .[12] Stronger bases like hydroxides can promote side reactions, while weaker bases may not be effective in the transmetalation step.

FAQ 2: My Suzuki-Miyaura reaction has stalled or gives low yield. What should I troubleshoot?

Low yield is a common problem. A systematic approach to troubleshooting is essential.

Symptom Probable Cause(s) Recommended Solution(s)
No Reaction / Stalled 1. Insufficiently active catalyst system. 2. Catalyst poisoning by the thioether. 3. Incorrect base or solvent.1. Switch to a Nickel Catalyst: If using Pd, switch to Ni(cod)₂ / PCy₃.[1] 2. Increase Ligand Loading: Add a slight excess of the phosphine ligand (e.g., 2.2 eq ligand per Ni) to compensate for potential binding to the sulfur atom. 3. Change Base/Solvent: Ensure an anhydrous solvent like dioxane or toluene is used with K₃PO₄. Water can inhibit some catalyst systems.
Low Yield with Byproducts 1. Hydrodefluorination: Reductive cleavage of the C-F bond without coupling. 2. Denitrative Coupling: The C-NO₂ bond on the other ring is reacting.[3][4] 3. Homocoupling: The boronic acid is coupling with itself.1. Lower Temperature: This can disfavor the hydrodefluorination pathway. 2. Avoid Pd/BrettPhos: This specific catalyst system is known to promote denitrative coupling.[3] A nickel catalyst is less likely to activate the C-NO₂ bond. 3. Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can minimize the concentration of active Pd(0) at the start of the reaction, reducing homocoupling.

FAQ 3: What are the best conditions for a Buchwald-Hartwig amination with this substrate?

For C-N bond formation, palladium is generally the metal of choice, but the ligand is critical.

  • Catalyst System: A robust system is required to overcome both C-F activation and potential sulfur poisoning. We recommend a palladium pre-catalyst paired with a highly specialized ligand.

    • Option A: Pd₂(dba)₃ with a Josiphos-type ligand. These ligands are known for their high activity in coupling with challenging substrates.

    • Option B: Use a commercially available G3 (third-generation) pre-catalyst like tBuXPhos Pd G3 . These are air-stable and highly efficient.[13]

  • Base: A strong, non-nucleophilic base is mandatory for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the standard choice.[14][15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are ideal.

FAQ 4: I am observing a dark, insoluble precipitate (palladium black) in my Buchwald-Hartwig reaction. What does this mean?

The formation of palladium black indicates catalyst decomposition. This is a common failure mode.

start Observation: Low Yield & Pd Black Formation cause1 Probable Cause 1: Ligand Degradation or Dissociation start->cause1 cause2 Probable Cause 2: Thioether Poisoning start->cause2 cause3 Probable Cause 3: Reaction Temperature Too High start->cause3 sol1 Solution: Use a more robust ligand (e.g., NHC-based) or a pre-catalyst with a strongly bound ligand (G3/G4 Precatalysts). cause1->sol1 sol2 Solution: Increase ligand:metal ratio slightly (e.g., 1.2:1 to 1.5:1). Consider switching to a more sulfur-tolerant Nickel system if Pd fails repeatedly. cause2->sol2 sol3 Solution: Lower the reaction temperature. Run a temperature screen (e.g., 80°C, 90°C, 100°C) to find the optimal balance between reaction rate and catalyst stability. cause3->sol3

Figure 2. Troubleshooting workflow for catalyst decomposition.

FAQ 5: Is a Sonogashira coupling feasible, and what catalyst should I use?

Yes, a Sonogashira coupling is feasible. Given the electron-deficient nature of the aryl fluoride, a palladium-catalyzed reaction can proceed effectively.

  • Recommended System: A modern, copper-free Sonogashira protocol is highly recommended to avoid potential side reactions. A system composed of Pd₂(dba)₃ with a bulky phosphine ligand like XPhos is a good starting point.[16]

  • Base: A strong, non-nucleophilic base is required to generate the acetylide in situ. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective for the Sonogashira coupling of aryl fluorides.[17][18]

Detailed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the C-C coupling of this compound with an arylboronic acid.

Objective: To synthesize 4-(Aryl)-1-[(4-nitrophenyl)sulfanyl]benzene via a Ni-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)

  • Tricyclohexylphosphine [PCy₃] (20 mol%)

  • Potassium Phosphate, tribasic [K₃PO₄], anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a glovebox or using Schlenk line techniques. The solvent must be thoroughly deoxygenated.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (3.0 equiv). Flame-dry the flask under vacuum and backfill with inert gas.

  • Reagent Addition: In the glovebox, add Ni(cod)₂ (0.10 equiv), PCy₃ (0.20 equiv), the arylboronic acid (1.5 equiv), and this compound (1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The Catalytic Cycle: Visualizing C-F Activation

Understanding the mechanism is key to troubleshooting. The most challenging step is the initial oxidative addition, where the metal center inserts into the C-F bond.

M0 M⁰L₂ (Active Catalyst) M = Ni or Pd OA_TS Oxidative Addition (Rate-Limiting Step for C-F) M0->OA_TS M2_complex Ar-Mᴵᴵ-F(L₂) (Oxidative Addition Complex) OA_TS->M2_complex Trans Transmetalation (e.g., with Ar'-B(OR)₂) M2_complex->Trans M2_trans Ar-Mᴵᴵ-Ar'(L₂) Trans->M2_trans RE Reductive Elimination M2_trans->RE RE->M0 ArAr Ar-Ar' (Product) RE->ArAr ArF Ar-F (Substrate) ArF->OA_TS Boronic Ar'-B(OR)₂ (Coupling Partner) Boronic->Trans Base Base Base->Trans

Figure 3. Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The energy barrier for the oxidative addition step is significantly higher for a C-F bond compared to C-Cl, C-Br, or C-I bonds. Highly electron-donating and bulky ligands on the metal (L) are essential to lower this barrier and facilitate the reaction.

References
  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Chen, J., et al. (2014). P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Organic & Biomolecular Chemistry, 12(34), 6534-6539. [Link]

  • Vertex AI Search Result.[9]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]

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  • Taguchi, T., et al. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 15, 2552–2558. [Link]

  • Ren, J.-A., et al. (2023). Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides. Organic Letters, 25(30), 5588–5593. [Link]

  • Ni, S., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(12), 1433. [Link]

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  • ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters. [Link]

  • ACS Publications. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling. The Journal of Organic Chemistry. [Link]

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managing impurities in 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene synthesis.

Technical Support Center: Managing Impurities in Diaryl Thioether Synthesis

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important diaryl thioether intermediate. The presence of impurities can significantly impact downstream applications, affecting reaction yields, product efficacy, and patient safety in pharmaceutical contexts.[1][2]

This document provides a structured approach to understanding, identifying, and mitigating common impurities encountered during the synthesis of this compound, which is typically formed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Section 1: The Synthetic Landscape and the Imperative of Purity

The synthesis of this compound is most commonly achieved through the reaction of 1-fluoro-4-nitrobenzene with a suitable sulfur nucleophile, such as 4-nitrothiophenol, in the presence of a base. The reaction hinges on the principles of Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: A Brief Overview

In this reaction, the aromatic ring of 1-fluoro-4-nitrobenzene is 'activated' by the strongly electron-withdrawing nitro group (−NO₂), particularly at the ortho and para positions.[3][4] This activation renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile (the thiolate anion of 4-nitrothiophenol). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired diaryl thioether product.

The control of impurities is not merely a matter of achieving high yield; it is a fundamental requirement for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and qualification of impurities exceeding certain thresholds, often as low as 0.1%.[1]

Section 2: Proactive Impurity Management (FAQs)

Preventing the formation of impurities is always more efficient than removing them later. This section addresses common questions about setting up the reaction for success.

Q1: How critical is the purity of the starting materials, 1-fluoro-4-nitrobenzene and 4-nitrothiophenol?

A1: The purity of your starting materials is paramount. Impurities in these reagents are a primary source of contamination in the final product.[7]

  • 1-Fluoro-4-nitrobenzene: Should be free of isomeric impurities (e.g., 1-fluoro-2-nitrobenzene) and any residual reagents from its own synthesis, such as 4-nitrochlorobenzene.[8][9] The presence of other halogens can lead to competing reactions.

  • 4-Nitrothiophenol: This starting material is prone to oxidation. The most common impurity is its corresponding disulfide, bis(4-nitrophenyl) disulfide . This disulfide is relatively unreactive under SNAr conditions and will persist through the reaction, complicating purification. It is crucial to use freshly sourced, high-purity 4-nitrothiophenol or to purify it immediately before use.

Q2: What is the optimal choice of solvent and base for this reaction?

A2: The choice of solvent and base directly influences reaction rate and impurity profile.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are preferred.[5] They effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving a more 'naked' and reactive thiolate anion, which accelerates the reaction.[5]

  • Bases: A non-nucleophilic base is required to deprotonate the thiol without competing in the SNAr reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. The strength of the base should be sufficient to fully deprotonate the thiol. An excess of a strong base can sometimes promote side reactions.

Q3: Is an inert atmosphere necessary for this synthesis?

A3: Yes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. The primary reason is to prevent the oxidative dimerization of the 4-nitrothiophenol starting material to bis(4-nitrophenyl) disulfide, especially in the presence of a base. This single step can significantly simplify your purification process.

Q4: How does reaction temperature affect the formation of impurities?

A4: While heating can accelerate the SNAr reaction, excessive temperatures can lead to thermal degradation of the starting materials or product and promote the formation of byproducts.[5] It is crucial to establish the minimum temperature required for a reasonable reaction rate. A good starting point is often room temperature, with gentle heating (e.g., 50-80 °C) if the reaction is sluggish. Always monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating after completion.[7]

Section 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide provides solutions to common problems encountered during the synthesis.

Q5: My reaction is very slow or appears to have stalled. What are the likely causes?

A5: Several factors could be at play:

  • Insufficient Base: The thiol may not be fully deprotonated. Ensure you are using at least one equivalent of a sufficiently strong base.

  • Low Quality Solvent: The presence of water in your polar aprotic solvent can protonate the reactive thiolate anion, reducing its nucleophilicity. Use anhydrous solvents.

  • Low Temperature: The activation energy for the reaction may not be met at room temperature. Try incrementally increasing the temperature.[5]

  • Poor Starting Material Quality: As discussed, oxidized 4-nitrothiophenol will not react.

Q6: I see a major, less polar spot on my TLC that doesn't correspond to either starting material or the product. What is it?

A6: This is very likely bis(4-nitrophenyl) disulfide . This impurity is formed from the oxidative coupling of two molecules of 4-nitrothiophenol. It is a common issue, especially if the reaction was not performed under an inert atmosphere. Its presence can be confirmed by LC-MS, as its molecular weight will be double that of the thiol minus two protons.

Q7: My final product has a persistent yellow or brown color, even after initial purification. What could be the cause?

A7: The color may originate from several sources:

  • Residual Nitro-Aromatic Compounds: Many nitro-containing compounds are colored. Trace amounts of starting materials or byproducts can impart color.

  • Degradation Products: Overheating the reaction can lead to small amounts of polymeric or degradation byproducts that are highly colored.

  • Oxidation: The thioether product itself could undergo some level of oxidation, though this is less common than starting material oxidation.

Rigorous purification, for example, by column chromatography followed by recrystallization, is often necessary to remove these colored impurities.

Section 4: Key Experimental and Analytical Protocols

Adhering to a validated protocol is essential for reproducibility and purity.

Protocol 1: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-nitrothiophenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of thiol).

  • Base Addition: Begin stirring the solution under a positive pressure of nitrogen and add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Thiolate Formation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium thiophenolate should result in a distinct color change.

  • SNAr Reaction: Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF dropwise over 15 minutes.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-nitrothiophenol is consumed (typically 2-4 hours). If the reaction is slow, gently heat to 50 °C.

  • Workup: Once complete, cool the reaction to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF). A solid precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexane to remove less polar impurities.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice is ethanol or an ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Analytical Strategies for Impurity Profiling

A multi-faceted analytical approach is crucial for robust impurity profiling.[10]

Analytical TechniqueApplication in This SynthesisAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Primary tool for purity assessment and quantification of impurities.High resolution, quantitative, excellent for non-volatile compounds.[7][10]Requires development of a specific method.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by providing molecular weight data.Directly couples separation with mass identification, highly sensitive.[6]Response factors can vary, making quantification challenging without standards.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile impurities (e.g., residual solvents) or thermally stable byproducts.Excellent for volatile compounds.[10]Not suitable for non-volatile or thermally labile compounds like the product itself.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation of the final product and any isolated, unknown impurities.Provides detailed structural information.[10]Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.

Section 6: Visualizing Workflows and Mechanisms

Diagrams can clarify complex processes and chemical transformations.

Impurity Management Workflow

cluster_pre Pre-Reaction cluster_syn Synthesis cluster_post Post-Reaction SM_Qual Starting Material Qualification (GC/HPLC) Reagent_Sel Solvent & Base Selection (Anhydrous) Reaction S_NAr Reaction (Inert Atmosphere) Reagent_Sel->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Isolation Monitoring->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Final Product Analysis (HPLC, LC-MS, NMR) Purification->Analysis

Caption: A typical workflow for synthesis and impurity control.

Reaction Pathways: Desired Product vs. Side-Product

Thiol 4-Nitrothiophenol Thiolate Thiolate Anion Thiol->Thiolate:w + Base Disulfide bis(4-Nitrophenyl) Disulfide (Impurity) Thiol->Disulfide + O2 (Oxidation) Fluoro 1-Fluoro-4-nitrobenzene Product This compound (Desired Product) Base Base (e.g., K2CO3) Oxygen O2 (Air) Thiolate->Product + 1-Fluoro-4-nitrobenzene

Caption: Desired SNAr pathway and common oxidative side reaction.

References

  • 4-Nitrothiophenol. (2026). Grokipedia.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace.
  • Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020).
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
  • 4-Fluoronitrobenzene. (n.d.). Wikipedia.
  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. (2025). Benchchem.
  • Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). ResearchGate.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

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Technical Support Center: Reaction Monitoring for 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the monitoring of this important synthetic reaction. Our goal is to equip you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.

Reaction Overview: Synthesis of this compound

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiolate nucleophile displaces a leaving group on an electron-deficient aromatic ring.[1] Given the importance of this structural motif, careful monitoring of the reaction is paramount to optimize yield, minimize impurities, and ensure the desired product quality.

The most common synthetic route involves the reaction of 1-fluoro-4-nitrobenzene with a suitable thiol precursor. The electron-withdrawing nitro group on the 1-fluoro-4-nitrobenzene ring activates it for nucleophilic attack.[2]

Reaction Pathway Diagram

1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene Product This compound 1-Fluoro-4-nitrobenzene->Product 4-nitrobenzenethiol 4-nitrobenzenethiol 4-nitrobenzenethiol->Product Base Base Base->Product Deprotonation Side_Products Side Products Product->Side_Products Potential

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis and monitoring of this compound.

Q1: Which techniques are most suitable for monitoring the progress of this reaction?

A1: The choice of monitoring technique depends on the available instrumentation and the specific reaction conditions. The most commonly employed and effective methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and highly effective qualitative technique for monitoring the disappearance of starting materials and the appearance of the product.[1] It provides a quick visual assessment of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, allowing for the precise determination of the concentration of reactants, products, and any impurities. A reversed-phase C18 column is often suitable for separating the aromatic compounds involved in this synthesis.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis. It can separate volatile components of the reaction mixture and provide mass spectral data for compound identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the emergence of new signals for the product.[4]

Q2: How do I set up a reliable TLC system for this reaction?

A2: A well-optimized TLC system is crucial for accurate reaction monitoring. Here’s a recommended protocol:

Experimental Protocol: TLC Monitoring

  • Plate Selection: Use silica gel 60 F254 pre-coated plates.[5]

  • Solvent System (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of your specific reactants and product. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate).

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the starting materials, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Visualize the spots under a UV lamp (254 nm).[5] The aromatic rings of the reactants and product should be UV-active. You can also use a potassium permanganate (KMnO₄) stain for further visualization.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane.

Q3: I'm observing multiple spots on my TLC plate besides the starting material and product. What could they be?

A3: The presence of additional spots on the TLC plate indicates the formation of side products or impurities. Common possibilities include:

  • Disulfide Formation: The thiolate nucleophile can be oxidized to form a disulfide, especially in the presence of air (oxygen).

  • Over-alkylation or Arylation: If the product can react further with the starting materials, you may observe higher molecular weight byproducts.

  • Decomposition: Under harsh reaction conditions (e.g., high temperature), the starting materials or product may decompose.

To identify these impurities, techniques like LC-MS or GC-MS are recommended.

Q4: My HPLC analysis shows poor peak shape (e.g., tailing) for the product. How can I improve this?

A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For nitroaromatic compounds, a lower pH (e.g., 2-3) is often beneficial.[3]

  • Use of Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[3]

  • Column Selection: Using a modern, high-purity silica column with end-capping will minimize the number of accessible silanol groups.[3]

Table 1: Typical HPLC Conditions for Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% acid (e.g., TFA)[3][6]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 254 nm[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Incomplete or Stalled Reaction

Observation: TLC or HPLC analysis shows a significant amount of starting material remaining even after an extended reaction time.

Troubleshooting Workflow:

Start Incomplete Reaction Check_Base Is the base strong enough and added in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Use a stronger base or increase stoichiometry. Check_Base->Solution_Base No Check_Solvent Is the solvent appropriate and anhydrous? Check_Temp->Check_Solvent Yes Solution_Temp Increase reaction temperature. Check_Temp->Solution_Temp No Check_Reagents Are the starting materials pure? Check_Solvent->Check_Reagents Yes Solution_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) and ensure it is dry. Check_Solvent->Solution_Solvent No Solution_Reagents Purify starting materials. Check_Reagents->Solution_Reagents No

Caption: Troubleshooting logic for an incomplete or stalled reaction.

  • Causality: The thiolate is the active nucleophile, and its formation is dependent on the strength and stoichiometry of the base. The reaction rate of SNAr reactions is also highly dependent on temperature and the polarity of the solvent. Impurities in the starting materials can inhibit the reaction.

Issue 2: Formation of Significant Impurities

Observation: TLC or HPLC analysis shows the presence of one or more significant unknown peaks.

Troubleshooting Workflow:

Start Impurity Formation Check_Atmosphere Is the reaction being run under an inert atmosphere? Start->Check_Atmosphere Check_Temp_Impurity Is the reaction temperature too high? Check_Atmosphere->Check_Temp_Impurity Yes Solution_Atmosphere Run the reaction under nitrogen or argon to prevent oxidation. Check_Atmosphere->Solution_Atmosphere No Check_Stoichiometry Is the stoichiometry of the reactants correct? Check_Temp_Impurity->Check_Stoichiometry No Solution_Temp_Impurity Lower the reaction temperature. Check_Temp_Impurity->Solution_Temp_Impurity Yes Identify_Impurity Identify the impurity using MS or NMR. Check_Stoichiometry->Identify_Impurity Correct Solution_Stoichiometry Adjust the stoichiometry to favor product formation. Check_Stoichiometry->Solution_Stoichiometry Incorrect

Caption: Troubleshooting logic for the formation of significant impurities.

  • Causality: The thiol starting material is susceptible to oxidation to form a disulfide. High temperatures can lead to thermal decomposition of the reactants or product. Incorrect stoichiometry can lead to the formation of byproducts from side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Observation: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.

Troubleshooting Steps:

  • Re-evaluate the Work-up Procedure: Ensure that the work-up effectively removes unreacted starting materials and inorganic salts. An aqueous wash to remove the base and any water-soluble byproducts is often necessary.

  • Optimize Column Chromatography:

    • Solvent System: Perform a thorough screening of different solvent systems for TLC to find an eluent that provides good separation between the product and impurities.

    • Silica Gel Loading: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

  • Consider Alternative Purification Methods:

    • Recrystallization: If the product is a solid, screen various solvents to find a suitable system for recrystallization.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, option.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Diphenyl Sulfides.
  • BenchChem. (n.d.). Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.
  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.
  • Journal of Organic Chemistry. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
  • RSC Publishing. (n.d.). Diverse diaryl sulfide synthesis through consecutive aryne reactions.
  • MDPI. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides.
  • ResearchGate. (2025). HPLC Determination of Four Derivatives of Benzene.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • MD Topology. (n.d.). 1-Fluoro-4-nitrobenzene | C6H4FNO2 | NMR | X-Ray.
  • eScholarship.org. (n.d.). Radiochemical Synthesis of 4-[18F]Fluorobenzyl- triphenylphosphonium ([18F]FBnTP) and Ambie.
  • Google Patents. (n.d.). Preparation of fluoronitrobenzene.
  • CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. (n.d.). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
  • PubMed. (2020). One-Step Synthesis of [ 18 F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides.
  • Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC - MS/MS Technology.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene synthesis.
  • MDPI. (n.d.). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.
  • PubMed Central. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation.
  • Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?.
  • LOBA CHEMIE. (n.d.). 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D.
  • ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene.

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Validation & Comparative

comparative reactivity of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene with other aryl fluorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Aryl Fluorides in Nucleophilic Aromatic Substitution

Focus: 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the reactivity of this compound in comparison to other activated and unactivated aryl fluorides. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), present quantitative kinetic data, and provide a detailed experimental protocol for assessing reactivity.

The SNAr Reaction: A Counterintuitive Case for Fluorine

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. A common misconception among chemists is that the exceptionally strong carbon-fluorine bond (bond dissociation energy ~126 kcal/mol) would make aryl fluorides poor substrates for substitution reactions.[2] However, in the context of SNAr, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts.[3][4][5]

This enhanced reactivity is rooted in the SNAr mechanism, which proceeds via a two-step, addition-elimination pathway.

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the ring's aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The key to fluorine's effectiveness lies in the first, rate-determining step. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[3][4] This effect strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[4] Furthermore, this inductive pull stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step and accelerating the overall reaction.[3] Because the C-F bond is broken after the slow step, its strength has a minimal impact on the reaction rate.[5]

The reaction is only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. These EWGs are essential as they further delocalize the negative charge of the Meisenheimer intermediate through resonance, providing additional stabilization.[5][6]

Caption: The addition-elimination mechanism of SNAr reactions.

Structural Analysis of this compound

The subject of our analysis, this compound, possesses a sophisticated structure designed for high reactivity in SNAr reactions.

  • Fluorine Leaving Group: Provides the strong inductive activation at the reaction center.

  • Para-positioned Activating Group: The entire (4-nitrophenyl)sulfanyl moiety (-S-C₆H₄-NO₂) is located para to the fluorine. This position is optimal for stabilizing the Meisenheimer intermediate through resonance.

  • Dual-Component EWG: This activating group is itself composed of two key features:

    • Nitro Group (-NO₂): One of the most powerful EWGs, it strongly withdraws electron density from the second aromatic ring.

    • Sulfur Bridge (-S-): The sulfur atom transmits the powerful electron-withdrawing effect of the nitrophenyl group to the fluorinated ring. This transmission activates the primary ring towards nucleophilic attack.

The combined electronic effect of the (4-nitrophenyl)sulfanyl group makes the fluorinated ring exceptionally electron-poor and thus highly susceptible to SNAr.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with several other aryl fluorides. The reactivity is highly dependent on the nature and position of the activating EWGs.

Aryl Fluoride Structure Activating Group(s) Relative Reactivity (Qualitative) Key Rationale
FluorobenzeneNoneVery LowLacks an electron-withdrawing group to stabilize the Meisenheimer complex. SNAr is extremely slow and requires harsh conditions or alternative mechanisms.[2][7]
1-Fluoro-4-nitrobenzene-NO₂ (para)HighThe benchmark for activated aryl fluorides. The para-nitro group provides excellent resonance stabilization of the intermediate.[5][6]
1-Fluoro-2-nitrobenzene-NO₂ (ortho)Very HighOften slightly more reactive than the para-isomer. The closer proximity of the ortho-nitro group enhances its inductive pull, further stabilizing the transition state.[8]
1-Fluoro-4-cyanobenzene-CN (para)Moderate-HighThe cyano group is a good EWG, activating the ring for SNAr, but is generally less potent than a nitro group.
1-Fluoro-4-(trifluoromethyl)benzene-CF₃ (para)ModerateThe trifluoromethyl group is a strong inductively withdrawing group but cannot stabilize the Meisenheimer complex via resonance, making it a weaker activator than -NO₂ or -CN.
This compound -(S)-C₆H₄-NO₂ (para)Extremely High The composite group acts as a powerful "super-activator," transmitting the strong electron-withdrawing effect of the nitro group through the sulfur bridge and second aryl ring. Its activating potential is expected to be comparable to or greater than a single nitro group.

Experimental Protocol: Kinetic Analysis of SNAr Reactivity

To quantitatively compare reactivity, a kinetic study is essential. This protocol describes a self-validating system using UV-Visible spectrophotometry to monitor the reaction of an aryl fluoride with an amine, a common nucleophile. The formation of the colored product allows for continuous monitoring of the reaction progress.

Objective: To determine the second-order rate constant (k₂) for the reaction between an aryl fluoride and piperidine.

Materials:

  • 1-Fluoro-4-nitrobenzene (as a reference standard)

  • This compound (or other aryl fluoride of interest)

  • Piperidine (nucleophile)

  • Dimethyl Sulfoxide (DMSO, anhydrous, as solvent)[6]

  • UV-Visible Spectrophotometer with temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Rationale for Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is chosen because it effectively solvates the counter-ion of the nucleophile without forming hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[6]

  • Nucleophile: Piperidine is a common, moderately reactive secondary amine that yields a colored product (N-aryl piperidine), which is easily monitored by UV-Vis.

  • Technique: UV-Vis spectrophotometry provides a continuous, non-invasive method to track product formation, allowing for precise rate determination.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of the aryl fluoride in DMSO.

    • Prepare a 1.0 M stock solution of piperidine in DMSO.

    • Safety Note: Handle these chemicals in a fume hood with appropriate personal protective equipment.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to a constant temperature (e.g., 50 °C).

    • In a quartz cuvette, pipette 2.95 mL of DMSO. Add 50 µL of the 1.0 M piperidine stock solution. This creates a large excess of the nucleophile.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate thermally.

    • Scan for the λmax of the expected product (e.g., N-(4-nitrophenyl)piperidine). Set the instrument to monitor absorbance at this wavelength over time.

    • To initiate the reaction, rapidly inject 20 µL of the 0.1 M aryl fluoride stock solution into the cuvette, mix quickly, and immediately start data acquisition.

    • Record the absorbance at regular intervals until the reaction is >90% complete (absorbance plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Piperidine] .

    • Repeat the experiment for each aryl fluoride to obtain comparative k₂ values.

Experimental_Workflow prep 1. Prepare Stock Solutions (Aryl Fluoride & Piperidine in DMSO) setup 2. Spectrophotometer Setup (Set Temp, λmax) prep->setup equil 3. Equilibrate Reagents (Pipette Piperidine/DMSO into cuvette, allow to reach temp) setup->equil init 4. Initiate Reaction (Inject Aryl Fluoride, start data acquisition) equil->init monitor 5. Monitor Absorbance (Record A vs. time until plateau) init->monitor analyze 6. Data Analysis (Plot ln(A∞ - At) vs. t) monitor->analyze calc 7. Calculate Rate Constants (Determine k_obs from slope, then calculate k₂) analyze->calc compare 8. Compare Reactivities (Rank aryl fluorides by k₂) calc->compare

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of aryl fluorides in SNAr reactions is a powerful illustration of how mechanistic understanding can override simple bond-strength assumptions. The rate of reaction is dictated not by the stability of the C-F bond, but by the stability of the Meisenheimer intermediate. This stability is governed by the powerful inductive effect of the fluorine atom and, crucially, the resonance and inductive effects of other electron-withdrawing groups on the aromatic ring.

This compound is engineered for exceptional reactivity. The strategic placement of the highly electron-withdrawing (4-nitrophenyl)sulfanyl group para to the fluorine atom creates an extremely electron-deficient aromatic system. This structural feature provides profound stabilization for the Meisenheimer complex, making the molecule a superior substrate for SNAr reactions when compared to standard activated systems like 1-fluoro-4-nitrobenzene. For researchers in drug development and materials science, understanding these structure-reactivity relationships is paramount for the rational design of synthetic routes and the efficient construction of target molecules.

References

  • Vertex AI Search Result, citing discussion on why fluorides are more reactive in nucleophilic aromatic substitutions.[3]

  • Vertex AI Search Result, discussing nucleophilic aromatic substitution of non-activated aryl fluorides.[9]

  • Carter, K. R. (1995). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy. Macromolecules.
  • Wyzant Ask An Expert. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.[4]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[5]

  • Hooker, J. M., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.[2]

  • BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem.[8]

  • Li, W., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[7]

  • Smith, A. M., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.[10]

  • Isomura, S., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications.[1]

  • BenchChem. (2025).
  • Politzer, P., et al. (2001). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)
  • Mituza, M., et al. (2020). Silver-promoted C-F bond formation in α-bromoamides.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.[6]

  • Um, I.-H., et al. (2002).
  • Majchrzak, A., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron.
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  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link].[12]

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A Comparative Guide to the Definitive Structural Validation of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, a diaryl thioether with potential applications as a synthetic building block, rigorous structural validation is the bedrock upon which all subsequent research is built.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SC-XRD). While, as of this writing, a solved crystal structure for this specific molecule is not publicly available, we will proceed with a detailed, validated workflow that represents the definitive path to its characterization. This document serves as both a practical protocol and an expert guide to interpreting the resulting data in concert with complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unparalleled, high-resolution snapshot of a molecule's solid-state conformation.[1] It directly maps the electron density within a crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions that are often impossible to infer from other techniques.[2][3] The causality behind choosing SC-XRD as the primary validation tool is its ability to provide an absolute, three-dimensional structure, resolving any ambiguity in connectivity or stereochemistry.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage.[2][4] Each step is designed to ensure the quality of the final data and the trustworthiness of the resulting model.

sc_xrd_workflow cluster_synthesis Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Resolution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting diffractometer Data Collection (Diffractometer) mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation (e.g., CheckCIF) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines the critical steps for the successful crystallographic analysis of this compound.

1. Crystal Growth (The Most Critical Step):

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. An ideal crystal should be a single, well-ordered lattice, free of significant defects.[2]

  • Protocol:

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Employ a slow crystallization technique. Slow evaporation is the simplest method: cover the vial with a perforated cap and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternative methods like slow cooling of a saturated solution or vapor diffusion (placing the solution vial inside a larger jar containing a more volatile "anti-solvent") can be used to optimize crystal growth.

    • Crystals suitable for diffraction should be optically clear and typically larger than 0.1 mm in all dimensions.[2]

2. Crystal Mounting and Data Collection:

  • Rationale: The crystal must be carefully mounted and maintained at a stable temperature (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • Protocol:

    • Select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).[1]

    • The mounted crystal is placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas.

    • A modern diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS), is used.[1]

    • The instrument collects a series of diffraction images as the crystal is rotated through various angles.[5]

3. Structure Solution and Refinement:

  • Rationale: The diffraction pattern (a collection of reflection intensities and positions) is mathematically converted into a 3D electron density map, from which the atomic positions are determined and refined.

  • Protocol:

    • The collected images are processed to integrate the reflection intensities and make corrections for experimental factors.

    • The unit cell dimensions and crystal system are determined from the reflection positions.[3]

    • Initial atomic positions are determined using computational methods like direct methods.

    • The structural model is then refined using a least-squares algorithm, which adjusts atomic positions, bond lengths, and angles to best fit the experimental diffraction data.

    • The final step involves validating the structure for geometric sensibility and ensuring there are no unresolved issues, often using tools like CheckCIF.

Anticipated Crystallographic Data

While the specific data for our target molecule is unavailable, we can present an illustrative example based on the published structure of a related compound, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, to demonstrate the type of information obtained.[6]

Table 1: Illustrative Crystallographic Data Summary

Parameter Expected Value/Range for a Diaryl Thioether
Chemical Formula C₁₂H₈FNO₂S
Formula Weight 249.26 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
a, b, c (Å) 5-15 Å, 10-20 Å, 8-15 Å (typical ranges)
α, β, γ (°) 90°, 90-110°, 90°
Volume (ų) 1200 - 1800
Z (molecules/unit cell) 4 or 8
R-factor (R1) < 0.05 (for I > 2σ(I))

| Goodness-of-fit (S) | ~1.0 |

The key outputs would be the precise C-S, C-N, C-F, N-O, and C-C bond lengths and the torsion angles defining the spatial relationship between the two aromatic rings. One would pay close attention to intermolecular interactions, such as potential π-π stacking between phenyl rings or weak C-H···O or C-H···F hydrogen bonds, which govern the crystal packing.

Comparative & Complementary Analytical Techniques

No single technique provides a complete picture. A robust structural validation is a self-validating system where data from multiple orthogonal techniques converge to support a single, unambiguous structure.

validation_workflow cluster_primary Primary Structure cluster_secondary Complementary Data cluster_conclusion Confirmation XRD SC-XRD Structure Validated Structure XRD->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure IR IR Spectroscopy IR->Structure

Caption: Integrated approach for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would confirm the presence of the two distinct aromatic rings. The protons on the nitrophenyl ring would appear further downfield (higher ppm) than those on the fluorophenyl ring due to the strong electron-withdrawing effect of the nitro group. The expected splitting patterns (doublets of doublets) would confirm the 1,4-substitution pattern on both rings.

  • ¹³C NMR: Would show the correct number of unique carbon signals, confirming the molecule's symmetry. The carbons directly attached to fluorine, sulfur, and the nitro group would have characteristic chemical shifts.

  • ¹⁹F NMR: Would show a single resonance, confirming the presence of only one fluorine atom in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

  • Protocol: The compound would be analyzed by an HRMS technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected Data: The instrument would detect the molecular ion peak ([M]+ or [M+H]+). The measured mass should match the calculated exact mass of C₁₂H₈FNO₂S (249.0263) to within a few parts per million (ppm), providing high confidence in the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Data: The IR spectrum would show characteristic absorption bands for:

    • Asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).

    • C-F stretching (~1200-1250 cm⁻¹).

    • C-S stretching (weaker bands in the fingerprint region).

    • Aromatic C=C and C-H stretching (~1600 cm⁻¹ and ~3100 cm⁻¹).

Comparison of Techniques

Table 2: Comparison of Strengths and Limitations

Technique Information Provided Strengths Limitations
SC-XRD 3D atomic arrangement, bond lengths/angles, stereochemistry, packing Definitive, unambiguous 3D structure Requires high-quality single crystals; solid-state conformation may differ from solution
NMR Atomic connectivity, chemical environment in solution Excellent for solution-state structure and dynamics Does not provide 3D spatial coordinates or bond lengths directly; relies on inference
HRMS Elemental composition (Molecular Formula) Extremely high accuracy and sensitivity for formula confirmation Provides no information on connectivity or isomerism

| IR | Presence of functional groups | Fast, simple, and excellent for functional group identification | Provides limited information on the overall molecular skeleton |

Conclusion

The definitive validation of the structure of this compound requires a multi-faceted, self-corroborating approach. While NMR, MS, and IR spectroscopy can collectively build a strong hypothesis for the molecule's identity and connectivity, only single-crystal X-ray diffraction can provide the unequivocal, high-resolution three-dimensional structure. It stands as the ultimate arbiter, revealing the precise bond lengths, angles, and intermolecular forces that define the molecule in the solid state. For researchers in drug development and materials science, embracing this integrated workflow, with SC-XRD as the cornerstone, is essential for ensuring the integrity, reproducibility, and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). X-Ray crystal structures of three cyclic thioethers.
  • Wikipedia. (2024). X-ray crystallography. [Link]

  • University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC - NIH. [Link]

  • ResearchGate. (2000). Oxidation of Ru-bound thiolate thioether and its NS4-ligand containing thiolate and thioether sulfur donors: Synthesis, characterization, and X-ray structures. [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR]. [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR]. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST WebBook. [Link]

  • IUCr Journals. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PMC - NIH. [Link]

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A Comparative Guide to the Biological Activity of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Diaryl Sulfides

Comparative Biological Activity of Structurally Related Derivatives

The anticancer potential of fluorophenyl and diaryl sulfide derivatives has been explored in various studies. The following data, gathered from research on structurally analogous compounds, provides a framework for understanding the potential efficacy of 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene derivatives.

Cytotoxic Activity Against Human Cancer Cell Lines

The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the IC50 values for various fluorophenyl and diaryl sulfide derivatives against several human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorophenyl-1,3,4-thiadiazoles A2MCF-7 (Breast)~52-55[1]
A3MCF-7 (Breast)~52-55[1]
B1MCF-7 (Breast)~52-55[1]
B3MCF-7 (Breast)54.1[2]
A2, A3, B1, B3MDA-MB-231 (Breast)>100[1]
Diaryl Sulfides (Combretastatin A-4 Analogs) Compound 25MCF-7 (Breast)4.5[3]
Compound 19MCF-7 (Breast)7.9[3]
Compound 3MCF-7 (Breast)Active at nM concentration[4]
Compound 4MCF-7 (Breast)Active at nM concentration[4]
Compound 4786 (Kidney), HT-29 (Colon), PC-3 (Prostate)Most active of series[4]

Analysis of Structure-Activity Relationships (SAR):

The data from these related compounds suggest several key SAR trends. For the fluorophenyl-1,3,4-thiadiazole series, the position of the fluorine atom and the nature of other halogen substituents influence both potency and selectivity. Notably, these compounds displayed greater activity against the estrogen-dependent MCF-7 cell line compared to the estrogen-independent MDA-MB-231 line, hinting at a potential mechanism involving hormonal pathways, such as aromatase inhibition.[1]

In the case of diaryl sulfide analogs of combretastatin A-4, the introduction of a sulfur bridge between the aromatic rings maintains potent cytotoxic and anti-tubulin activity.[4] The specific substitutions on the aromatic rings are critical, with some derivatives exhibiting nanomolar efficacy.[4] These findings underscore the therapeutic potential of the diaryl sulfide scaffold.

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many diaryl sulfide and related organosulfur compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] The proposed mechanism often involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of intracellular events culminating in cell death.

Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates a plausible signaling pathway through which this compound derivatives may induce apoptosis in cancer cells. This pathway is a synthesis of findings from studies on related compounds.

apoptosis_pathway cluster_cell Cancer Cell Compound Diaryl Sulfide Derivative ROS Increased ROS Production Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Bcl2_fam Modulation of Bcl-2 Family (Bax/Bcl-2 ratio ↑) Mito->Bcl2_fam Leads to CytC Cytochrome c Release Bcl2_fam->CytC Promotes Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Proposed apoptotic signaling pathway.

This proposed pathway highlights several key events:

  • Induction of Oxidative Stress: The diaryl sulfide derivative enters the cancer cell and leads to an increase in the production of ROS.[5]

  • Mitochondrial Perturbation: The elevated ROS levels induce stress on the mitochondria.

  • Modulation of Bcl-2 Family Proteins: This stress leads to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[6]

  • Cytochrome c Release: The altered Bcl-2 family protein ratio results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Cascade Activation: Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.[7]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for these investigations.

Workflow for In Vitro Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_workflow Experimental Workflow Start Synthesized Derivatives MTT MTT Assay for Cytotoxicity (IC50) Start->MTT Caspase Caspase-3/7 Activity Assay MTT->Caspase Select lead compounds WB Western Blot for Bcl-2 Family Proteins Caspase->WB Data Data Analysis & Interpretation WB->Data

Figure 2: Workflow for biological evaluation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability versus the compound concentration.

Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate in a buffer system. After adding the reagent to the cells, the substrate is cleaved by activated caspase-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated controls to determine the fold increase in caspase-3/7 activity.

Western Blot Analysis of Bcl-2 Family Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it will be used to assess the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

The structural framework of this compound holds significant promise for the development of novel anticancer agents. The analysis of structurally related compounds indicates that this class of molecules is likely to exhibit potent cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action, centered on the induction of apoptosis via oxidative stress and the modulation of the Bcl-2 family of proteins, provides a solid foundation for further investigation.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions on both aromatic rings. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimal potency and selectivity. Subsequent in-depth mechanistic studies and in vivo efficacy assessments in preclinical models will be crucial steps in translating the therapeutic potential of these promising compounds into clinical applications.

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A Senior Application Scientist's Comparative Guide to Elucidating the Reaction Mechanism of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals,

In the intricate world of medicinal chemistry and materials science, the synthesis of diaryl thioethers is a cornerstone reaction. The molecule 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene stands as a representative scaffold, where understanding its formation is critical for optimizing reaction yields, minimizing byproducts, and designing novel analogues. The reaction is the nucleophilic aromatic substitution (SNAr) between 1-fluoro-4-nitrobenzene and a thiolate, a process heavily influenced by subtle electronic and environmental factors.

This guide provides an in-depth comparison of the primary methodologies used to dissect this reaction mechanism: state-of-the-art Density Functional Theory (DFT) analysis versus traditional experimental kinetics. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in quantitative, comparative data.

The Reaction in Focus: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound proceeds via a classical SNAr mechanism. In this reaction, a nucleophile (the 4-nitrothiophenolate anion) attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon atom bearing the fluorine leaving group. The reaction is facilitated by the strong electron-withdrawing nitro (-NO₂) group, which is positioned para to the fluorine. This positioning is crucial as it stabilizes the negatively charged intermediate through resonance.[1][2]

The textbook mechanism is a two-step process involving a high-energy intermediate known as a Meisenheimer complex.[2] The initial attack of the nucleophile forms this complex, which is the rate-determining step.[1] Subsequently, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.[3] While this stepwise path is widely accepted, recent computational and experimental work suggests that some SNAr reactions can also proceed through a one-step, concerted mechanism.[4][5][6] Distinguishing between these pathways is paramount for precise reaction control and is where our comparative analysis begins.

Methodology 1: The Computational Microscope - DFT Analysis

Density Functional Theory has emerged as a powerful, cost-effective tool for interrogating reaction mechanisms at the atomic level. It allows us to visualize transition states and intermediates that are often too fleeting to be captured experimentally.

The "Why" of a DFT-Centric Approach

The decision to employ DFT is rooted in its predictive power and safety. It circumvents the need for potentially hazardous reagents and provides a detailed energy profile of the entire reaction coordinate. The key to a reliable DFT study lies in the judicious selection of the functional and basis set, as these choices directly impact the accuracy of the calculated energy barriers.[7][8]

  • Choice of Functional: For kinetic studies and the accurate prediction of reaction barriers, hybrid meta-GGA functionals are often superior. The M06-2X functional is a robust choice for main-group thermochemistry and reaction kinetics, as it has been benchmarked extensively and shown to provide excellent results for systems where dispersion forces are significant.[9][10][11][12] Its high amount of Hartree-Fock exchange helps in accurately describing transition states.

  • Choice of Basis Set: A flexible basis set is required to accurately describe the electronic structure of reactants, transition states, and intermediates, especially for anionic species. The Pople-style 6-311+G(d,p) basis set is a suitable starting point. The "+" indicates the inclusion of diffuse functions, which are essential for describing the electron density of anions (like the thiolate nucleophile and the Meisenheimer complex), while the "(d,p)" polarization functions allow for more flexibility in describing bonding.

  • Modeling the Environment (Solvation): Reactions in solution are profoundly influenced by the solvent. Implicit solvation models offer a computationally efficient way to account for these effects. The SMD (Solvation Model based on Density) model is a universal solvation model that has shown good performance for a wide range of solvents and is often more accurate than older models, though its accuracy can vary for ionic species in dipolar aprotic solvents.[13][14][15][16] Polar aprotic solvents like DMF or DMSO are typically preferred for SNAr reactions to enhance the reactivity of the anionic nucleophile.[1]

A Validated DFT Protocol for SNAr Mechanism Analysis

The following workflow ensures that the calculated pathway is a true representation of the reaction mechanism.

  • Geometry Optimization: Individually optimize the geometries of the reactants (1-fluoro-4-nitrobenzene and 4-nitrothiophenolate), the Meisenheimer intermediate, and the final product. A frequency calculation must be performed on each optimized structure to confirm it is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies).

  • Transition State (TS) Search: Locate the transition state structures connecting the reactants to the intermediate (TS1) and the intermediate to the products (TS2). This is the most challenging step and often employs methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with eigenvector following.

  • TS Verification: A frequency calculation on the TS geometry is mandatory. A true first-order transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-S bond formation or C-F bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state correctly connects the desired minima (e.g., TS1 connects reactants and the Meisenheimer intermediate), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.

Visualizing the Computational Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the DFT protocol and the resulting energy profile for the SNAr reaction.

DFT_Workflow cluster_pre Initial Steps cluster_ts Transition State Analysis cluster_post Finalization Opt_React Reactant & Product Geometry Optimization Freq_React Frequency Analysis (Confirm Minima) Opt_React->Freq_React TS_Search Transition State (TS) Search Freq_React->TS_Search Input Geometries Freq_TS TS Frequency Analysis (Confirm 1 Imaginary Freq) TS_Search->Freq_TS IRC Intrinsic Reaction Coordinate (IRC) Calc. Freq_TS->IRC Energy_Calc Single Point Energy Calculation (Higher Accuracy) IRC->Energy_Calc Verified Path Thermo Thermochemical Analysis (ΔG‡, ΔGr) Energy_Calc->Thermo

Caption: A typical workflow for DFT-based reaction mechanism analysis.

SNAr_Mechanism Reactants Reactants (Ar-F + Nu⁻) TS1 TS1 [Ar(F)---Nu]⁻‡ Reactants->TS1 ΔG‡₁ (Rate-Limiting) Intermediate Meisenheimer Complex [Ar(F)Nu]⁻ TS1->Intermediate TS2 TS2 [Ar---(F)Nu]⁻‡ Intermediate->TS2 ΔG‡₂ Products Products (Ar-Nu + F⁻) TS2->Products y0 y1 y2 y3 y4 path

Caption: Energy profile of a stepwise SNAr reaction pathway.

Methodology 2: The Gold Standard - Experimental Kinetics

While DFT provides unparalleled insight into transient structures, experimental methods provide the real-world data against which all models must be validated. For fast reactions like SNAr, specialized techniques are required.

The "Why" of an Experimental Approach

Experimental kinetics measure the macroscopic outcome of the quantum mechanical events predicted by DFT. They provide the definitive measure of a reaction's rate under specific conditions (temperature, concentration, solvent), serving as the ultimate benchmark for computational accuracy.

  • Technique of Choice: Stopped-Flow Spectroscopy: SNAr reactions, particularly with highly activated substrates like 1-fluoro-4-nitrobenzene, can have half-lives in the millisecond to second range.[17][18][19][20] This speed makes them unsuitable for manual mixing and standard spectrophotometry.[18][21] Stopped-flow instrumentation rapidly mixes two reactant solutions and injects them into an observation cell, where the reaction progress can be monitored, often by UV-Vis absorbance, in real-time.[17][19][21]

A Validated Protocol for Stopped-Flow Kinetic Analysis
  • Preparation: Prepare stock solutions of 1-fluoro-4-nitrobenzene and the nucleophile (e.g., sodium 4-nitrothiophenolate) in a suitable, dry polar aprotic solvent (e.g., Acetonitrile). The nucleophile solution should be prepared under an inert atmosphere to prevent oxidation.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the product that is distinct from the reactants using a standard UV-Vis spectrophotometer.

  • Instrument Setup: Thermostat the stopped-flow instrument to the desired reaction temperature (e.g., 25.0 °C). Load the reactant solutions into the instrument's drive syringes.

  • Kinetic Run: Initiate the instrument. The drive mechanism will rapidly push the reactants through a high-efficiency mixer and into the observation cell, triggering data acquisition. The change in absorbance at the predetermined λmax is recorded over time.

  • Data Analysis: To determine the second-order rate constant (k₂), the reaction is run under pseudo-first-order conditions, where the nucleophile is in large excess (e.g., 10-fold or greater) over the 1-fluoro-4-nitrobenzene.

  • The observed rate constant (kobs) is obtained by fitting the absorbance vs. time data to a single exponential function.

  • This process is repeated for several different concentrations of the excess nucleophile.

  • A plot of kobs versus the concentration of the nucleophile will yield a straight line. The slope of this line is the second-order rate constant, k₂.

Head-to-Head Comparison: DFT vs. Experiment

The synergy between computation and experiment is revealed when we compare their quantitative outputs. The Arrhenius equation and Transition State Theory provide the bridge, linking the experimental rate constant (k) to the DFT-calculated free energy of activation (ΔG‡).

ParameterDFT Analysis (Typical)Experimental Kinetics (Typical)
Primary Output Free Energy of Activation (ΔG‡) in kcal/molSecond-Order Rate Constant (k₂) in L mol⁻¹ s⁻¹
Insights Provided Atomic-level detail of transition state geometry, reaction pathway, intermediate stabilityMacroscopic reaction rate, order of reaction, temperature dependence
Strengths - Access to transient species- No material cost/waste- Inherent safety- Can screen many variables quickly- "Real world" data- Gold standard for validation- Directly measures reaction outcome
Limitations - Accuracy depends heavily on chosen functional/basis set- Computationally expensive for large systems- Implicit solvent models are approximations- Requires specialized equipment for fast reactions- Can be resource-intensive- Does not directly observe TS/intermediates

Note: The table presents a qualitative comparison. Quantitative data from literature for the specific reaction of 1-fluoro-4-nitrobenzene with 4-nitrothiophenolate is sparse, but data for similar systems provide a strong basis for this analysis. For instance, experimental rate constants for the reaction of 1-fluoro-4-nitrobenzene with sodium isopropoxide have been reported, providing a valuable benchmark for the reactivity of the electrophile.[22] DFT calculations on similar SNAr systems consistently show that the activation barrier is sensitive to the solvent and the nature of the nucleophile.[3][23]

Conclusion: A Synergistic Approach

Neither DFT analysis nor experimental kinetics alone provides a complete picture of a reaction mechanism. DFT acts as a computational microscope, offering a hypothesis of the reaction pathway with unparalleled detail. Experimental kinetics provide the definitive test of that hypothesis.

For researchers in drug development and process chemistry, a combined approach is the most powerful. DFT can be used to rapidly screen potential reactants, predict the effects of substituent changes, and identify potential byproduct pathways before committing resources to the wet lab. The most promising candidates can then be validated and optimized using precise experimental techniques like stopped-flow kinetics. This synergistic workflow accelerates discovery and deepens our fundamental understanding of chemical reactivity, ultimately leading to more efficient and innovative synthesis.

References

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. Available from: [Link]

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  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Available from: [Link]

  • How Accurate is the SMD Model for Predicting Free Energy Barriers for Nucleophilic Substitution Reactions in Polar Protic and Dipolar Aprotic Solvents? SciELO. Available from: [Link]

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  • M06-2X/6-31+G(d,p) calculated barriers (∆G ‡ ) and reaction free energies (∆G R ). ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Catalysis in the Synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Synthetic Building Block

In the landscape of pharmaceutical and materials science research, the diaryl thioether moiety is a cornerstone structural motif. Among these, 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene stands out as a particularly valuable synthetic intermediate. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the electron-withdrawing nitro group serves as a versatile handle for further chemical transformations. Its synthesis, a classic C–S cross-coupling reaction, presents a fascinating case study in the evolution and application of modern catalysis.

This guide provides an in-depth comparative analysis of the primary catalytic strategies employed for the synthesis of this key molecule. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings of each method, present objective performance data, and offer field-proven insights to guide your selection of the optimal catalytic system for your research needs.

Comparative Analysis of Catalytic Systems

The formation of the C-S bond in this compound can be approached through several catalytic routes. We will focus on three dominant paradigms: the time-honored Copper-Catalyzed Ullmann Condensation, the highly efficient Palladium-Catalyzed Buchwald-Hartwig Coupling, and the emerging Metal-Free Organocatalytic approaches.

The Classic Workhorse: Copper-Catalyzed Ullmann C-S Coupling

The Ullmann condensation, first reported over a century ago, is the traditional method for forming C-S bonds using copper catalysts.[1] While early iterations required harsh conditions with stoichiometric copper, modern protocols employ catalytic amounts of soluble copper salts, often paired with ligands, to improve efficiency and substrate scope.[2]

Mechanistic Insights: The precise mechanism of the Ullmann C-S coupling has been a subject of extensive study.[2] A commonly accepted pathway involves the formation of a copper(I) thiolate intermediate from the thiol and a copper(I) salt in the presence of a base. This species then undergoes oxidative addition with the aryl halide. The resulting transient Cu(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl thioether product and regenerate the active Cu(I) catalyst.[3]

Ullmann_Mechanism Figure 1: Catalytic Cycle of the Ullmann C-S Coupling Cu(I)X Cu(I)X Cu(I)SR Cu(I)SR Cu(I)X->Cu(I)SR + Ar-SH - HX Ar'-X_Cu(III)SR_Ar Ar'-X-Cu(III)(SR)-Ar Cu(I)SR->Ar'-X_Cu(III)SR_Ar + Ar'-X (Oxidative Addition) Ar'-X_Cu(III)SR_Ar->Cu(I)X Product Ar-S-Ar' Ar'-X_Cu(III)SR_Ar->Product Reductive Elimination

Caption: Catalytic Cycle of the Ullmann C-S Coupling.

Performance: Copper-catalyzed systems are valued for their low cost and the relative abundance of copper. However, they often require higher temperatures and longer reaction times compared to palladium-based methods. Ligand development, using species like 1,10-phenanthroline or amino acids, has been crucial in mitigating these drawbacks.[4][5]

The Modern Standard: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

Developed in the 1990s, the Buchwald-Hartwig amination has been extended to highly effective C-S cross-coupling reactions.[6][7] This methodology is renowned for its high efficiency, broad functional group tolerance, and milder reaction conditions, making it a staple in modern synthetic chemistry.

Mechanistic Insights: The catalytic cycle for Buchwald-Hartwig C-S coupling is well-established.[8] It commences with the oxidative addition of an aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. The resulting Pd(II) complex then coordinates with the thiolate anion (formed by deprotonation of the thiol by a base). The final, and often rate-limiting, step is the reductive elimination of the diaryl thioether product, which regenerates the active Pd(0) catalyst.[6][9] The choice of phosphine ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing both the oxidative addition and reductive elimination steps.[8]

Buchwald_Hartwig_Mechanism Figure 2: Catalytic Cycle of Buchwald-Hartwig C-S Coupling L2Pd(0) L₂Pd(0) OxAdd L₂Pd(II)(Ar')(X) L2Pd(0)->OxAdd + Ar'-X (Oxidative Addition) Thiolate_Complex L₂Pd(II)(Ar')(SR) OxAdd->Thiolate_Complex + Ar-S⁻ - X⁻ Thiolate_Complex->L2Pd(0) Product Ar-S-Ar' Thiolate_Complex->Product Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig C-S Coupling.

Performance: Palladium systems generally offer higher yields and shorter reaction times under milder conditions than their copper counterparts. They exhibit exceptional tolerance for a wide array of functional groups. The primary drawbacks are the higher cost and potential toxicity of palladium and the often air-sensitive nature of the phosphine ligands, although stable precatalysts have largely addressed the latter issue.[10]

The Green Alternative: Metal-Free & Organocatalytic Systems

Driven by the principles of green chemistry, significant research has focused on developing C-S coupling reactions that avoid transition metals altogether.[11] These methods often rely on either activating the substrates through photochemistry or employing unique solvent systems like ionic liquids.

Mechanistic Insights: The mechanisms in metal-free systems are diverse. One notable approach uses a DBU-based ionic liquid, which acts as both the solvent and the catalyst.[11][12] The base facilitates the formation of the thiolate, which then participates in a nucleophilic aromatic substitution (SNAr) reaction with the electron-deficient aryl halide. Photochemical methods can involve the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide.[13] Upon irradiation with visible light, this complex undergoes single-electron transfer (SET) to generate an aryl radical, which then combines with the thiyl radical to form the product.

Metal_Free_Mechanism Figure 3: Photoinduced Metal-Free C-S Coupling Pathway cluster_EDA EDA Complex Formation ArS- Ar-S⁻ EDA [Ar-S⁻ ••• Ar'-X] ArS-->EDA + Ar'-X Ar'X Ar'-X hv Visible Light (hν) SET Single Electron Transfer (SET) EDA->SET hv->SET Radicals Ar-S• + [Ar'-X]•⁻ SET->Radicals Fragmentation Ar'• + X⁻ Radicals->Fragmentation Product Ar-S-Ar' Fragmentation->Product + Ar-S•

Caption: Photoinduced Metal-Free C-S Coupling Pathway.

Performance: Metal-free systems offer significant environmental and cost advantages by eliminating the need for expensive and toxic heavy metals.[14] They often operate under very mild conditions.[11] However, their substrate scope can be more limited compared to palladium-catalyzed reactions, and they may require specific apparatus, such as photoreactors.

Quantitative Performance Comparison

To provide an objective comparison, the following table summarizes typical experimental data for the synthesis of this compound or a closely related analogue using representative protocols from each catalytic class.

ParameterCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)Metal-Free (Photocatalytic)
Catalyst System CuI / Ligand (e.g., 1,10-phenanthroline)Pd₂(dba)₃ / Ligand (e.g., Xantphos)Organic Dye (e.g., Eosin Y) or EDA Complex
Catalyst Loading 5 - 10 mol%1 - 2 mol%1 - 5 mol% (photocatalyst)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄Cs₂CO₃, DBU
Solvent DMF, DMSO, TolueneToluene, DioxaneDMSO, Acetonitrile
Temperature 110 - 140 °C80 - 110 °CRoom Temperature (20 - 25 °C)
Reaction Time 12 - 24 hours2 - 12 hours12 - 24 hours
Typical Yield 70 - 90%85 - 98%75 - 95%
Key Advantages Low catalyst cost, readily available reagents.[4]High efficiency, broad scope, mild conditions.[7][8]No transition metals, very mild conditions, sustainable.[13]
Key Disadvantages High temperatures, long reaction times, moderate yields.[1]High catalyst cost, potential for air-sensitive ligands.[10]Longer reaction times, may require specialized equipment.[13]

Experimental Protocols & Workflow

The following protocols are representative procedures for each catalytic system, designed to be self-validating and grounded in established chemical principles.

General Experimental Workflow

The overall process for each catalytic system follows a similar workflow, from reaction setup under an inert atmosphere to product isolation and purification.

Experimental_Workflow Figure 4: General Experimental Workflow for C-S Coupling Setup 1. Reaction Setup (Flask, Stir Bar, Septum) Inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Reagents 3. Add Reagents (Aryl Halide, Thiol, Base, Catalyst, Ligand, Solvent) Inert->Reagents Reaction 4. Reaction (Stir at specified Temp/Time) Reagents->Reaction Quench 5. Workup (Quench, Extract with Organic Solvent) Reaction->Quench Dry 6. Dry & Concentrate (Dry over Na₂SO₄, Remove Solvent in vacuo) Quench->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Characterize 8. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for C-S Coupling.

Protocol 1: Copper-Catalyzed Ullmann Synthesis

This protocol is adapted from general procedures for ligand-assisted Ullmann C-S couplings.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add 1-fluoro-4-iodobenzene (1.0 mmol), 4-nitrothiophenol (1.1 mmol), and 5 mL of anhydrous DMF via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is based on standard Buchwald-Hartwig C-S coupling conditions using a phosphine ligand.

  • Preparation: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add 1-chloro-4-nitrobenzene (1.0 mmol) and 4-fluorothiophenol (1.2 mmol). Add 5 mL of anhydrous toluene, seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 6 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired diaryl thioether.

Protocol 3: Metal-Free, Visible-Light-Promoted Synthesis

This protocol is adapted from procedures for photoinduced C-S cross-coupling via EDA complex formation.[13]

  • Preparation: To a standard 10 mL vial, add 4-iodofluorobenzene (0.5 mmol), 4-nitrothiophenol (0.6 mmol), and Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO and a magnetic stir bar.

  • Reaction: Vigorously stir the open vial 5 cm away from a 23 W compact fluorescent lamp (or blue LED setup) at room temperature for 24 hours.

  • Workup: Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing 25 mL of water and 25 mL of ethyl acetate.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the product.

Senior Scientist's Recommendation

The choice of catalyst is fundamentally a question of balancing project priorities: cost, time, scale, and chemical sensitivity.

  • For Rapid Synthesis & Broad Applicability: The Palladium-Catalyzed Buchwald-Hartwig protocol is the undisputed leader. Its high efficiency, mild conditions, and exceptional functional group tolerance make it the go-to method for discovery chemistry and situations where speed and yield are paramount. The higher initial cost of the catalyst is often offset by shorter development times and higher purity profiles.

  • For Large-Scale & Cost-Sensitive Projects: The Copper-Catalyzed Ullmann reaction remains a highly viable and economically attractive option. While requiring more rigorous optimization of temperature and reaction times, its low catalyst cost makes it ideal for process chemistry and large-scale manufacturing where material costs are a primary driver.

  • For Sustainability & Metal-Sensitive Substrates: Metal-Free Organocatalytic methods represent the future of green chemistry. This approach is unparalleled when dealing with substrates that are sensitive to trace metal contamination or when sustainability is a key project goal. While potentially slower, the ability to run reactions at room temperature without precious metals is a powerful advantage for specific applications.

By understanding the causality behind each catalytic system, researchers can make an informed decision that best aligns with their scientific and logistical objectives, ensuring the efficient and successful synthesis of this compound.

References

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  • ResearchGate. (n.d.). C–S coupling of thiols with aryl halides catalyzed by Pd–DiPPF. Retrieved from [Link]

  • Technical University of Munich. (n.d.). C-S cross-coupling of aryl halides with alkyl thiols catalyzed by in-situ generated nickel(II) N-heterocyclic carbene complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the C-S coupling of (hetero)aryl halides with aliphatic thiols catalyzed by complexes 1 and 2. Retrieved from [Link]

  • ACS Publications. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2011). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • S-Innovations. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

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A Guide to High-Fidelity Purity Determination: Validating 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene with Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] This guide provides an in-depth comparison and a detailed experimental protocol for validating the purity of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene using ¹H qNMR, designed for researchers, scientists, and drug development professionals.

The Principle of qNMR: A Foundation of Trust

Unlike chromatographic methods that rely on response factors and comparison to a reference standard of the same compound, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[5][6] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[3] This inherent stoichiometry provides a self-validating system, minimizing the need for compound-specific reference standards and offering a high degree of accuracy and traceability.[7]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination is a critical decision in any scientific endeavor. Here, we objectively compare ¹H qNMR with the more traditional methods of HPLC and GC for the analysis of this compound.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and molar concentration.[5]Differential partitioning of analyte between a mobile and stationary phase.Partitioning of volatile analyte between a mobile gas phase and a stationary phase.
Reference Standard Requires a certified internal standard of a different, stable compound.[8]Typically requires a certified reference standard of the analyte itself.Typically requires a certified reference standard of the analyte itself.
Quantification Absolute quantification based on molar ratios.[9]Relative quantification based on peak area comparison to a standard curve.Relative quantification based on peak area comparison to a standard curve.
Sample Integrity Non-destructive. The sample can be recovered.[10]Destructive.Destructive.
Universality Applicable to any soluble compound with NMR-active nuclei.Limited by analyte solubility and presence of a chromophore for UV detection.Limited to volatile and thermally stable compounds.
Method Development Generally faster, as it does not require extensive optimization of separation conditions.[11]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Requires optimization of column, temperature program, and gas flow rates.
Information Content Provides structural information for identification alongside quantification.[10]Provides retention time for identification.Provides retention time for identification.
Throughput Can be lower than modern HPLC systems.High throughput with autosamplers.High throughput with autosamplers.
Matrix Effects Less susceptible to matrix effects.Can be susceptible to matrix effects.Can be susceptible to matrix effects.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a robust method for the purity determination of this compound using an internal standard.

Selection of the Internal Standard

The choice of the internal standard is critical for the accuracy of the qNMR experiment.[8][12] The ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Possess a simple ¹H NMR spectrum, preferably with a sharp singlet in an uncongested region of the spectrum.

  • Be soluble in the chosen deuterated solvent.

  • Have a known molecular weight.

For this analysis, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet around 7.0 ppm, which is unlikely to overlap with the aromatic signals of the analyte.

Sample Preparation

Accurate weighing is paramount for reliable qNMR results.[13]

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to the nearest 0.01 mg.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial. Record the weight to the nearest 0.01 mg.

  • Add approximately 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. Ensure both the analyte and the internal standard are fully dissolved.

  • Vortex the vial for 30 seconds to ensure a homogenous solution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Number of Scans (NS): 16 (can be increased for higher signal-to-noise)

  • Relaxation Delay (D1): 30 seconds. A long relaxation delay is crucial to ensure complete T₁ relaxation of all protons, a prerequisite for accurate integration.

  • Acquisition Time (AQ): ≥ 3 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1p): Centered in the middle of the spectrum.

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the doublet of doublets corresponding to the protons on the fluorinated ring (expected around 7.2-7.4 ppm) and the protons on the nitrophenyl ring (expected around 7.8-8.2 ppm) should be selected. For Maleic Anhydride, integrate the singlet at approximately 7.0 ppm.

  • The purity of the analyte is calculated using the following equation[5]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • Ianalyte = Integral of the selected analyte signal

    • Nanalyte = Number of protons corresponding to the integrated analyte signal

    • Istd = Integral of the internal standard signal

    • Nstd = Number of protons corresponding to the integrated internal standard signal (2 for Maleic Anhydride)

    • MWanalyte = Molecular weight of the analyte (265.26 g/mol )

    • MWstd = Molecular weight of the internal standard (98.06 g/mol )

    • manalyte = Mass of the analyte

    • mstd = Mass of the internal standard

    • Pstd = Purity of the internal standard

Visualizing the Workflow

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Final Purity Report calculate->report

Caption: A flowchart of the qNMR experimental workflow.

Logical Framework for Purity Calculation

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_nmr_data NMR Data cluster_calculation Calculation m_analyte Mass of Analyte (m_analyte) molar_ratio Molar Ratio (Analyte/Standard) m_analyte->molar_ratio m_std Mass of Standard (m_std) m_std->molar_ratio P_std Purity of Standard (P_std) P_std->molar_ratio MW_analyte MW of Analyte MW_analyte->molar_ratio MW_std MW of Standard MW_std->molar_ratio I_analyte Integral of Analyte (I_analyte) I_analyte->molar_ratio N_analyte Protons of Analyte (N_analyte) N_analyte->molar_ratio I_std Integral of Standard (I_std) I_std->molar_ratio N_std Protons of Standard (N_std) N_std->molar_ratio purity_calc Purity (%) = (Molar Ratio) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std molar_ratio->purity_calc final_purity Calculated Purity purity_calc->final_purity

Caption: Logical flow of the qNMR purity calculation.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the qNMR method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-standard ratios.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte that can be detected, respectively.[16]

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and reliable method for determining the purity of this compound. Its nature as a primary ratio method provides a high level of confidence in the results and reduces the reliance on specific reference standards for every compound. By following a well-defined and validated protocol, researchers can ensure the integrity of their materials, a critical step in the journey from discovery to application.

References

  • Bell, P. T., Whaley, W. L., Tochterman, A. D., Mueller, K. S., & Schultz, L. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(9), 1343–1346. [Link]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

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  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • LibreTexts. (2021, August 15). Quantitative NMR Spectroscopy. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 433-442. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • LibreTexts. (2022, April 25). 2.1: How do I choose a reference standard for my Q-NMR analysis?. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. [Link]

  • Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

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A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Diaryl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom bonded to two aryl groups. This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and materials. The electronic properties of the sulfur bridge and, consequently, the entire molecule can be finely tuned by the introduction of substituents on the aryl rings. A profound understanding of these electronic effects is paramount for researchers in drug development and materials science, as it enables the rational design of molecules with desired properties, such as enhanced biological activity, improved material performance, or optimized reaction kinetics.

This guide provides a comprehensive comparison of the electronic effects of various substituents on diaryl sulfides. We will delve into the theoretical underpinnings of these effects, explore their manifestation in spectroscopic data, and provide practical experimental protocols for the synthesis and analysis of these fascinating molecules.

Theoretical Framework: Quantifying Substituent Effects

The influence of a substituent on the electronic properties of a molecule can be broadly categorized into two types: inductive and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).

  • Resonance Effects (R): These are transmitted through the pi (π) system of the aromatic rings and involve the delocalization of electrons. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring (+R effect), while those with multiple bonds (e.g., -NO₂, -CN) can withdraw electron density (-R effect).

To quantify these effects, the Hammett equation provides a powerful linear free-energy relationship.[1] It relates the reaction rate (k) or equilibrium constant (K) of a reaction involving a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted compound.

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]

  • ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means it is favored by electron-donating groups.[3]

The Hammett equation allows for the prediction of reaction rates and equilibria for a wide range of reactions involving substituted aromatic compounds, including those with a diaryl sulfide core.[4]

G cluster_effects Substituent Electronic Effects cluster_quantification Quantification cluster_parameters Hammett Parameters Inductive Effect Inductive Effect Hammett Equation Hammett Equation Inductive Effect->Hammett Equation -I / +I Resonance Effect Resonance Effect Resonance Effect->Hammett Equation -R / +R σ (Substituent Constant) σ (Substituent Constant) Hammett Equation->σ (Substituent Constant) ρ (Reaction Constant) ρ (Reaction Constant) Hammett Equation->ρ (Reaction Constant)

Caption: Relationship between substituent effects and the Hammett equation.

Synthesis of Substituted Diaryl Sulfides

A variety of methods exist for the synthesis of diaryl sulfides, with copper- and palladium-catalyzed cross-coupling reactions being among the most common and versatile.[5][6] These methods generally involve the reaction of an aryl halide or triflate with a thiol or a sulfur surrogate.

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Diaryl Sulfide

This protocol describes the synthesis of 4-methoxy-4'-nitrodiphenyl sulfide as a representative example.

Materials:

  • 4-Iodonitrobenzene

  • 4-Methoxythiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodonitrobenzene (1.0 mmol), 4-methoxythiophenol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add dry DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G Start Start Reaction_Setup Combine Reactants: - 4-Iodonitrobenzene - 4-Methoxythiophenol - CuI, K2CO3 - DMF Start->Reaction_Setup Heating Heat at 120°C for 12h Reaction_Setup->Heating Workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxy-4'-nitrodiphenyl sulfide Purification->Product G xaxis σ (Substituent Constant) origin xaxis->origin yaxis log(k/k₀) origin->yaxis p1 p5 p1->p5   ρ > 0 p2 p3 p4 l1 EDG l5 EWG

Caption: A conceptual Hammett plot for a reaction accelerated by EWGs.

Applications in Drug Development

The ability to modulate the electronic properties of diaryl sulfides is of great importance in drug development. For instance, the introduction of an electron-withdrawing group can increase the acidity of a nearby proton, potentially enhancing its interaction with a biological target. Conversely, an electron-donating group can increase the electron density at the sulfur atom, which may be crucial for its role as a ligand for a metalloenzyme. By understanding and applying the principles outlined in this guide, medicinal chemists can rationally design more potent and selective drug candidates.

Conclusion

The electronic effects of substituents on diaryl sulfides are a key determinant of their chemical and physical properties. Through a combination of spectroscopic analysis and the application of the Hammett equation, these effects can be both qualitatively and quantitatively understood. This knowledge is invaluable for researchers in various fields, enabling the design of novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Stenutz, R. Hammett substituent constants. Stenutz. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • YouTube. (2021, May 5). A Survey of Hammett Substituent Constants. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • ResearchGate. (2023). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

  • Barrett, K. E., & Spilker, M. E. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2449–2463. [Link]

  • Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. Molecules, 27(24), 8758. [Link]

  • ResearchGate. (2018). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. [Link]

  • science-softCon. UV/Vis + Photochemistry Database. [Link]

  • ResearchGate. (2004). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • Johnson, K. S., et al. (2002). Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters. Analytical Chemistry, 74(21), 5491-5497. [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

  • Jones, I. W., & Tebby, J. C. (1973). Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1125-1129. [Link]

  • MDPI. (2020). 33S NMR: Recent Advances and Applications. [Link]

  • SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

  • ResearchGate. (2019). Overlay of ¹³C{¹H} NMR spectra (aryl‐C signals from ~110 to 165 ppm) at.... [Link]

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  • Jones, I. W., & Tebby, J. C. (1979). Ultraviolet absorption spectra of alkyl benzyl sulphides. Conformational analysis of alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2, 217-218. [Link]

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  • Beilstein Journals. (2019). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. [Link]

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A Comparative Guide to Assessing the Drug-Likeness of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early identification of promising lead compounds is paramount. A molecule's therapeutic potential is not solely defined by its biological activity but is intrinsically linked to its pharmacokinetic profile—what the body does to the drug. This guide provides a comprehensive framework for assessing the drug-likeness of a series of hypothetical derivatives of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. We will navigate through a logical sequence of in silico predictions and in vitro experimental validations, offering a pragmatic approach for researchers, scientists, and drug development professionals. Our focus will be on the "why" behind the "how," ensuring a deep understanding of the experimental choices and the interpretation of the resulting data.

The Critical Role of Drug-Likeness in Early-Phase Drug Discovery

A significant number of promising drug candidates fail in later stages of development due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2] To mitigate this high attrition rate, a thorough evaluation of a compound's "drug-likeness" is integrated into the early phases of research.[3] This proactive approach allows for the early identification of liabilities and guides the optimization of lead structures to enhance their potential for becoming successful oral therapeutics.

This guide uses the this compound scaffold as a central case study. This core structure presents interesting features for medicinal chemistry exploration. Our objective is to compare a series of its hypothetical derivatives to identify candidates with the most favorable drug-like properties.

Part 1: In Silico Assessment - The Predictive Power of Computational Tools

Before embarking on resource-intensive in vitro assays, computational methods provide a rapid and cost-effective means to evaluate the fundamental physicochemical properties of our derivatives.[4][5] These tools leverage vast databases of known drugs to predict the ADMET profile of novel compounds.[6]

For our analysis, we will focus on Lipinski's Rule of Five, a cornerstone of drug-likeness prediction.[7][8] This rule establishes that orally active drugs generally possess:

  • No more than 5 hydrogen bond donors.[7]

  • No more than 10 hydrogen bond acceptors.[7]

  • A molecular mass of less than 500 daltons.[7]

  • A calculated octanol-water partition coefficient (logP) not exceeding 5.[7]

We will utilize a hypothetical output from a tool like SwissADME to analyze our derivatives.[9][10][11]

Hypothetical Derivatives of this compound:

  • Derivative A: R = H (Parent Compound)

  • Derivative B: R = OCH3

  • Derivative C: R = COOH

  • Derivative D: R = NH2

Below is a table summarizing the predicted physicochemical properties of our hypothetical derivatives.

DerivativeR-GroupMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
A -H265.263.85040
B -OCH3295.303.95050
C -COOH309.273.65160
D -NH2280.293.20250

Interpretation of In Silico Results:

Based on these computational predictions, all four derivatives adhere to Lipinski's Rule of Five, suggesting they have a higher probability of good oral bioavailability. Derivative D, with its lower logP and the presence of hydrogen bond donors, might exhibit improved solubility compared to the parent compound. The carboxylic acid group in Derivative C, while increasing hydrogen bonding potential, could also influence its absorption and distribution.

Computational Drug-Likeness Workflow

cluster_input Input cluster_process In Silico Analysis cluster_output Output smiles SMILES Strings of Derivatives swissadme SwissADME/Molinspiration smiles->swissadme Input Structures lipinski Lipinski's Rule of Five Analysis swissadme->lipinski Calculate Properties admet ADMET Prediction swissadme->admet Predict Profile properties Physicochemical Properties Table lipinski->properties violations Rule of Five Violations lipinski->violations profile Predicted ADMET Profile admet->profile

Caption: A high-level workflow for the in silico assessment of drug-likeness.

Part 2: In Vitro Experimental Validation - Moving Beyond Predictions

While in silico tools are powerful for initial screening, experimental validation is crucial to confirm the predicted properties.[12] We will focus on two key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability and a cytotoxicity assay to evaluate potential toxicity.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract.[13][14] It utilizes a synthetic membrane coated with lipids to mimic a cell monolayer.

  • Preparation of the Donor Plate:

    • A 10 mM stock solution of each derivative is prepared in DMSO.

    • These stocks are then diluted to a final concentration of 100 µM in a buffer solution (e.g., PBS at pH 7.4) with a final DMSO concentration of 1%.

    • 150 µL of each diluted compound is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well acceptor plate are filled with 300 µL of the same buffer solution.

  • Assembly and Incubation:

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for 16-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, the plates are separated.

    • The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the following equation:

      • Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Ceq)

      • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

PAMPA Experimental Workflow

prep_donor Prepare Donor Plate (Compounds in Buffer) assemble Assemble 'Sandwich' prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer Only) prep_acceptor->assemble incubate Incubate (16-18h) assemble->incubate analyze Analyze Concentrations (UV-Vis or LC-MS/MS) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: The experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

CompoundlogP (Predicted)Permeability (Pe) (10-6 cm/s)Permeability Classification
Atenolol (Low Permeability Control) 0.160.5Low
Propranolol (High Permeability Control) 3.4815.2High
Derivative A 3.8512.5High
Derivative B 3.9513.1High
Derivative C 3.658.9Moderate
Derivative D 3.2010.3High

Interpretation of PAMPA Results:

The hypothetical PAMPA data largely correlates with the in silico logP predictions. Derivatives A, B, and D show high permeability, similar to the high permeability control, propranolol. Derivative C, with its carboxylic acid group, exhibits moderate permeability, which is expected as the ionized form of the molecule would have lower passive diffusion.

B. Cytotoxicity Assay (MTT Assay)

It is essential to ensure that our drug candidates are not only permeable but also non-toxic at therapeutic concentrations. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[15]

  • Cell Seeding:

    • A suitable cancer cell line (e.g., HeLa) is seeded into a 96-well plate at a density of 5,000-10,000 cells per well.

    • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Serial dilutions of the derivative compounds are prepared in cell culture media.

    • The media from the cell plate is removed, and 100 µL of the media containing the different concentrations of the compounds is added to the wells.

    • Control wells with media and DMSO (vehicle control) are also included.

  • Incubation:

    • The plate is incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.

    • The plate is incubated for another 4 hours.

  • Formazan Solubilization:

    • The media containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Principle of the MTT Assay

cluster_cells Living Cells cluster_reagents Reagents cluster_products Products viable_cells Viable Cells with Active Mitochondria formazan Formazan (Purple, Insoluble) viable_cells->formazan Mitochondrial Reductases Reduce MTT mtt MTT (Yellow, Soluble) mtt->formazan solubilizer Solubilizing Agent (e.g., DMSO) colored_solution Colored Solution solubilizer->colored_solution Dissolves Crystals formazan->colored_solution absorbance Measure Absorbance at 570 nm colored_solution->absorbance

Caption: The biochemical principle of the MTT cytotoxicity assay.

CompoundIC50 on HeLa cells (µM)
Doxorubicin (Positive Control) 0.5
Derivative A > 100
Derivative B 85.2
Derivative C > 100
Derivative D 92.7

Interpretation of Cytotoxicity Results:

The hypothetical IC50 values indicate that Derivatives A and C have low cytotoxicity against HeLa cells, which is a desirable characteristic for a drug candidate (unless the therapeutic target is cytotoxicity itself, as in cancer). Derivatives B and D show some level of cytotoxicity, although at concentrations much higher than the positive control, doxorubicin. This information is crucial for determining the therapeutic window of these compounds.

Part 3: Integrated Analysis and Comparative Assessment

By integrating our in silico and in vitro data, we can build a comprehensive profile of each derivative and make an informed decision on which candidates to advance.

Summary of Drug-Likeness Assessment:

DerivativeLipinski ViolationsPermeability ClassificationIC50 (µM)Overall Assessment
A 0High> 100Promising: Good permeability and low cytotoxicity. A good starting point for further optimization.
B 0High85.2Moderate: High permeability but shows some cytotoxicity. Further investigation into the mechanism of toxicity would be required.
C 0Moderate> 100Promising with a caveat: Low cytotoxicity but moderate permeability. The carboxylic acid group could be a handle for prodrug strategies to improve absorption.
D 0High92.7Moderate: High permeability but some cytotoxicity. The amino group could be a site for metabolic liabilities.

Conclusion

This guide has outlined a systematic and logical approach to assessing the drug-likeness of novel chemical entities, using derivatives of this compound as a case study. The integration of predictive computational tools with robust in vitro assays provides a powerful strategy for de-risking drug discovery projects at an early stage.

Based on our hypothetical data, Derivative A and Derivative C emerge as the most promising candidates. Derivative A exhibits a favorable balance of high permeability and low cytotoxicity. While Derivative C has moderate permeability, its low toxicity and the presence of a functional group amenable to chemical modification make it an attractive candidate for further development.

Ultimately, the goal of this guide is to provide a practical and insightful framework that empowers researchers to make data-driven decisions, thereby increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

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  • Molinspiration. (n.d.). Molinspiration DataViewer Tutorial. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

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A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution with 1-Fluoro-4-nitrobenzene: A Model for Structure-Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide provides a detailed comparative analysis of the kinetic studies of 1-fluoro-4-nitrobenzene with various nucleophiles. Due to a scarcity of published, comparative kinetic data for the specifically requested substrate, 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, we have chosen its close structural and electronic analogue, 1-fluoro-4-nitrobenzene, as a well-documented model system. The principles, experimental methodologies, and data interpretation presented herein are directly applicable to the study of other activated fluoroaromatic compounds and will serve as a robust framework for your own investigations.

Introduction: Unraveling the Dynamics of Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic systems.[1] The reaction of 1-fluoro-4-nitrobenzene with nucleophiles is a classic example, where the potent electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.[2] Understanding the kinetics of these reactions is paramount for researchers in drug development and materials science, as it allows for the prediction of reactivity, optimization of reaction conditions, and the rational design of novel molecules.[3]

This guide provides a comparative analysis of the reactivity of different classes of nucleophiles with 1-fluoro-4-nitrobenzene, supported by experimental data from the literature. We will delve into the mechanistic underpinnings of the SNAr reaction, provide detailed protocols for kinetic analysis, and present a framework for interpreting the resulting data.

The SNAr Mechanism: A Stepwise or Concerted Dance?

The generally accepted mechanism for the SNAr reaction of 1-fluoro-4-nitrobenzene proceeds through a two-step addition-elimination pathway.[1] The initial, and often rate-determining, step involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized by the para-nitro group. In the subsequent, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring to yield the final product.[1]

However, recent studies employing kinetic isotope effects suggest that not all SNAr reactions follow this discrete stepwise path.[3] Some reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.[3] The nature of the nucleophile, the leaving group, and the solvent can all influence whether the reaction proceeds through a stepwise or concerted pathway.

SNAr_Mechanism Substrate 1-Fluoro-4-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ (k₁) Rate-determining step Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - F⁻ (k₂) Fast Leaving_Group F⁻ Kinetic_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Stock_Substrate Prepare stock solution of 1-fluoro-4-nitrobenzene Mix Mix substrate and nucleophile solutions in cuvette Stock_Substrate->Mix Stock_Nucleophile Prepare stock solution of piperidine Serial_Dilutions Prepare serial dilutions of piperidine solution Serial_Dilutions->Mix Equilibrate Equilibrate spectrophotometer and solutions to desired temperature Equilibrate->Mix Monitor Monitor absorbance change over time at λmax Mix->Monitor Plot_ln Plot ln(A∞ - At) vs. time to obtain k_obs Monitor->Plot_ln Plot_kobs Plot k_obs vs. [Piperidine] to obtain k₂ Plot_ln->Plot_kobs

Figure 2: Experimental workflow for the kinetic analysis of an SNAr reaction.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of 1-fluoro-4-nitrobenzene of known concentration in the chosen solvent.

    • Prepare a series of piperidine solutions of varying, known concentrations in the same solvent. The concentration of piperidine should be in large excess (at least 10-fold) compared to the 1-fluoro-4-nitrobenzene to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a reaction mixture to go to completion.

  • Kinetic Runs:

    • Set the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.

    • Pipette a known volume of a piperidine solution into a quartz cuvette and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the 1-fluoro-4-nitrobenzene stock solution into the cuvette.

    • Quickly mix the contents and start monitoring the absorbance at λmax as a function of time.

    • Repeat the kinetic run for each of the different piperidine concentrations.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. [5] * The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine. [5]

Conclusion and Future Directions

For the target molecule, this compound, we hypothesize that the electron-withdrawing effect of the nitro group will be transmitted through the sulfanyl linkage, activating the fluorophenyl ring to nucleophilic attack, albeit likely to a different extent than in 1-fluoro-4-nitrobenzene. Future work should focus on generating the necessary experimental kinetic data for this and other structurally related compounds to build a more comprehensive understanding of structure-reactivity relationships in SNAr reactions.

References

  • Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed), 3301-3307. [Link]

  • Gutmann, B., Glasnov, T., Razzaq, T., & Kappe, C. O. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Angewandte Chemie International Edition, 50(29), 6606-6610. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-85). Interscience Publishers.
  • Wikipedia. (2023). 4-Fluoronitrobenzene. [Link]

  • PubChem. (n.d.). 1-Fluoro-4-nitrobenzene. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. [Link]

  • PubMed. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

  • ResearchGate. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

  • ResearchGate. (2021). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene in Modern Chemistry

This compound is a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a fluorinated phenyl ring linked by a thioether bridge to a nitrophenyl group, imparts unique physicochemical properties that are highly sought after in medicinal and materials science. The electron-withdrawing nitro group activates the adjacent phenyl ring, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates. Consequently, the efficient and scalable synthesis of this diaryl thioether is of paramount importance to researchers and professionals in drug development and chemical manufacturing.

This comprehensive guide provides an in-depth, comparative analysis of the primary synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a quantitative comparison of their efficiencies. This document is intended to serve as a practical resource for chemists to make informed decisions in selecting the most suitable synthetic route for their specific research and development needs.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the C-S (thioether) bond between the two aromatic rings is the central challenge in the synthesis of this compound. Three principal strategies have emerged as the most viable approaches:

  • Nucleophilic Aromatic Substitution (SNAr): A direct and often highly efficient method that leverages the inherent reactivity of an electron-deficient aryl halide with a sulfur nucleophile.

  • Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction that has been a mainstay in the synthesis of diaryl ethers and thioethers for over a century.

  • Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type): A modern, versatile, and often milder alternative to the Ullmann condensation, employing palladium catalysts with specialized ligands.

The choice between these methods is dictated by a variety of factors, including substrate availability, desired scale, cost of reagents and catalysts, and the required purity of the final product.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful and direct method for the synthesis of this compound. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.

In the context of our target molecule, the reaction involves the nucleophilic attack of the 4-nitrothiophenolate anion on an activated fluorinated benzene ring. The strong electron-withdrawing effect of the nitro group on the thiophenolate starting material does not impede its nucleophilicity sufficiently to prevent the reaction. For the electrophilic partner, 1,4-difluorobenzene is a suitable substrate, where one of the fluorine atoms acts as the leaving group.

SNAr_Mechanism reagents 1,4-Difluorobenzene + 4-Nitrothiophenol + Base meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product This compound + F⁻ meisenheimer->product Elimination of F⁻

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: SNAr Synthesis

Materials:

  • 1,4-Difluorobenzene

  • 4-Nitrothiophenol[1]

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 4-nitrothiophenol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the thiophenolate.

  • Slowly add 1,4-difluorobenzene (1.2 eq.) to the reaction mixture.

  • Warm the reaction to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Methodology 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol.[2][3] While traditionally requiring harsh conditions (high temperatures and stoichiometric amounts of copper), modern modifications have led to milder and more efficient protocols using catalytic amounts of copper salts and ligands.[2][3]

For the synthesis of our target molecule, this would involve the reaction of a 1-fluoro-4-halobenzene (e.g., 1-fluoro-4-iodobenzene or 1-fluoro-4-bromobenzene) with 4-nitrothiophenol in the presence of a copper catalyst and a base. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle CuI Cu(I) Cu_thiolate Cu(I)-thiophenolate CuI->Cu_thiolate CuIII_complex Cu(III) Complex Cu_thiolate->CuIII_complex + Aryl Halide (Oxidative Addition) product Product CuIII_complex->product Reductive Elimination product->CuI Regenerates Catalyst reagents 4-Nitrothiophenol + Base reagents->CuI Forms thiolate aryl_halide 1-Fluoro-4-halobenzene aryl_halide->CuIII_complex

Caption: Simplified catalytic cycle for the Ullmann C-S coupling.

Experimental Protocol: Ullmann Condensation

Materials:

  • 1-Fluoro-4-iodobenzene[4]

  • 4-Nitrothiophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-Proline

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a reaction vessel, add 1-fluoro-4-iodobenzene (1.0 eq.), 4-nitrothiophenol (1.2 eq.), CuI (10 mol%), and K₂CO₃ (2.0 eq.).

  • Add the ligand, DMEDA (20 mol%), and anhydrous toluene.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 110-130 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Methodology 3: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-S bonds with high efficiency and broad functional group tolerance.[5] This methodology typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. The reaction conditions are generally milder than those required for the Ullmann condensation.[5]

The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to form the diaryl thioether and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(L₂)-X Pd0->PdII_complex PdII_thiolate Ar-Pd(II)(L₂)-SAr' PdII_complex->PdII_thiolate Ligand Exchange product Product PdII_thiolate->product Reductive Elimination product->Pd0 Regenerates Catalyst aryl_halide 1-Fluoro-4-halobenzene aryl_halide->Pd0 Oxidative Addition thiolate 4-Nitrothiophenolate thiolate->PdII_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling.

Experimental Protocol: Palladium-Catalyzed C-S Coupling

Materials:

  • 1-Fluoro-4-bromobenzene

  • 4-Nitrothiophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.4 eq.).

  • Add 1-fluoro-4-bromobenzene (1.0 eq.) and 4-nitrothiophenol (1.2 eq.).

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on a trade-off between various factors including yield, reaction conditions, cost, and scalability. The following table provides a comparative summary of the three discussed methodologies based on typical experimental outcomes for the synthesis of diaryl thioethers.

Parameter Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation Palladium-Catalyzed C-S Coupling
Typical Yield 70-95%60-90%80-98%
Reaction Temperature 80-120 °C110-200 °C (can be lower with modern ligands)80-110 °C
Catalyst None (Base mediated)Copper (CuI, Cu₂O, etc.)Palladium (Pd₂(dba)₃, Pd(OAc)₂, etc.)
Ligand Not requiredOften required for high efficiency (e.g., diamines, amino acids)Required (e.g., bulky phosphines like Xantphos, BINAP)
Substrate Scope Good for electron-deficient aryl halidesGood for aryl iodides and bromidesExcellent, including aryl chlorides and triflates
Cost Generally low (no metal catalyst)Moderate (copper is abundant and relatively inexpensive)High (palladium is a precious metal, ligands can be expensive)
Key Advantages Simple, atom-economical, no metal catalyst required.Well-established, uses an inexpensive metal catalyst.Mild conditions, high yields, broad substrate scope, high functional group tolerance.
Key Disadvantages Requires an activated aryl halide.Often requires high temperatures and can have substrate limitations.High cost of catalyst and ligands, sensitivity to air and moisture.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through Nucleophilic Aromatic Substitution, Ullmann Condensation, and Palladium-Catalyzed C-S Cross-Coupling.

  • For large-scale, cost-effective synthesis where an appropriately activated aryl halide is available, Nucleophilic Aromatic Substitution presents a highly attractive option due to its simplicity and lack of a metal catalyst.

  • The Ullmann Condensation , particularly with modern ligand systems, offers a reliable and more economical catalyzed alternative to palladium-based methods, making it a viable choice for industrial applications.

  • For laboratory-scale synthesis, where versatility, mild conditions, and high yields are paramount, Palladium-Catalyzed C-S Cross-Coupling is often the method of choice, despite its higher cost.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, such as those based on earth-abundant metals, as well as the application of flow chemistry to improve the safety, efficiency, and scalability of these important transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 28). 4-Nitroaniline. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 15). 4-Fluoronitrobenzene. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][6][7][8]thiadiazole Series. Retrieved January 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2013). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a.... Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, April 29). 4-Nitrothiophenol. In Wikipedia. Retrieved January 17, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste management. Our commitment to safety extends beyond the point of synthesis to the final disposition of all chemical materials, ensuring a secure environment for ourselves and our communities.

Understanding the Hazard Profile

This compound is an aromatic organofluorine and nitro compound. Its chemical structure necessitates careful handling due to its toxicological profile. The primary hazards associated with this and similar chemicals include:

  • Toxicity: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2][3][4]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[1][2][3][4]

  • Environmental Hazard: This compound can be harmful to aquatic life.[2][4][5]

Given these hazards, this compound and any materials contaminated with it are classified as hazardous waste.[6] Disposal must be conducted in strict accordance with local, regional, and national regulations, typically through a licensed and approved waste disposal company.[2][6]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for 1-Fluoro-4-nitrobenzene, a closely related compound that informs the handling precautions for the topic chemical.

PropertyValueSource(s)
GHS Classification Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 3), Specific Target Organ Toxicity - Repeated Exposure (Category 2)[2][3][4]
Hazard Statements H302+H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents.[1][7]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste containing this compound, it is imperative that all personnel are outfitted with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2] If a fume hood is not available or in the case of a large spill, a respirator may be required.[2]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[2] The following protocol outlines the steps for accumulating and preparing this waste for pickup.

Experimental Protocol: Waste Accumulation and Preparation

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or bases.[1][8]

    • This waste should be segregated as halogenated and nitrated organic waste.

  • Container Selection:

    • Use a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be chemically compatible with the waste and in good condition (i.e., no cracks or leaks).

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]

    • Include the date the waste was first added to the container and the name of the generating researcher or lab.[8]

    • Affix any other labels as required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[8]

    • This area should have secondary containment to prevent the spread of any potential leaks.[8]

    • The storage location should be cool, dry, and well-ventilated, away from sources of ignition.[2][5]

  • Disposal Request:

    • Once the container is full or is no longer needed, arrange for pickup by your institution's licensed hazardous waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Diagram: Disposal Workflow for this compound

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste B Segregate as Halogenated/Nitrated Organic Waste A->B C Select Compatible, Sealed Container B->C D Label Container Correctly C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Arrange for Professional Pickup F->G H Transport by Licensed Contractor G->H I High-Temperature Incineration H->I

Sources

Essential Safety and Operational Guidance for Handling 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides essential safety protocols for handling 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene. A specific Safety Data Sheet (SDS) for this compound was not located during the literature search. The following guidance is therefore synthesized from the safety data of structurally analogous compounds, namely 1-Fluoro-4-nitrobenzene and 4-Nitrophenyl phenyl sulfide, which share key hazardous functional groups. A thorough risk assessment by qualified personnel is mandatory before commencing any work with this chemical.

Hazard Analysis of Structurally Related Compounds

Due to the presence of nitro, fluoro, and sulfanylbenzene moieties, this compound is anticipated to exhibit significant health hazards. Based on analogous compounds, researchers should assume this substance is:

  • Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • A Skin and Eye Irritant: Likely to cause skin and serious eye irritation.

  • A Potential Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmentally Hazardous: Potentially harmful to aquatic life.[3]

Given these anticipated hazards, a multi-layered approach to personal protection is critical to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection rooted in the likely hazards.

Body Part Required PPE Justification and Best Practices
Respiratory Full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK type).The compound is likely to be toxic if inhaled.[1][2] A full-face respirator provides both respiratory and eye protection from vapors and potential aerosols. All respiratory protection should be part of a formal institutional respiratory protection program.
Eyes & Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles. If a full-face respirator is not used, both goggles and a face shield are mandatory.
Hands Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against skin contact, which is a likely route of exposure.[1][2] Inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.
Body Chemical-resistant laboratory coat or apron over a long-sleeved shirt and long pants.A chemically resistant lab coat protects the skin from accidental spills and contamination.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Experimental Workflow: A Step-by-Step Guide to Safe Handling

All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.

Step 1: Pre-Handling Preparations

  • Ensure the chemical fume hood is functioning correctly.

  • Locate and verify the accessibility of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and reagents before introducing the target compound.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing and Transfer

  • Conduct all weighing and transfer operations within the fume hood.

  • Use appropriate tools, such as spatulas, to avoid direct contact with the compound.

  • Keep the container of this compound tightly closed when not in use to prevent the release of vapors.

Step 3: Post-Handling Procedures

  • Thoroughly decontaminate all equipment that has come into contact with the chemical.

  • Clean the work area within the fume hood.

  • Carefully remove PPE, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Diagram of the Safe Handling Workflow

cluster_prep Pre-Handling cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_emergency_equip Locate Emergency Equipment prep_fume_hood->prep_emergency_equip prep_assemble Assemble Materials prep_emergency_equip->prep_assemble prep_don_ppe Don Appropriate PPE prep_assemble->prep_don_ppe handling_weigh Weigh and Transfer prep_don_ppe->handling_weigh handling_close Keep Container Closed handling_weigh->handling_close post_decontaminate Decontaminate Equipment handling_close->post_decontaminate post_clean Clean Work Area post_decontaminate->post_clean post_remove_ppe Remove PPE post_clean->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and filter paper, must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".

  • Liquid Waste: Any liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container designated for "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.[4][5]

Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Diagram of the Disposal Decision Workflow

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_container Yes liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_container Yes solid_seal Seal Container solid_container->solid_seal end_process Arrange for EHS Pickup solid_seal->end_process liquid_seal Seal Container liquid_container->liquid_seal liquid_seal->end_process

Caption: Decision-making workflow for the proper disposal of waste.

References

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Aarti Industries Limited. (2013). 1-FLUORO-4-NITROBENZENE Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Alfa Aesar. (2025). 1-Fluoro-4-nitrobenzene SAFETY DATA SHEET. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • PubMed. (2014). Fluorinated diaryl sulfides. Retrieved from [Link]

  • Environmental Health and Safety. (2018). Hazardous Waste Reduction. Retrieved from [Link]

  • Kemicentrum. (2023). 8.1 Organic solvent waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.